5,6,7,8-Tetrahydroquinolin-8-yl acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
5,6,7,8-tetrahydroquinolin-8-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8(13)14-10-6-2-4-9-5-3-7-12-11(9)10/h3,5,7,10H,2,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEIQTRPDDPVKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCCC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80481318 | |
| Record name | 8-acetoxy-5,6,7,8-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14631-47-1 | |
| Record name | 8-acetoxy-5,6,7,8-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5,6,7,8-Tetrahydroquinolin-8-yl acetate chemical properties
An In-Depth Technical Guide to 5,6,7,8-Tetrahydroquinolin-8-yl acetate: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a key chiral building block in modern organic synthesis and medicinal chemistry. The tetrahydroquinoline core is a privileged scaffold, frequently found in natural alkaloids and pharmacologically active molecules.[1][2] The stereocenter at the C-8 position, particularly when isolated as a single enantiomer, is critical for stereoselective interactions with biological targets, making its derivatives highly valuable in drug discovery.[1] This document will detail its chemical and physical properties, enantioselective synthesis, analytical characterization, reactivity, and applications for researchers, chemists, and drug development professionals.
Core Chemical and Physical Properties
This compound is a stable, isolable intermediate, primarily utilized for the storage and transport of the chiral 8-hydroxy-5,6,7,8-tetrahydroquinoline. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 14631-47-1 | [3][4] |
| Molecular Formula | C₁₁H₁₃NO₂ | [3][4] |
| Molecular Weight | 191.23 g/mol | [4] |
| Density | 1.15 g/cm³ | [3] |
| Boiling Point | 302.414 °C at 760 mmHg | [3] |
| Flash Point | 136.695 °C | [3] |
| Refractive Index | 1.539 | [3] |
| XLogP3 | 1.4 - 2.0 | [3][4] |
Enantioselective Synthesis: The Chemoenzymatic Approach
The primary route to enantiomerically pure this compound is through the kinetic resolution of its racemic alcohol precursor, (±)-5,6,7,8-tetrahydroquinolin-8-ol. This process leverages the high stereoselectivity of enzymes, most commonly lipases, to preferentially acylate one enantiomer.
Causality in Experimental Design
The choice of a lipase-catalyzed reaction, specifically with Candida antarctica lipase B (CALB), is deliberate. CALB is a robust and highly selective biocatalyst known for efficiently resolving secondary alcohols.[1][5] Vinyl acetate is selected as the acyl donor because the reaction is essentially irreversible; the leaving group tautomerizes to acetaldehyde, which prevents the reverse reaction. The use of a non-polar solvent like diisopropyl ether and molecular sieves ensures an anhydrous environment, maximizing enzyme activity and preventing unwanted hydrolysis of the acetate product.[5]
Workflow for Lipase-Catalyzed Kinetic Resolution
Sources
5,6,7,8-Tetrahydroquinolin-8-yl acetate CAS number 14631-47-1
An In-Depth Technical Guide to 5,6,7,8-Tetrahydroquinolin-8-yl acetate (CAS: 14631-47-1)
Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 14631-47-1), a chiral intermediate of significant interest in pharmaceutical research. The guide delves into its physicochemical properties, stereoselective synthesis, analytical quality control methodologies, and its potential applications derived from the well-established pharmacological importance of the tetrahydroquinoline scaffold. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed protocols to facilitate its use as a strategic building block in the synthesis of novel therapeutic agents.
Chemical Identity and Physicochemical Properties
This compound is a heterocyclic organic compound. The core of its structure is the 1,2,3,4-tetrahydroquinoline ring system, which is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[1][2] The acetate group at the 8-position introduces a chiral center, making stereochemical control a critical aspect of its synthesis and application.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 14631-47-1 | [3][4] |
| Molecular Formula | C₁₁H₁₃NO₂ | [3][4] |
| Molecular Weight | 191.23 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Synonyms | 5,6,7,8-Tetrahydro-8-quinolinol acetate | [4] |
| Appearance | Likely a liquid or low-melting solid |[5][6] |
Table 2: Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Density | 1.15 g/cm³ | [3] |
| Boiling Point | 302.4 °C at 760 mmHg | [3] |
| Flash Point | 136.7 °C | [3] |
| Refractive Index | 1.539 | [3] |
| XLogP3 | 1.4 - 2.0 | [3][4] |
| Storage | Sealed in dry, 2-8°C |[7] |
Synthesis and Stereochemical Control: Enzymatic Kinetic Resolution
The synthesis of enantiomerically pure this compound is most effectively achieved through the enzymatic kinetic resolution (EKR) of its racemic precursor, (±)-5,6,7,8-tetrahydroquinolin-8-ol.[8] This methodology is superior to classical resolution or asymmetric synthesis for this specific scaffold as it leverages the high stereoselectivity of enzymes to cleanly separate enantiomers under mild conditions, which is crucial for maintaining the integrity of the heterocyclic ring.
The causality for choosing this method lies in the enzyme's ability to selectively catalyze a reaction on only one enantiomer of the racemic alcohol. Lipase from Candida antarctica (often immobilized as Novozym® 435) is highly effective in selectively acetylating the (R)-enantiomer using vinyl acetate as an acyl donor. This leaves the (S)-enantiomer unreacted.[8][9] The resulting products, (R)-5,6,7,8-tetrahydroquinolin-8-yl acetate and the unreacted (S)-5,6,7,8-tetrahydroquinolin-8-ol, have significantly different polarities, allowing for straightforward separation via standard silica gel column chromatography.
Detailed Experimental Protocol: Enzymatic Kinetic Resolution[8][9]
-
Reaction Setup: To a solution of (±)-5,6,7,8-tetrahydroquinolin-8-ol (1 eq.) in anhydrous diisopropyl ether, add 4Å molecular sieves to ensure anhydrous conditions. This is critical as water can hydrolyze the acyl donor and deactivate the enzyme.
-
Enzyme and Acyl Donor Addition: Add immobilized Lipase from Candida antarctica (e.g., Novozym® 435) and vinyl acetate (as the acyl donor).
-
Reaction Monitoring: Stir the mixture at room temperature. The progress of the resolution is monitored by taking small aliquots and analyzing them via chiral HPLC or TLC to track the formation of the acetate and consumption of the alcohol. The reaction is typically stopped at or near 50% conversion to ensure high enantiomeric excess (ee) for both the product and the remaining starting material.
-
Work-up: Once the target conversion is reached, remove the lipase and molecular sieves by filtration through a pad of Celite®. The filtrate, containing the product mixture, is concentrated under reduced pressure.
-
Chromatographic Separation: The crude mixture is purified by flash column chromatography on silica gel. A gradient elution, typically starting with a hexane/ethyl acetate mixture, is used. The less polar (R)-acetate will elute first, followed by the more polar, unreacted (S)-ol.
-
Hydrolysis (Optional): If the (R)-ol is desired, the purified (R)-acetate can be hydrolyzed. This is achieved by stirring the (R)-acetate with a mild base, such as potassium carbonate (K₂CO₃), in methanol (MeOH) at room temperature.[9] Following the reaction, the methanol is removed, and a standard aqueous work-up yields the (R)-5,6,7,8-tetrahydroquinolin-8-ol.
Analytical and Quality Control Methodologies
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound. A combination of chromatographic and spectroscopic techniques is employed.
Table 3: Summary of Analytical Characterization Data
| Technique | Expected Results |
|---|---|
| ¹H NMR | Signals corresponding to aromatic protons on the pyridine ring, aliphatic protons of the saturated ring, a downfield signal for the proton at the chiral center (C8), and a singlet for the acetyl methyl group.[9] |
| ¹³C NMR | Resonances for aromatic and aliphatic carbons, a carbonyl carbon from the acetate group (~170 ppm), and a methyl carbon (~21 ppm).[9] |
| Mass Spec (MS) | Expected [M+H]⁺ ion corresponding to the molecular weight (e.g., m/z of 192.10).[9] |
| HPLC/LC-MS | A single major peak indicating high chemical purity. Chiral HPLC is required to determine enantiomeric excess (ee).[8][10] |
| TLC | A single spot with an Rf value dependent on the eluent system. Used for rapid reaction monitoring.[11] |
Protocol: Thin-Layer Chromatography (TLC) for Reaction Monitoring[10][11]
This protocol is designed to monitor the conversion of the starting alcohol to the acetate product.
-
Plate Preparation: Use a standard silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄). Draw a baseline in pencil approximately 1 cm from the bottom.
-
Spotting: Dissolve small amounts of the starting alcohol (SM) and the reaction mixture (RM) in a volatile solvent like ethyl acetate. Using separate capillary tubes, spot the SM and RM on the baseline. A "co-spot" (spotting both SM and RM on the same point) is highly recommended to aid in identification.
-
Eluent Preparation: Prepare a mobile phase. A good starting system for this transformation is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). Crucially, for basic compounds like quinolines, streaking or "tailing" on the acidic silica gel is a common problem.[11] To counteract this, add a small amount of a basic modifier, such as triethylamine (NEt₃, ~0.5-1.0%), to the mobile phase. This neutralizes the acidic sites on the silica, resulting in sharp, well-defined spots.
-
Development: Place the spotted TLC plate in a developing chamber saturated with the eluent vapor. Ensure the baseline is above the solvent level. Allow the solvent front to ascend the plate.
-
Visualization: Remove the plate and mark the solvent front. After the plate is dry, visualize the spots under a UV lamp (254 nm). The starting alcohol will have a lower Retention Factor (Rf) than the less polar acetate product. Circle the spots with a pencil.
-
Analysis: The reaction progress is determined by the diminishing intensity of the starting material spot and the increasing intensity of the product spot.
Applications in Drug Discovery and Medicinal Chemistry
While this compound itself is not typically an active pharmaceutical ingredient, its true value lies in its role as a versatile, chiral building block. The tetrahydroquinoline nucleus is a cornerstone of modern medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities.[1][2][12] The presence of the acetate allows for its conversion into other functional groups (e.g., hydrolysis to the alcohol[9] or substitution to amines[13]), providing a gateway to diverse chemical libraries.
Table 4: Biological Activities of the Tetrahydroquinoline Scaffold | Biological Activity | Description | Representative Reference(s) | | :--- | :--- | :--- | | Anticancer | Derivatives have shown potent antiproliferative activity against various cancer cell lines, including colon, lung, and ovarian cancer, often by inducing apoptosis or cell cycle arrest.[14][15][16][17] | | C5a Receptor Antagonism | Substituted 5-amino-5,6,7,8-tetrahydroquinolines have been developed as potent antagonists of the C5a receptor, a key target in inflammatory diseases.[18] | | CETP Inhibition | Certain tetrahydroquinoline derivatives act as potent inhibitors of the Cholesteryl Ester Transfer Protein (CETP), a target for managing hyperlipidemia.[1][19] | | Antimicrobial | The scaffold is found in natural antibiotics like Dynemycin and synthetic analogs with antibacterial properties.[1][20] | | Neuroactivity | Serves as a core for ligands targeting NMDA and 5-HT1A receptors, with potential applications in neurodegenerative and psychiatric disorders.[1] |
The strategic importance of this compound is that it provides stereochemically defined access to these classes of compounds. The stereochemistry at the C8 position is often critical for target engagement and biological activity, as seen in chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine-based compounds where enantiomers showed different levels of antiproliferative activity.[16][21]
Safety and Handling
While specific toxicity data for this compound is not widely available, standard laboratory safety precautions should be observed. Based on related structures like 8-Acetyl-5,6,7,8-tetrahydroquinoline, the compound should be handled with care.[6]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[7]
-
Hazards: May cause skin and eye irritation. The toxicological properties have not been fully investigated. Refer to the supplier's Safety Data Sheet (SDS) for detailed information.
References
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Sabale, P. M., Patel, P., & Kaur, P. (n.d.). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. ResearchGate. [Link]
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(n.d.). Synthesis of tetrahydroquinoline derivatives via electrochemical hydrocyanomethylation or hydrogenation of quinolines with MeCN. Green Chemistry (RSC Publishing). [Link]
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Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]
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(n.d.). Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]
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(n.d.). Synthesis of tetrahydroquinoline derivatives. ResearchGate. [Link]
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(2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. PubMed. [Link]
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(2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]
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(n.d.). This compound. PubChem. [Link]
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(n.d.). Convenient Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylamine and 6,7-Dihydro-5H-quinolin-8-one. ResearchGate. [Link]
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(2023). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. PubMed. [Link]
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(n.d.). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Taylor & Francis Online. [Link]
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(2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. PubMed. [Link]
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(2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. ResearchGate. [Link]
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(2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. PubMed. [Link]
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(2020). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI. [Link]
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(2021). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports. [Link]
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(2019). Synthesis of (3-Cyano-5,6,7,8-Tetrahydroquinolin-2(1H)-ylidene) Malononitriles. MDPI. [Link]
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(2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. ResearchGate. [Link]
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(1997). Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes. ResearchGate. [Link]
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(n.d.). Selling Leads page 1068. LookChem. [Link]
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(2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. IOP Conference Series: Journal of Physics. [Link]
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(2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. ResearchGate. [Link]
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(n.d.). Methyl 2-[(ethoxythioxomethyl)thio]propanoate. CAS Common Chemistry. [Link]
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1H NMR and 13C NMR spectrum of 5,6,7,8-Tetrahydroquinolin-8-yl acetate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 5,6,7,8-Tetrahydroquinolin-8-yl Acetate
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a key derivative of the tetrahydroquinoline scaffold prevalent in medicinal chemistry and drug development.[1] We will dissect the spectral features, including chemical shifts, coupling constants, and multiplicity, grounding the interpretation in fundamental principles and supporting it with data from advanced 2D NMR experiments. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for routine characterization and structural verification.
Introduction: The Structural Significance of this compound
The 5,6,7,8-tetrahydroquinoline core is a privileged scaffold in modern pharmacology, appearing in a wide array of biologically active compounds.[1] The addition of an acetate group at the 8-position introduces a chiral center and a functional handle for further synthetic modifications, making this compound a valuable intermediate.[2][3]
Accurate and complete structural characterization is the bedrock of chemical research and development. NMR spectroscopy stands as the primary method for this task, offering detailed insights into the molecular framework.[4] By systematically interpreting the ¹H and ¹³C NMR spectra, we can confirm the connectivity, stereochemistry, and electronic environment of every atom within the molecule, ensuring its identity and purity.
Molecular Structure and Atom Numbering
A logical and consistent numbering system is essential for unambiguous spectral assignment. The structure of this compound is numbered below according to IUPAC conventions. This numbering will be used throughout this guide.
Caption: IUPAC numbering for this compound.
¹H NMR Spectrum Analysis: A Proton-by-Proton Investigation
The ¹H NMR spectrum provides a wealth of information through three key parameters: chemical shift (δ), which indicates the electronic environment of a proton; integration, which reveals the relative number of protons generating a signal; and spin-spin coupling, which manifests as signal multiplicity and details the number of neighboring protons.[5]
Predicted Chemical Shifts and Multiplicities
Aromatic Region (Pyridine Moiety):
-
H-2, H-3, H-4 (δ ≈ 7.0 - 8.5 ppm): The protons on the pyridine ring are the most deshielded and thus appear furthest downfield.
-
H-2 (δ ≈ 8.3-8.5 ppm, dd): Positioned alpha to the nitrogen, H-2 is the most deshielded aromatic proton. It will appear as a doublet of doublets (dd), coupled to H-3 (³J ≈ 4-5 Hz) and H-4 (⁴J ≈ 1.5-2.0 Hz).
-
H-4 (δ ≈ 7.4-7.6 ppm, d): H-4 is coupled to H-3 (³J ≈ 8-9 Hz).
-
H-3 (δ ≈ 7.1-7.3 ppm, dd): H-3 is coupled to both H-2 and H-4, resulting in a doublet of doublets with coupling constants corresponding to those of its neighbors.
-
Aliphatic Region (Saturated Ring and Acetate Group):
-
H-8 (δ ≈ 5.9-6.1 ppm, t or dd): This is the most downfield aliphatic proton. Its position alpha to both the pyridine ring and the electron-withdrawing acetate oxygen causes significant deshielding. It will be coupled to the two H-7 protons, likely appearing as a triplet (if JH8-H7a ≈ JH8-H7b) or a doublet of doublets.
-
H-5 (δ ≈ 2.8-3.0 ppm, m): These benzylic protons are adjacent to the aromatic ring and will appear as a complex multiplet due to coupling with the H-6 protons.
-
H-7 (δ ≈ 2.0-2.2 ppm, m): This methylene group is coupled to both H-6 and H-8, resulting in a complex multiplet.
-
H-6 (δ ≈ 1.8-2.0 ppm, m): These protons are coupled to both H-5 and H-7, also leading to a complex multiplet.
-
H-10 (δ ≈ 2.1 ppm, s): The three protons of the acetate's methyl group are chemically equivalent and have no adjacent protons to couple with. They will therefore appear as a sharp, strong singlet, integrating to 3H.
Data Summary: Predicted ¹H NMR
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants, J (Hz) | Integration |
| H-2 | 8.3 - 8.5 | dd | ³J ≈ 4-5, ⁴J ≈ 1.5-2.0 | 1H |
| H-4 | 7.4 - 7.6 | d | ³J ≈ 8-9 | 1H |
| H-3 | 7.1 - 7.3 | dd | ³J ≈ 4-5, ³J ≈ 8-9 | 1H |
| H-8 | 5.9 - 6.1 | t or dd | ³J ≈ 5-7 | 1H |
| H-5 | 2.8 - 3.0 | m | - | 2H |
| H-7 | 2.0 - 2.2 | m | - | 2H |
| H-10 (CH₃) | ~2.1 | s | - | 3H |
| H-6 | 1.8 - 2.0 | m | - | 2H |
Note: Chemical shifts are referenced to TMS and can vary based on solvent and concentration. Quinoline derivatives are known to show concentration-dependent chemical shifts due to π-π stacking interactions.[6][7]
¹³C NMR Spectrum Analysis: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals a single peak for each unique carbon atom in the molecule.[5] The chemical shift of each peak is highly sensitive to the carbon's hybridization and electronic environment, providing a robust fingerprint of the molecular structure.
Predicted Chemical Shifts
-
Carbonyl Carbon (C-9, δ ≈ 170 ppm): The acetate carbonyl carbon is the most deshielded carbon and appears significantly downfield.
-
Aromatic Carbons (δ ≈ 120-150 ppm):
-
C-2 & C-4: These carbons, alpha and gamma to the nitrogen, are typically the most deshielded in the pyridine ring (≈ 148-150 ppm and ≈ 135-138 ppm, respectively).
-
C-8a & C-4a: These are quaternary carbons at the ring junction. C-8a, being adjacent to the nitrogen, will be downfield (≈ 145-147 ppm). C-4a will be further upfield (≈ 128-130 ppm).
-
C-3: This carbon will resonate in the mid-aromatic region (≈ 121-123 ppm).
-
-
Aliphatic Carbons (δ ≈ 20-70 ppm):
-
C-8 (δ ≈ 68-72 ppm): The carbon atom bonded to the acetate oxygen is the most deshielded aliphatic carbon.
-
C-5, C-7, C-6: These methylene carbons of the saturated ring will appear in the upfield region. C-5 (benzylic) will be around 28-30 ppm, while C-7 and C-6 will be further upfield, typically in the 20-25 ppm range.
-
C-10 (δ ≈ 21 ppm): The acetate methyl carbon is one of the most shielded carbons, appearing far upfield.
-
Data Summary: Predicted ¹³C NMR
| Carbon Assignment | Predicted δ (ppm) |
| C-9 (C=O) | ~170 |
| C-2 | 148 - 150 |
| C-8a | 145 - 147 |
| C-4 | 135 - 138 |
| C-4a | 128 - 130 |
| C-3 | 121 - 123 |
| C-8 | 68 - 72 |
| C-5 | 28 - 30 |
| C-7 | 22 - 25 |
| C-6 | 20 - 23 |
| C-10 (CH₃) | ~21 |
Experimental Protocols and Self-Validation through 2D NMR
The trustworthiness of a structural assignment comes from the convergence of data from multiple, independent but correlated experiments. 2D NMR techniques like COSY, HSQC, and HMBC are essential for building a self-validating system of evidence.[8]
Standard Experimental Workflow
Caption: Standard workflow for NMR-based structure elucidation.
Step-by-Step Protocol
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% TMS as an internal reference.[7] Transfer the solution to a clean 5 mm NMR tube.
-
Instrument Setup: Insert the sample into a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Lock the field frequency to the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.
-
1D ¹H Acquisition: Acquire a standard ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio. Process the data (Fourier transform, phase correction, baseline correction) and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans will be required.
-
2D COSY Acquisition: This experiment reveals proton-proton couplings. Key expected correlations (cross-peaks) would confirm:
-
H-2 ↔ H-3 ↔ H-4 (aromatic spin system)
-
H-5 ↔ H-6 ↔ H-7 ↔ H-8 (aliphatic spin system)
-
-
2D HSQC Acquisition: This experiment correlates each proton to its directly attached carbon. It provides unambiguous assignment for all protonated carbons by linking the ¹H and ¹³C data. For example, the proton at ~6.0 ppm (H-8) will show a cross-peak with the carbon at ~70 ppm (C-8).
-
2D HMBC Acquisition: This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. It is crucial for assigning quaternary carbons and piecing together the molecular fragments. Key HMBC correlations would include:
-
H-10 (CH₃) → C-9 (C=O)
-
H-8 → C-8a and C-6
-
H-5 → C-4, C-4a, and C-7
-
H-4 → C-4a, C-5, and C-8a
-
The Power of Cross-Validation
The structural assignment is confirmed by ensuring all data points are in agreement. For instance, the signal assigned to H-8 must satisfy all of the following criteria simultaneously:
-
¹H Shift: Be in the expected downfield aliphatic region (~6.0 ppm).
-
¹H Multiplicity: Show coupling to the H-7 protons.
-
COSY: Have a cross-peak to the H-7 signal.
-
HSQC: Correlate to a single carbon in the ~70 ppm region (C-8).
-
HMBC: Show correlations to C-8a and C-6.
When every assigned nucleus fits perfectly within this web of interconnected data, the structure is validated with a high degree of confidence.
Caption: Interconnectivity of NMR experiments for self-validation.
Conclusion
The comprehensive NMR analysis of this compound provides a clear and detailed picture of its molecular structure. The aromatic protons of the pyridine ring are readily identified in the downfield region of the ¹H spectrum, while the protons of the saturated ring and the diagnostic H-8 and acetate methyl protons provide confirmation of the key structural motifs. The ¹³C spectrum complements this data by identifying all unique carbon environments, from the downfield carbonyl to the upfield aliphatic carbons. Through the systematic application of 1D and 2D NMR experiments, a self-validating dataset is generated, allowing for the confident and unambiguous structural assignment essential for all stages of chemical and pharmaceutical research.
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An In-depth Technical Guide to the Discovery, Synthesis, and Application of 5,6,7,8-Tetrahydroquinolin-8-yl Acetate
This guide provides a comprehensive technical overview of 5,6,7,8-tetrahydroquinolin-8-yl acetate, a chiral building block of significant interest in medicinal chemistry and asymmetric catalysis. We will explore the historical context of its underlying chemical scaffold, detail the evolution of its synthesis from classical methods to modern chemoenzymatic strategies, and discuss its applications in advanced chemical synthesis. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this valuable compound.
Introduction: The Privileged Tetrahydroquinoline Scaffold
The 5,6,7,8-tetrahydroquinoline core is a well-established "privileged scaffold" in medicinal chemistry. This bicyclic heterocyclic motif is prevalent in a wide array of natural alkaloids and synthetic compounds exhibiting significant biological activity.[1] The partial saturation of the pyridine ring introduces a three-dimensional character that is often crucial for specific, high-affinity interactions with biological targets such as enzymes and receptors.
The introduction of a stereocenter, as is the case with the hydroxyl group at the 8-position of the precursor 5,6,7,8-tetrahydroquinolin-8-ol, dramatically expands the chemical space and biological potential. The absolute configuration at this position can lead to vastly different pharmacological and toxicological profiles between enantiomers, making stereocontrolled synthesis a critical objective. This compound is the direct, protected derivative of this key chiral alcohol, serving as a stable intermediate for further synthetic transformations.
Historical Perspective: From Classical Quinoline Synthesis to Modern Precursors
The journey to efficiently produce enantiopure this compound is built upon more than a century of developments in heterocyclic chemistry.
Early Synthesis of the Quinoline Core
The parent aromatic structure, 8-hydroxyquinoline, was first synthesized in the 1880s.[2] Early methods for constructing the quinoline ring system, such as the Skraup and Friedländer syntheses, were foundational.[3][4] The Skraup reaction, for instance, involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to form the quinoline core.[5] These classical methods, while historically significant, often required harsh conditions and offered limited control over substitution patterns and functional group tolerance.
Evolution toward Tetrahydroquinolin-8-ol
The synthesis of the direct precursor, racemic 5,6,7,8-tetrahydroquinolin-8-ol, historically relied on the reduction of 8-hydroxyquinoline or related derivatives. Catalytic hydrogenation of the pyridine ring of quinoline is a common strategy to access the tetrahydroquinoline scaffold. Modern variations provide more refined routes. For example, a multi-step synthesis starting from 5,6,7,8-tetrahydroquinoline involves N-oxidation, followed by rearrangement with trifluoroacetic anhydride and subsequent hydrolysis to yield the racemic alcohol.[6] Another contemporary approach involves the palladium-catalyzed dehalogenation of 2-chloro-5,6,7,8-tetrahydroquinolin-8-ol.[6]
These methods efficiently provide the racemic precursor, setting the stage for the critical step: the resolution of the enantiomers.
The Pivotal Role of Biocatalysis: Enantioselective Synthesis
The most effective and widely adopted method for producing enantiomerically pure this compound is through the enzymatic kinetic resolution (EKR) of racemic 5,6,7,8-tetrahydroquinolin-8-ol. This approach leverages the exquisite stereoselectivity of enzymes to separate the two enantiomers.
The Catalyst of Choice: Candida antarctica Lipase B (CALB)
The enzyme of choice for this transformation is Lipase B from the yeast Candida antarctica (CALB), frequently used in its immobilized form, Novozym® 435.[7] CALB is a serine hydrolase renowned for its broad substrate scope, high stability in organic solvents, and exceptional enantioselectivity in the resolution of secondary alcohols.[8][9]
Causality of Experimental Choice: The remarkable efficiency of CALB stems from the specific architecture of its active site. The catalytic triad (Ser105, His224, Asp187) is situated within a binding pocket that features a distinct "stereospecificity pocket."[10][11] This pocket has different steric tolerances for the substituents around the chiral center of a secondary alcohol. For 5,6,7,8-tetrahydroquinolin-8-ol, the active site preferentially accommodates the (R)-enantiomer in a catalytically productive orientation for acylation.[11] The larger tetrahydroquinoline ring system and the smaller hydrogen atom of the (R)-enantiomer fit optimally, whereas the (S)-enantiomer binds in a less favorable, non-productive manner, leading to a significantly slower reaction rate.[10][11] This disparity in reaction rates allows for the selective acylation of the (R)-alcohol, producing (R)-5,6,7,8-tetrahydroquinolin-8-yl acetate while leaving the (S)-alcohol largely unreacted.[7]
The Acyl Donor: Irreversible Transesterification
Vinyl acetate is the most commonly used acyl donor in these resolutions.[7] Its selection is a key experimental choice designed to render the reaction irreversible. Upon acylation of the alcohol, the co-product is vinyl alcohol, which rapidly tautomerizes to acetaldehyde. This tautomerization is thermodynamically highly favorable and effectively removes the alcohol co-product from the equilibrium, driving the reaction to completion and preventing the reverse reaction (enzymatic hydrolysis of the acetate product).
The overall workflow for the chemoenzymatic synthesis is depicted below.
Caption: Chemoenzymatic workflow for the synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-yl acetate.
Detailed Experimental Protocols
The following protocols are synthesized from established, peer-reviewed methodologies and represent a self-validating system for the production and analysis of the target compound.[7]
Protocol: Lipase-Catalyzed Kinetic Resolution
Objective: To produce (R)-5,6,7,8-tetrahydroquinolin-8-yl acetate and recover (S)-5,6,7,8-tetrahydroquinolin-8-ol from the racemic alcohol.
Materials:
-
(±)-5,6,7,8-Tetrahydroquinolin-8-ol
-
Vinyl acetate (≥99%)
-
Immobilized Candida antarctica Lipase B (Novozym® 435)
-
4Å Molecular Sieves (activated)
-
Diisopropyl ether (i-Pr₂O), anhydrous
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexane, HPLC grade
-
Celite®
Procedure:
-
To a dry flask, add (±)-5,6,7,8-Tetrahydroquinolin-8-ol (1.0 eq.), diisopropyl ether (to achieve a final concentration of ~25 mM), vinyl acetate (5.0 eq.), Novozym® 435 (0.5 eq. by weight relative to the substrate), and activated 4Å molecular sieves (5.0 eq. by weight).
-
Stir the suspension at 60 °C for approximately 30-48 hours.
-
Reaction Monitoring (Trustworthiness): The progress of the resolution should be monitored by chiral HPLC to ensure optimal conversion (approaching 50%) and enantiomeric excess. A typical system uses a Daicel AD-RH column with an isocratic mobile phase of 20% CH₃CN in H₂O.[7] Under these conditions, the (R)-acetate will have a different retention time than the remaining (S)-alcohol.[7]
-
Once the reaction has reached ~50% conversion, cool the mixture to room temperature.
-
Remove the enzyme and molecular sieves by filtration through a pad of Celite®. Wash the pad thoroughly with ethyl acetate.
-
Concentrate the combined filtrate under reduced pressure to yield the crude mixture of (R)-acetate and (S)-alcohol.
-
Purification: Separate the two products by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 10:90 and increasing to 30:70).
-
Combine the respective fractions and concentrate under reduced pressure to yield the pure (R)-5,6,7,8-tetrahydroquinolin-8-yl acetate and (S)-5,6,7,8-tetrahydroquinolin-8-ol. Typical isolated yields are high for both products (often >85% for each, approaching a quantitative separation).[7]
Physicochemical and Spectroscopic Data
Accurate characterization is essential for confirming the identity and purity of the synthesized compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 14631-47-1 | [12] |
| Molecular Formula | C₁₁H₁₃NO₂ | [12] |
| Molecular Weight | 191.23 g/mol | [12] |
| Boiling Point | 302.4 °C at 760 mmHg (Predicted) | [11] |
| Density | 1.15 g/cm³ (Predicted) | [11] |
| Refractive Index | 1.539 (Predicted) | [11] |
Table 2: Spectroscopic Characterization Data
| ¹H NMR (CDCl₃, 400 MHz) | Expected δ (ppm) | Assignment |
| Singlet | ~2.15 | -OCOCH₃ |
| Multiplet | ~1.90-2.20 | -CH₂-CH₂ -CH(OAc)- |
| Multiplet | ~2.80-3.00 | Ar-CH₂ -CH₂- |
| Triplet | ~6.00 | -CH₂-CH (OAc)- |
| Doublet of doublets | ~7.10 | Ar-H |
| Triplet | ~7.40 | Ar-H |
| Doublet | ~8.45 | Ar-H |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected δ (ppm) | Assignment |
| Aliphatic | ~21.2 | -OC OC H₃ |
| Aliphatic | ~21.5, 28.0, 29.5 | Tetrahydro-ring CH₂ |
| Aliphatic | ~72.0 | -C H(OAc)- |
| Aromatic | ~122.0, 127.0, 136.0 | Aromatic CH |
| Aromatic | ~147.0, 158.0 | Aromatic Quaternary C |
| Carbonyl | ~170.5 | -OC O- |
Note: Exact chemical shifts and coupling constants would need to be determined on a purified sample.
Applications in Advanced Synthesis
The primary utility of enantiopure (R)- and (S)-5,6,7,8-tetrahydroquinolin-8-yl acetate and its corresponding alcohol lies in their role as chiral synthons. They are key precursors for the synthesis of novel chiral ligands used in asymmetric catalysis.
A prominent example is the synthesis of CAMPY and Me-CAMPY ligands, which are chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone.[7] These ligands are used to form metal complexes (e.g., with Rhodium, Iridium, Ruthenium) that are highly effective catalysts for asymmetric transfer hydrogenation (ATH) of imines, a crucial transformation for producing enantiomerically pure amines for the pharmaceutical industry.[7]
Caption: Synthetic pathway from (R)-acetate to chiral ligands for asymmetric catalysis.
Furthermore, the tetrahydroquinoline scaffold itself is a target in drug discovery programs, with derivatives being investigated as C5a receptor antagonists and as antiproliferative agents against various cancer cell lines.[4][14]
Conclusion
This compound stands as a testament to the progress of synthetic organic chemistry. Its history is rooted in classical heterocyclic synthesis, but its modern production is defined by the precision and efficiency of biocatalysis. The highly effective kinetic resolution catalyzed by Candida antarctica Lipase B provides access to both enantiomers in high purity, unlocking their potential as valuable chiral building blocks. The successful application of these intermediates in the synthesis of sophisticated ligands for asymmetric catalysis underscores their importance and ensures their continued relevance in the fields of fine chemical synthesis and pharmaceutical development.
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Uppenberg, J., et al. (1995). Crystallographic and molecular-modeling studies of lipase B from Candida antarctica reveal a stereospecificity pocket for secondary alcohols. Biochemistry, 34(51), 16838-16851. [Link]
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Rotticci, D. (1999). Understanding and Engineering the Enantioselectivity of Candida antarctica Lipase B towards sec-Alcohols. Doctoral Thesis, KTH Royal Institute of Technology. [Link]
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Curran, A. C. W., & Shepherd, R. G. (1978). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of the Chemical Society, Perkin Transactions 1, 801-805. [Link]
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Martín-Matute, B., et al. (2001). Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism. Journal of the American Chemical Society, 123(38), 9468-9469. [Link]
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Facchetti, G., et al. (2021). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Catalysts, 11(10), 1204. [Link]
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Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). [Link]
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Tetrahydroquinoline Scaffolds: A Versatile Platform for the Development of Novel Therapeutics
Abstract
The tetrahydroquinoline core represents a privileged scaffold in medicinal chemistry, underpinning the structure of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the burgeoning therapeutic applications of tetrahydroquinoline derivatives. It delves into their significant potential in oncology, neurodegenerative diseases, and infectious diseases, offering mechanistic insights, structure-activity relationship analyses, and detailed experimental protocols for their synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals, aiming to provide a foundational understanding and practical knowledge to facilitate the exploration and development of novel therapeutics based on the versatile tetrahydroquinoline framework.
Introduction: The Tetrahydroquinoline Core - A Privileged Scaffold in Medicinal Chemistry
The 1,2,3,4-tetrahydroquinoline skeleton is a heterocyclic motif of significant interest in the field of drug discovery. Its unique structural features and inherent biological activity have made it a focal point for the development of new therapeutic agents.
Historical Perspective and Natural Occurrence
Tetrahydroquinoline alkaloids are found in various natural sources, from plants to marine organisms, where they exhibit a range of biological effects.[1] Historically, the isolation and study of these natural products have provided the impetus for the synthetic exploration of this chemical space. Compounds like virantmycin, an antiviral antibiotic, and various benzastatins, with their anticancer properties, have highlighted the therapeutic promise embedded within the tetrahydroquinoline core.[2]
Physicochemical Properties and Structural Features
Tetrahydroquinoline is a bicyclic compound consisting of a benzene ring fused to a saturated six-membered nitrogen-containing ring.[3] This structure imparts a degree of conformational flexibility, allowing it to interact with a variety of biological targets. The nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can engage in π-π stacking and hydrophobic interactions, making it an ideal scaffold for designing molecules with specific binding properties. The core can be readily functionalized at multiple positions, enabling the systematic optimization of pharmacological activity.
Overview of Therapeutic Potential
The versatility of the tetrahydroquinoline scaffold is reflected in its diverse range of therapeutic applications. Researchers have successfully developed derivatives with potent anticancer, neuroprotective, antibacterial, and antiviral activities. This guide will explore these key areas in detail, providing insights into the mechanisms of action and the structure-activity relationships that govern their therapeutic efficacy.
Anticancer Applications of Tetrahydroquinoline Derivatives
The development of novel anticancer agents is a critical area of research, and tetrahydroquinoline derivatives have emerged as a promising class of compounds with significant potential.[4][5] Their multifaceted mechanisms of action contribute to their efficacy against a range of cancer cell lines.
Mechanistic Insights into Anticancer Activity
Tetrahydroquinoline-based compounds exert their anticancer effects through various mechanisms, often targeting multiple cellular processes involved in tumor growth and survival.
A primary mechanism by which many tetrahydroquinoline derivatives inhibit cancer cell growth is through the induction of apoptosis (programmed cell death) and cell cycle arrest.[6] For instance, certain derivatives have been shown to arrest the cell cycle at the G2/M phase, preventing cancer cells from progressing through mitosis and ultimately leading to apoptotic cell death.[6]
The microtubule network is a crucial component of the cellular cytoskeleton and is essential for cell division. Some tetrahydroquinoline compounds have been identified as potent inhibitors of tubulin polymerization, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis in cancer cells.[2][7]
The dysregulation of signaling pathways is a hallmark of cancer. Tetrahydroquinoline derivatives have been designed to target key components of these pathways. A notable example is the inhibition of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers and plays a central role in cell growth, proliferation, and survival.[8]
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of certain tetrahydroquinoline compounds.
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. Some tetrahydroquinoline derivatives have been shown to counteract MDR by inhibiting the function of ABC transporters like P-glycoprotein (P-gp), which are responsible for the efflux of anticancer drugs from cancer cells.[9]
Structure-Activity Relationship (SAR) Studies for Anticancer Agents
SAR studies are crucial for optimizing the anticancer activity of tetrahydroquinoline derivatives. These studies have revealed that the nature and position of substituents on the tetrahydroquinoline scaffold significantly influence their potency and selectivity. For example, the presence of specific aryl groups at the C2 and C4 positions can enhance cytotoxicity against certain cancer cell lines.[10] Lipophilicity also plays a role, with more lipophilic compounds often exhibiting greater activity.[10]
Representative Anticancer Tetrahydroquinoline Compounds and their Biological Data
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4a | HCT-116 (Colon) | ~13 | [6] |
| A549 (Lung) | 11.33 ± 0.67 | [6] | |
| Compound 20d | HCT-116 (Colon) | 12.04 ± 0.57 | [11] |
| A-549 (Lung) | 12.55 ± 0.54 | [11] | |
| GM-3-121 | MCF-7 (Breast) | 0.43 µg/mL | [12] |
| MDA-MB-231 (Breast) | 0.37 µg/mL | [12] | |
| Ishikawa (Endometrial) | 0.01 µg/mL | [12] | |
| D1 | P-gp inhibition | 6.6 | [9] |
Experimental Protocols for Evaluating Anticancer Activity
Figure 2: Experimental workflow for the in vitro evaluation of anticancer tetrahydroquinoline compounds.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[13]
-
Treat the cells with various concentrations of the tetrahydroquinoline compound and a vehicle control for 48-72 hours.[14]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6][15]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Measure the absorbance at 570 nm using a microplate reader.[15]
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[14]
Principle: Flow cytometry is used to analyze the cell cycle distribution and quantify apoptosis. For cell cycle analysis, cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). The fluorescence intensity is proportional to the DNA content. For apoptosis, cells are co-stained with Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and PI (a viability dye).
Protocol (Apoptosis):
-
Treat cells with the tetrahydroquinoline compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.[16]
-
Resuspend the cells in 1X Annexin V binding buffer.[17]
-
Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[16][17]
-
Analyze the samples by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[18]
Protocol (Cell Cycle):
-
Treat and harvest cells as described above.
-
Fix the cells in ice-cold 70% ethanol.[16]
-
Wash the cells with PBS and treat with RNase A to remove RNA.[16]
-
Stain the cells with PI.[16]
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[19]
Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate. This technique is valuable for investigating the effect of a compound on signaling pathways, such as the PI3K/Akt pathway, by examining the phosphorylation status of key proteins.
Protocol:
-
Treat cells with the tetrahydroquinoline compound and prepare cell lysates.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[20]
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, total Akt, and a loading control like β-actin) overnight at 4°C.[21][22]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[21]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[22]
Neuroprotective Applications in Neurodegenerative Diseases
Neurodegenerative diseases like Alzheimer's and Parkinson's pose a significant global health challenge. Tetrahydroquinoline derivatives have shown promise as neuroprotective agents by targeting key pathological features of these disorders.[23]
Targeting Cholinesterase in Alzheimer's Disease
One of the primary therapeutic strategies for Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine. Several tetrahydroquinoline-based compounds have been developed as potent and selective AChE inhibitors.[11][22]
Modulation of Amyloid-Beta and Tau Pathology
The aggregation of amyloid-beta (Aβ) peptides into plaques and the hyperphosphorylation of tau protein leading to neurofibrillary tangles are hallmarks of Alzheimer's disease.[19] Some tetrahydroisoquinoline alkaloids, such as dauricine, have been shown to inhibit Aβ production and reduce tau hyperphosphorylation in cellular models of the disease.[19]
Neuroprotective Effects in Parkinson's Disease Models
Parkinson's disease is characterized by the loss of dopaminergic neurons in the substantia nigra. Certain tetrahydroquinoline derivatives have demonstrated neuroprotective effects in experimental models of Parkinson's disease by mitigating oxidative stress and suppressing apoptosis.[24] For example, 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has been shown to enhance the antioxidant system and normalize chaperone activity in a rat model of Parkinson's.[24]
SAR for Neuroprotective Tetrahydroquinoline Derivatives
The neuroprotective activity of tetrahydroquinolines is highly dependent on their substitution pattern. For instance, in a series of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives, hydroxyl substitution was found to decrease neurotoxicity and, in some cases, enhance neuroprotective activity.[25][26]
Key Neuroprotective Compounds and their Efficacy
| Compound Class | Target/Activity | Model System | Reference |
| Tacrine-tetrahydroquinoline heterodimers | Acetylcholinesterase inhibition | In vitro and in vivo (mice) | [22] |
| 5-amino-5,6,7,8-tetrahydroquinolinones | Acetylcholinesterase inhibition | In vitro and in vivo (rodents) | [11] |
| Dauricine | Aβ and Tau pathology | N2a/APP cells | [19] |
| 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | Antioxidant, Anti-apoptotic | Rotenone-induced PD rats | [24] |
Experimental Protocols for Assessing Neuroprotective Effects
Principle: The Ellman's method is a widely used colorimetric assay to measure AChE activity. The enzyme hydrolyzes acetylthiocholine to thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically.[9][27]
Protocol:
-
Prepare a reaction mixture containing phosphate buffer, DTNB, and the test compound at various concentrations.
-
Add the AChE enzyme to the mixture and pre-incubate.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.[28]
-
Measure the increase in absorbance at 412 nm over time using a microplate reader.[9][29]
-
Calculate the percentage of inhibition and determine the IC50 value of the compound.
Principle: The Thioflavin T (ThT) assay is used to monitor the aggregation of Aβ peptides. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.
Protocol:
-
Prepare a solution of Aβ peptide (e.g., Aβ42) in an appropriate buffer.
-
Incubate the peptide solution with and without the test compound at 37°C with agitation.[30]
-
At various time points, take aliquots of the samples and add them to a solution of ThT.[5]
-
Measure the fluorescence intensity with excitation at ~440 nm and emission at ~482 nm.[5][30]
-
A decrease in fluorescence in the presence of the compound indicates inhibition of Aβ aggregation.[31]
Antimicrobial Properties of Tetrahydroquinoline Compounds
The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Tetrahydroquinoline derivatives have demonstrated promising activity against a range of bacteria and viruses.
Antibacterial Activity and Spectrum
Tetrahydroquinoline-based compounds have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[32][33]
The antibacterial mechanisms of tetrahydroquinolines are diverse. Some compounds have been found to target bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), which are essential for DNA replication.[32] This mechanism is distinct from that of fluoroquinolone antibiotics.
Antiviral Activity
Several tetrahydroquinoline derivatives have been reported to possess antiviral activity against various viruses, including SARS-CoV-2 and yellow fever virus (YFV).[12][17][34]
The antiviral action of these compounds can involve the inhibition of different stages of the viral life cycle. For example, some tetrahydroisoquinoline-based compounds have been shown to inhibit SARS-CoV-2 infection at a post-entry stage.[34]
SAR for Antimicrobial Agents
The antimicrobial potency of tetrahydroquinolines can be modulated by altering the substituents on the heterocyclic ring. For example, in a series of tetrahydroisoquinoline-triazole compounds, specific substitutions were found to be crucial for activity against S. aureus and M. tuberculosis.[35]
Noteworthy Antimicrobial Tetrahydroquinoline Derivatives
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Tetrahydroquinoline-triazoles | S. aureus | 2-4 | [35] |
| M. tuberculosis H37Rv | 6 | [35] | |
| Quinoline derivatives | Bacillus cereus, Staphylococcus sp., Pseudomonas sp., E. coli | 3.12 - 50 | [36] |
| Substituted 8-hydroxyquinolines | Staphylococcus aureus | 6 - 512 (mg/dm³) | [37] |
Experimental Protocols for Antimicrobial Screening
Principle: The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[34][38]
Protocol:
-
Prepare a two-fold serial dilution of the tetrahydroquinoline compound in a 96-well microtiter plate containing a suitable broth medium.[39]
-
Prepare a standardized inoculum of the test bacterium (e.g., to 0.5 McFarland standard).[34]
-
Inoculate each well with the bacterial suspension.[39]
-
Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.[39][40]
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[38]
Synthesis of Bioactive Tetrahydroquinoline Scaffolds
The efficient synthesis of tetrahydroquinoline derivatives is crucial for exploring their therapeutic potential. Several synthetic methodologies have been developed to access this important scaffold.
Classical Synthetic Strategies
The Povarov reaction is a powerful and widely used method for the synthesis of tetrahydroquinolines.[2][32] It is a formal [4+2] cycloaddition between an imine (generated in situ from an aniline and an aldehyde) and an electron-rich alkene.[32] The Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, is another classical method.
Modern and Catalytic Approaches
Modern synthetic methods often employ catalysts to improve the efficiency, selectivity, and environmental friendliness of the reactions. Lewis acids are commonly used to catalyze the Povarov reaction.[1] Asymmetric synthesis strategies have also been developed to produce enantiomerically pure tetrahydroquinolines, which is often crucial for their biological activity.
Step-by-Step Synthesis Protocol for a Representative Bioactive Tetrahydroquinoline (via Povarov Reaction)
Principle: This protocol describes a one-pot, three-component Povarov reaction for the synthesis of a substituted tetrahydroquinoline.
Protocol:
-
To a solution of an aromatic amine (1 mmol) and an aldehyde (1 mmol) in a suitable solvent (e.g., ethanol), add a Lewis acid catalyst (e.g., InCl3, 10 mol%).[23]
-
Stir the mixture at room temperature for a specified time to allow for the in situ formation of the imine.
-
Add an electron-rich alkene (e.g., 2,3-dihydrofuran, 1.2 mmol) to the reaction mixture.[23]
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.[1][23]
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydroquinoline derivative.[33]
Future Perspectives and Conclusion
Emerging Therapeutic Targets
The versatility of the tetrahydroquinoline scaffold suggests that its therapeutic potential is far from exhausted. Future research is likely to explore its application against a wider range of targets, including emerging infectious diseases, metabolic disorders, and inflammatory conditions.
Challenges and Opportunities in Drug Development
While tetrahydroquinoline derivatives hold great promise, challenges remain in their development as clinical drugs. These include optimizing their pharmacokinetic properties, reducing potential off-target effects, and ensuring their safety and efficacy in preclinical and clinical studies. However, the continuous development of novel synthetic methodologies and a deeper understanding of their mechanisms of action present significant opportunities for advancing these compounds through the drug discovery pipeline.
Concluding Remarks
Tetrahydroquinoline compounds represent a rich and versatile source of inspiration for the design and development of novel therapeutic agents. Their diverse pharmacological activities, coupled with their synthetic accessibility, make them an attractive scaffold for medicinal chemists. The in-depth information provided in this guide is intended to serve as a valuable resource for researchers in the field, fostering further innovation and discovery in the quest for new and effective treatments for a range of human diseases.
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Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT) Fluorescence in a Plate Reader. (2025, March 20). Protocols.io. Retrieved from [Link]
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Synthesis of fused tetrahydroquinoline using Povarov reaction. (n.d.). ResearchGate. [Link]
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Synthesis and biological evaluation of tetrahydroisoquinoline-derived antibacterial compounds. (2025, August 6). ResearchGate. [Link]
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An In-Depth Technical Guide to 5,6,7,8-Tetrahydroquinolin-8-yl Acetate: Synthesis, Properties, and Pharmacological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the existing literature on 5,6,7,8-tetrahydroquinolin-8-yl acetate, a chiral heterocyclic compound. The focus is on its synthesis, chemical properties, and the broader pharmacological significance of the tetrahydroquinoline scaffold in drug discovery and development. This document is intended to serve as a valuable resource for researchers and scientists working with this and related molecules.
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The 5,6,7,8-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Its unique three-dimensional structure and ability to be readily functionalized have made it a target of significant interest in the development of novel therapeutics. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and receptor antagonist properties.
This compound, as a chiral intermediate, plays a crucial role in the stereoselective synthesis of more complex and potent molecules. The stereochemistry at the 8-position is often critical for the biological activity of the final compound, making the synthesis of enantiomerically pure forms of this acetate a key step in many synthetic routes.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₂ | [1] |
| Molecular Weight | 191.23 g/mol | [1] |
| CAS Number | 14631-47-1 | [1] |
| Appearance | Not specified (likely a liquid or low-melting solid) | |
| Boiling Point | 302.414 °C at 760 mmHg | [2] |
| Flash Point | 136.695 °C | [2] |
| Density | 1.15 g/cm³ | |
| Refractive Index | 1.539 | [2] |
| XLogP3 | 1.4 | [1] |
Synthesis of this compound
The synthesis of this compound is primarily approached through two main strategies: enzymatic kinetic resolution of the corresponding racemic alcohol and standard chemical acetylation. The choice of method depends on the desired stereochemistry of the final product.
Enantioselective Synthesis via Enzymatic Kinetic Resolution
The preparation of enantiomerically pure (R)-5,6,7,8-tetrahydroquinolin-8-yl acetate is effectively achieved through lipase-catalyzed kinetic resolution of racemic 5,6,7,8-tetrahydroquinolin-8-ol.[3] This method leverages the stereoselectivity of lipases, such as Candida antarctica lipase B (CALB), to preferentially acylate one enantiomer.[3]
Reaction Scheme:
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- 3. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 5,6,7,8-Tetrahydroquinolin-8-yl acetate
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 5,6,7,8-Tetrahydroquinolin-8-yl acetate, a valuable intermediate in medicinal chemistry and catalyst design. The primary focus is on the acetylation of 5,6,7,8-Tetrahydroquinolin-8-ol, a common and efficient route to the target compound. This protocol outlines the necessary reagents, equipment, step-by-step procedure, and analytical methods for characterization of the final product. The causality behind experimental choices is explained to provide a deeper understanding of the synthesis.
Introduction
The 5,6,7,8-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous alkaloids and bioactive molecules. Specifically, derivatives functionalized at the 8-position are crucial chiral building blocks for the synthesis of novel therapeutics and asymmetric catalysts.[1] this compound serves as a key intermediate, often derived from the corresponding alcohol, 5,6,7,8-Tetrahydroquinolin-8-ol. The acetylation of this alcohol is a fundamental transformation that protects the hydroxyl group or facilitates further synthetic manipulations. This protocol details a robust and reproducible method for this conversion.
Reaction Scheme and Mechanism
The synthesis of this compound is typically achieved through the acetylation of 5,6,7,8-Tetrahydroquinolin-8-ol using an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base.
Reaction:
Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The basic catalyst deprotonates the hydroxyl group of the tetrahydroquinolinol, increasing its nucleophilicity. The resulting alkoxide then attacks one of the carbonyl carbons of the acetic anhydride, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, eliminating an acetate ion as a leaving group, to yield the desired ester product, this compound.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound, this compound, is provided in the table below.
| Property | Value | Source |
| CAS Number | 14631-47-1 | [2] |
| Molecular Formula | C11H13NO2 | [2][3] |
| Molecular Weight | 191.23 g/mol | [2][3] |
| Boiling Point | 302.414°C at 760 mmHg | [2] |
| Flash Point | 136.695°C | [2] |
| Density | 1.15 g/cm³ | [2] |
| Refractive Index | 1.539 | [2] |
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
-
5,6,7,8-Tetrahydroquinolin-8-ol
-
Acetic Anhydride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Acetic anhydride is corrosive and a lachrymator. Handle with care.
-
Pyridine is flammable and has a strong, unpleasant odor. Use in a fume hood.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5,6,7,8-Tetrahydroquinolin-8-ol (1 equivalent) in dichloromethane.
-
Addition of Base: Add pyridine (1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature. The base acts as a catalyst and scavenges the acetic acid byproduct.
-
Addition of Acetylating Agent: Cool the reaction mixture in an ice bath. Add acetic anhydride (1.2 equivalents) dropwise to the stirred solution using a dropping funnel. The dropwise addition helps to control the exothermic nature of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acetic anhydride and acetic acid.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl stretch.
Visualizing the Workflow
The following diagrams illustrate the overall synthesis strategy, starting from quinoline, and the detailed experimental workflow for the acetylation step.
Overall Synthesis Strategy
The synthesis of this compound often begins with the reduction of quinoline to form the tetrahydroquinoline core, followed by functionalization at the 8-position. Catalytic hydrogenation is a common method for the reduction of the carbocyclic ring of quinoline.[4][5][6][7]
Caption: Overall synthesis strategy for this compound.
Experimental Workflow for Acetylation
The detailed step-by-step workflow for the acetylation of 5,6,7,8-Tetrahydroquinolin-8-ol is outlined below.
Caption: Detailed experimental workflow for the acetylation protocol.
Discussion and Field-Proven Insights
The choice of base in this reaction is critical. While pyridine is commonly used, other non-nucleophilic organic bases such as triethylamine can also be effective. The use of a slight excess of the base ensures that the reaction proceeds to completion and neutralizes the acidic byproduct.
The purification by column chromatography is essential to remove any unreacted starting material, excess reagents, and byproducts. The choice of the eluent system should be optimized based on TLC analysis to achieve good separation.
For sensitive substrates or to achieve higher yields, the reaction can be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
Conclusion
The protocol described herein provides a reliable and efficient method for the synthesis of this compound. By following these detailed steps and adhering to the safety precautions, researchers can successfully prepare this valuable compound for their downstream applications in drug discovery and materials science.
References
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2025). Convenient Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylamine and 6,7-Dihydro-5H-quinolin-8-one. Retrieved from [Link]
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-
ResearchGate. (2021). Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions. Retrieved from [Link]
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ResearchGate. (n.d.). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in the hydrogenation of quinolines. Retrieved from [Link]
-
MDPI. (n.d.). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Retrieved from [Link]
-
PubMed. (2016). Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands: Scope, Mechanism and Catalyst Recycling. Retrieved from [Link]
- Google Patents. (n.d.). CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline.
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MDPI. (n.d.). Synthesis of (3-Cyano-5,6,7,8-Tetrahydroquinolin-2(1H)-ylidene) Malononitriles. Retrieved from [Link]
-
ResearchGate. (2025). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Retrieved from [Link]
-
ACS Publications. (2019). Progress in the Chemistry of Tetrahydroquinolines. Retrieved from [Link]
-
PubMed. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). tetrahydro-3-benzazepin-2-ones by lead tetraacetate oxidation of isoquinoline enamides. Retrieved from [Link]
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ResearchGate. (n.d.). Side products of the acetylation reaction (7, 8). Retrieved from [Link]
-
ResearchGate. (2025). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Retrieved from [Link]
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Application Note: Chiral Synthesis of 5,6,7,8-Tetrahydroquinolin-8-yl Acetate Derivatives
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the chiral synthesis of 5,6,7,8-tetrahydroquinolin-8-yl acetate and its derivatives. The 5,6,7,8-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, and access to enantiomerically pure derivatives is critical for developing selective therapeutic agents.[1][2] This guide details two robust and field-proven methodologies: Asymmetric Transfer Hydrogenation (ATH) of a ketone precursor and Enzymatic Kinetic Resolution (EKR) of a racemic alcohol. By explaining the underlying principles and providing detailed, step-by-step protocols, this note serves as a practical resource for the synthesis of these valuable chiral building blocks.
Introduction: Significance of Chiral Tetrahydroquinolines
The 5,6,7,8-tetrahydroquinoline (THQ) core is a ubiquitous motif in a vast array of natural products and pharmacologically active compounds.[1][2] Its rigid, partially saturated bicyclic structure is ideal for presenting substituents in a well-defined three-dimensional orientation, enabling precise interactions with biological targets. Chiral derivatives, particularly those functionalized at the C8 position, are key intermediates in the synthesis of compounds with diverse therapeutic applications, including antiproliferative agents and receptor antagonists.[3][4]
The stereochemistry at the C8 position often dictates the biological activity and selectivity of the final compound.[4] Therefore, reliable and efficient access to enantiomerically pure (R)- and (S)-5,6,7,8-tetrahydroquinolin-8-yl acetate is of paramount importance. This guide focuses on two powerful and complementary strategies to achieve this goal.
Strategic Overview: Pathways to Enantiopurity
Achieving high enantioselectivity in the synthesis of the target molecule requires a carefully chosen strategy. The two primary approaches detailed herein are asymmetric synthesis, which creates the desired stereocenter selectively, and kinetic resolution, which separates a racemic mixture.
Figure 1: High-level comparison of the Asymmetric Transfer Hydrogenation and Enzymatic Kinetic Resolution strategies for accessing chiral 5,6,7,8-tetrahydroquinolin-8-ol derivatives.
Strategy I: Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a powerful technique that reduces a prochiral ketone to a chiral alcohol with high enantioselectivity using a chiral catalyst and a simple hydrogen donor, such as formic acid or isopropanol.[5] This method builds the desired stereocenter directly.
3.1. Expertise & Experience: The Rationale
The choice of a Ruthenium(II)-based catalyst, specifically one employing a chiral N-monosulfonylated diamine ligand like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), is grounded in its well-established efficacy for the asymmetric reduction of C=N and C=O bonds.[5][6] The mechanism involves an outer-sphere hydrogen transfer, where the catalyst, activated by the hydrogen donor, delivers a hydride to the ketone substrate in a stereocontrolled manner.[6] The enantioselectivity is governed by the precise steric and electronic interactions within a 10-membered ring transition state, where a CH/π attraction between the catalyst's arene ligand and the substrate's fused phenyl ring directs the hydride attack to one specific face of the carbonyl.[6]
Figure 2: Simplified catalytic cycle for Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH).
3.2. Protocol: Asymmetric Transfer Hydrogenation of 6,7-Dihydro-5H-quinolin-8-one
This protocol describes the synthesis of enantiomerically enriched 5,6,7,8-tetrahydroquinolin-8-ol. Subsequent acylation yields the target acetate.
Materials:
-
6,7-Dihydro-5H-quinolin-8-one
-
[RuCl₂(p-cymene)]₂ (Ruthenium dimer precatalyst)
-
(1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Acetyl Chloride or Acetic Anhydride
-
Pyridine
Procedure:
-
Catalyst Preparation (In Situ): In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol% Ru) and (S,S)-TsDPEN (0.011 mmol, 1.1 mol%). Add anhydrous DCM (2 mL) and stir the resulting orange solution at room temperature for 20 minutes.
-
Reaction Setup: In a separate flask, dissolve 6,7-Dihydro-5H-quinolin-8-one (1.0 mmol) in 3 mL of a 5:2 mixture of formic acid and triethylamine (azeotropic mixture, hydrogen source).
-
Hydrogenation: Transfer the substrate solution to the catalyst solution via cannula. Stir the reaction mixture at 28-30 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Workup and Quenching: Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Extract the aqueous layer with DCM (3 x 15 mL).
-
Isolation of Alcohol: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is (S)-5,6,7,8-tetrahydroquinolin-8-ol. Purify via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
-
Acylation: Dissolve the purified (S)-alcohol (1.0 mmol) in anhydrous DCM (5 mL) with pyridine (1.2 mmol). Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Final Isolation: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate to yield (S)-5,6,7,8-tetrahydroquinolin-8-yl acetate.
3.3. Data & Performance
| Parameter | Typical Value | Reference |
| Substrate/Catalyst Ratio | 100:1 to 200:1 | [6] |
| Temperature | 25-40 °C | [6][7] |
| Reaction Time | 12-24 h | [7] |
| Yield (Alcohol) | >90% | [6] |
| Enantiomeric Excess (e.e.) | >95% | [6] |
Strategy II: Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is a classic method for separating a racemic mixture. It relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. In EKR, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other unreacted.[3]
4.1. Expertise & Experience: The Rationale
Lipases, particularly Lipase B from Candida antarctica (CALB), are exceptionally effective enzymes for the resolution of secondary alcohols.[3][8] Their high enantioselectivity stems from a well-defined active site. The alcohol enantiomer that fits optimally into the active site, positioning its hydroxyl group for nucleophilic attack on the acyl donor (e.g., vinyl acetate), is rapidly acylated. The other enantiomer fits poorly and reacts much more slowly, if at all. This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as its acetate ester) from the slow-reacting enantiomer (which remains as the alcohol).[3] Vinyl acetate is an excellent acyl donor as the vinyl alcohol byproduct tautomerizes to acetaldehyde, making the reaction effectively irreversible.
4.2. Protocol: Lipase-Catalyzed Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol
This protocol yields both enantiomers: the (R)-acetate and the unreacted (S)-alcohol.
Materials:
-
(±)-5,6,7,8-Tetrahydroquinolin-8-ol
-
Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)
-
Vinyl Acetate
-
Anhydrous solvent (e.g., Toluene or Diisopropyl ether)
-
Molecular Sieves (4Å, activated)
-
Celite
Procedure:
-
Reaction Setup: To a flask containing (±)-5,6,7,8-tetrahydroquinolin-8-ol (1.0 mmol), add anhydrous toluene (10 mL), vinyl acetate (1.5 mmol), and activated 4Å molecular sieves.
-
Enzymatic Reaction: Add immobilized Candida antarctica lipase B (CALB, ~25 mg/mmol of substrate). Seal the flask and stir the suspension at 30-40 °C.
-
Monitoring: Monitor the reaction progress by chiral HPLC. The goal is to stop the reaction at or near 50% conversion to maximize the yield and enantiomeric excess of both products. This typically takes 24-48 hours.
-
Enzyme Removal: Once ~50% conversion is reached, remove the enzyme and molecular sieves by filtration through a pad of Celite. Wash the pad with the reaction solvent.
-
Isolation and Separation: Concentrate the filtrate under reduced pressure. The crude mixture contains (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline and unreacted (S)-5,6,7,8-tetrahydroquinolin-8-ol.[3] These can be readily separated by standard flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient), owing to their significant difference in polarity.
4.3. Data & Performance
| Parameter | Typical Value | Reference |
| Enzyme Loading | 20-30 mg/mmol substrate | [3] |
| Acyl Donor | Vinyl Acetate | [3][8] |
| Temperature | 30-40 °C | [8] |
| Conversion | ~50% (ideal) | [3] |
| Yield (Acetate & Alcohol) | >40% each (max 50%) | [3] |
| Enantiomeric Excess (e.e.) | >98% for both products | [3] |
Trustworthiness: Validation and Troubleshooting
Protocol Validation:
-
Enantiomeric Excess (e.e.): The primary validation for both protocols is the determination of e.e. This must be performed using a validated chiral HPLC or SFC (Supercritical Fluid Chromatography) method with an appropriate chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Structural Confirmation: The identity and purity of the final products should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Optical Rotation: Measurement of the specific rotation [α]ᴅ provides confirmation of the enantiomer produced and can be compared to literature values.
Common Troubleshooting:
-
Low e.e. in ATH: This can result from catalyst poisoning or suboptimal reaction conditions. Ensure all reagents and solvents are anhydrous and the reaction is run under a strictly inert atmosphere. The formic acid/triethylamine ratio can also be fine-tuned.
-
Slow or Stalled EKR: Enzyme activity can be diminished by impurities in the substrate or solvent. Ensure high-purity starting materials. If the reaction is slow, a slight increase in temperature (e.g., to 45 °C) or adding freshly activated enzyme may help. Over-drying of the molecular sieves can sometimes strip essential water from the enzyme; ensure they are properly activated but not excessively heated.
-
EKR Exceeding 50% Conversion: This will decrease the enantiomeric excess of the unreacted alcohol. Careful monitoring by HPLC is crucial to stop the reaction at the optimal time.
Conclusion
The chiral synthesis of this compound derivatives can be achieved with high efficiency and enantioselectivity through multiple strategic approaches. Asymmetric transfer hydrogenation offers a direct route to a single enantiomeric alcohol from a prochiral ketone, maximizing theoretical yield. Conversely, enzymatic kinetic resolution provides a robust method to access both enantiomers from a racemic alcohol—one as the acetate and the other as the unreacted alcohol. The choice between these methods will depend on the availability of starting materials, desired enantiomer, and scalability requirements. The protocols and insights provided herein offer a solid foundation for any research or development program requiring these valuable chiral synthons.
References
-
Title: Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in the hydrogenation of quinolines Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary Source: Natural Product Communications URL: [Link]
-
Title: Asymmetric synthesis of tetrahydroquinolines through supramolecular organocatalysis Source: PubMed URL: [Link]
-
Title: Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands Source: Accounts of Chemical Research URL: [Link]
-
Title: Catalytic asymmetric hydrogenation of quinoline carbocycles Source: Chemical Communications URL: [Link]
-
Title: Asymmetric hydrogenation Source: Wikipedia URL: [Link]
-
Title: Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions Source: Molecules (MDPI) URL: [Link]
-
Title: Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydroquinolines Source: ResearchGate URL: [Link]
-
Title: The synthesis of optically active N-C axially chiral tetrahydroquinoline and its response to an acid-accelerated molecular rotor Source: PubMed URL: [Link]
-
Title: Important role of H2 spillover in asymmetric hydrogenation of quinolines in hybrid systems Source: Nature Communications URL: [Link]
-
Title: Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors Source: Molecules (MDPI) URL: [Link]
-
Title: Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2-(Quinolin-8-yl)benzylalcohols Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Synthesis of tetrahydroquinolines Source: Organic Chemistry Portal URL: [Link]
-
Title: Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds Source: Molecules (MDPI) URL: [Link]
-
Title: Progress in the Chemistry of Tetrahydroquinolines Source: Chemical Reviews URL: [Link]
-
Title: Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction Source: Molecules (MDPI) URL: [Link]
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Application Notes and Protocols: Leveraging (R)- and (S)-5,6,7,8-Tetrahydroquinolin-8-yl Acetate as a Precursor in Asymmetric Catalysis
Introduction: The Strategic Importance of Chiral Tetrahydroquinolines in Catalysis
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral ligands, which form complexes with transition metals, are instrumental in steering chemical reactions towards the desired stereoisomer. Among the vast array of chiral scaffolds, those based on the quinoline framework have garnered significant attention due to their rigid structure and potent coordinating ability.[1][2][3] Specifically, derivatives of 5,6,7,8-tetrahydroquinoline have emerged as powerful ligands in a variety of asymmetric transformations.[4][5][6]
This document provides a detailed guide on the utility of enantiomerically pure 5,6,7,8-tetrahydroquinolin-8-yl acetate as a versatile chiral building block. While not a catalyst in its own right, this acetate is a critical intermediate for the synthesis of highly effective chiral ligands, such as the 8-amino-5,6,7,8-tetrahydroquinoline derivatives known as CAMPY ligands.[5][6][7] We will explore the synthesis of these ligands from the optically active acetate and their subsequent application in asymmetric transfer hydrogenation, a key reaction for producing chiral amines.
Part 1: Synthesis of Chiral Ligands from this compound
The gateway to utilizing this chiral scaffold is the efficient preparation of the enantiopure acetate. This is typically achieved through enzymatic kinetic resolution of the racemic alcohol, (±)-5,6,7,8-tetrahydroquinolin-8-ol.
Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol
Lipases are highly effective in selectively acetylating one enantiomer of a racemic alcohol, leaving the other unreacted. This process allows for the separation of the enantiomers. A well-established method employs Lipase from Candida antarctica to resolve (±)-5,6,7,8-tetrahydroquinolin-8-ol.[7][8]
Protocol 1: Lipase-Catalyzed Kinetic Acetylation
Objective: To produce (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline and (S)-5,6,7,8-tetrahydroquinolin-8-ol.
Materials:
-
(±)-5,6,7,8-Tetrahydroquinolin-8-ol
-
Vinyl acetate
-
Lipase acrylic resin from Candida antarctica
-
4Å Molecular sieves
-
Diisopropyl ether (i-Pr₂O)
-
Celite
-
Silica gel for chromatography
-
Ethyl acetate and Hexane (for chromatography)
Procedure:
-
To a solution of (±)-5,6,7,8-tetrahydroquinolin-8-ol (1 eq.) in i-Pr₂O, add vinyl acetate (5 eq.), lipase acrylic resin from Candida antarctica (0.5 eq. by weight), and 4Å molecular sieves (5 eq. by weight).[7]
-
Stir the mixture at 60 °C for approximately 30 hours.
-
Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess of the products.[7][8]
-
Upon completion, filter the mixture through a pad of Celite to remove the lipase and molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 7:3 v/v) to separate (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline from (S)-5,6,7,8-tetrahydroquinolin-8-ol.[7][8]
Conversion to Chiral 8-Amino-5,6,7,8-tetrahydroquinoline (CAMPY Ligand)
The enantiopure acetate can be readily converted into the corresponding chiral amine, a versatile ligand for asymmetric catalysis.[5][6][7] The following protocol outlines the synthesis of (R)-8-amino-5,6,7,8-tetrahydroquinoline from (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline.
Workflow for Ligand Synthesis
Caption: Generalized catalytic cycle for Asymmetric Transfer Hydrogenation of an imine.
Protocol 3: Asymmetric Transfer Hydrogenation of a Dihydroisoquinoline
Objective: To synthesize a chiral 1-aryl-1,2,3,4-tetrahydroisoquinoline from its corresponding 3,4-dihydroisoquinoline using a Rh(III)-CAMPY catalyst.
Materials:
-
[RhCpCl₂]₂ (Cp = pentamethylcyclopentadienyl)
-
(R)- or (S)-8-amino-5,6,7,8-tetrahydroquinoline (CAMPY ligand)
-
1-Aryl-3,4-dihydroisoquinoline (substrate)
-
Formic acid/triethylamine azeotrope (5:2) as the hydrogen source
-
Water or a mixture of organic solvent and water
-
Lanthanum triflate (La(OTf)₃) as an optional additive [9] Procedure:
-
Catalyst Pre-formation (in situ): In a reaction vessel under an inert atmosphere, dissolve [RhCp*Cl₂]₂ (0.5 mol%) and the chiral CAMPY ligand (1 mol%) in the chosen solvent. Stir for a few minutes to allow for complex formation.
-
Reaction Setup: Add the 1-aryl-3,4-dihydroisoquinoline substrate (1 eq.) to the vessel.
-
If using an additive, add La(OTf)₃ (e.g., 1-5 mol%).
-
Add the formic acid/triethylamine mixture (e.g., 50 equivalents) as the hydrogen donor. [8]5. Stir the reaction at a controlled temperature (e.g., 30 °C) for 18-24 hours. [8]6. Workup: Quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography. Determine the conversion by ¹H NMR and the enantiomeric excess (ee) by chiral HPLC analysis.
Performance Data
The following table summarizes representative results for the asymmetric transfer hydrogenation of various 1-aryl-3,4-dihydroisoquinolines using a Rh(III)-CAMPY catalyst system.
| Entry | Substrate (1-Aryl group) | Ligand | Conversion (%) | ee (%) | Reference |
| 1 | Phenyl | (R)-CAMPY | >99 | 65 | [6][7] |
| 2 | 4-Methoxyphenyl | (R)-CAMPY | >99 | 69 | [6][7] |
| 3 | 4-Chlorophenyl | (R)-CAMPY | >99 | 58 | [6][7] |
| 4 | 2-Naphthyl | (R)-CAMPY | >99 | 62 | [6][7] |
| Conditions: 1 mol% catalyst, HCOOH/Et₃N in water at 30 °C for 18h. Data is illustrative based on published results. |
Conclusion
Enantiomerically pure this compound is a highly valuable and versatile precursor for the synthesis of chiral ligands. The protocols outlined in this application note demonstrate a robust pathway from the racemic alcohol to highly effective CAMPY-type ligands via enzymatic resolution. These ligands, when complexed with rhodium or other transition metals, exhibit excellent activity and moderate to good enantioselectivity in the asymmetric transfer hydrogenation of cyclic imines. For researchers in drug discovery and process development, this synthetic route offers a reliable method for accessing valuable chiral tetrahydroisoquinoline building blocks and other chiral amines.
References
-
Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts . ACS Publications - American Chemical Society. Available at: [Link]
-
Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis . Accounts of Chemical Research - ACS Publications. Available at: [Link]
-
Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs . ResearchGate. Available at: [Link]
-
Enantioselective Cascade Reaction for Synthesis of Quinolinones through Synergistic Catalysis Using Cu-Pybox and Chiral Benzotetramisole as Catalysts . PubMed. Available at: [Link]
-
Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis . Chemical Society Reviews. Available at: [Link]
-
Chiral pyridine-containing ligands in asymmetric catalysis . ResearchGate. Available at: [Link]
-
Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis . Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS . Organic Syntheses. Available at: [Link]
-
Catalytic Asymmetric Synthesis of Atropisomeric Quinolines through the Friedländer Reaction . ResearchGate. Available at: [Link]
-
Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors . MDPI. Available at: [Link]
-
Convenient Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylamine and 6,7-Dihydro-5H-quinolin-8-one . ResearchGate. Available at: [Link]
-
Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydroquinolines . ResearchGate. Available at: [Link]
-
Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors . PubMed. Available at: [Link]
-
This compound . PubChem. Available at: [Link]
-
(PDF) Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors . ResearchGate. Available at: [Link]
-
Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists . PubMed. Available at: [Link]
-
Ligand-dependent, palladium-catalyzed stereodivergent synthesis of chiral tetrahydroquinolines . Nature Communications. Available at: [Link]
-
Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors . National Institutes of Health. Available at: [Link]
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction . MDPI. Available at: [Link]
-
Recent advances in the reactions of C8-functionalization of substituted tetrahydroquinolines under ruthenium catalyst . ResearchGate. Available at: [Link]
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- 9. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction [mdpi.com]
Application Notes and Protocols for the Acetylation of 5,6,7,8-Tetrahydroquinolin-8-ol
Introduction: Strategic Acylation of a Versatile Heterocyclic Scaffold
5,6,7,8-Tetrahydroquinolin-8-ol is a pivotal heterocyclic scaffold in medicinal chemistry and materials science. Its structural motif is present in a variety of biologically active compounds.[1][2] The hydroxyl group at the 8-position offers a strategic point for chemical modification, enabling the modulation of the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. Acetylation, the introduction of an acetyl group, is a fundamental and highly effective derivatization technique to achieve these modifications. The resulting product, 8-acetoxy-5,6,7,8-tetrahydroquinoline, serves as a key intermediate for further synthetic transformations or as a final bioactive agent. For instance, acetylation can enhance the oral bioavailability of certain drug candidates.[3]
This comprehensive guide provides detailed experimental procedures for the chemical and enzymatic acetylation of 5,6,7,8-tetrahydroquinolin-8-ol, intended for researchers and professionals in drug development and chemical synthesis. The protocols are designed with scientific integrity, explaining the rationale behind procedural choices to ensure reproducibility and success.
Chemical Principles: The Nucleophilic Acyl Substitution Mechanism
The acetylation of an alcohol, such as 5,6,7,8-tetrahydroquinolin-8-ol, is a classic example of nucleophilic acyl substitution. In this reaction, the lone pair of electrons on the oxygen atom of the hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride or acetyl chloride.
To facilitate this reaction, a base is often employed. The base serves two primary purposes:
-
Deprotonation: The base can deprotonate the hydroxyl group, increasing its nucleophilicity and accelerating the reaction.
-
Scavenging: The base neutralizes the acidic byproduct of the reaction (acetic acid or hydrochloric acid), driving the equilibrium towards the product.
Commonly used bases include pyridine, triethylamine, or 4-dimethylaminopyridine (DMAP), which can also act as a nucleophilic catalyst.
Visualizing the Reaction Pathway
Caption: Mechanism of base-catalyzed acetylation.
Experimental Protocols
Protocol 1: Standard Chemical Acetylation using Acetic Anhydride
This protocol describes a robust and scalable method for the acetylation of 5,6,7,8-tetrahydroquinolin-8-ol using acetic anhydride and pyridine.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 5,6,7,8-Tetrahydroquinolin-8-ol | ≥98% | Commercially Available | |
| Acetic Anhydride | Reagent Grade | Commercially Available | Corrosive, handle with care.[4] |
| Pyridine | Anhydrous | Commercially Available | Use in a well-ventilated fume hood. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Prepared in-house | ||
| Brine (Saturated NaCl Solution) | Prepared in-house | ||
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Commercially Available | ||
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
| Ethyl Acetate | HPLC Grade | Commercially Available | For chromatography. |
| Hexanes | HPLC Grade | Commercially Available | For chromatography. |
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5,6,7,8-tetrahydroquinolin-8-ol (1.0 eq) in anhydrous dichloromethane (DCM, approximately 10 mL per gram of substrate).
-
Addition of Base: Add anhydrous pyridine (2.0 eq) to the solution. Stir the mixture at room temperature for 5 minutes.
-
Addition of Acetylating Agent: Cool the flask to 0 °C using an ice bath. Slowly add acetic anhydride (1.5 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Workup: Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 8-acetoxy-5,6,7,8-tetrahydroquinoline.[5]
Protocol 2: Enzymatic Kinetic Resolution via Acetylation
This protocol is designed for the enantioselective acetylation of racemic 5,6,7,8-tetrahydroquinolin-8-ol, yielding one enantiomer as the acetylated product and the other as the unreacted alcohol.[5][6] This method is particularly valuable in the synthesis of chiral drugs.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| (±)-5,6,7,8-Tetrahydroquinolin-8-ol | ≥98% | Commercially Available | |
| Vinyl Acetate | Reagent Grade | Commercially Available | Serves as both solvent and acyl donor. |
| Lipase from Candida antarctica (immobilized) | Commercially Available | e.g., Novozym 435. | |
| Isopropyl Ether (i-Pr₂O) | Anhydrous | Commercially Available | |
| 4Å Molecular Sieves | Commercially Available | To ensure anhydrous conditions. | |
| Celite | Commercially Available | For filtration. |
Step-by-Step Procedure:
-
Reaction Setup: To a mixture of (±)-5,6,7,8-tetrahydroquinolin-8-ol (1 eq), vinyl acetate (5 eq), and 4Å molecular sieves (5 eq by weight) in isopropyl ether, add lipase from Candida antarctica (0.5 eq by weight).[5]
-
Incubation: Stir the mixture at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 30 hours).[5]
-
Reaction Monitoring: The progress of the kinetic resolution can be monitored by chiral HPLC to determine the enantiomeric excess of the substrate and product.[5]
-
Enzyme Removal: After the desired conversion is reached, remove the lipase and molecular sieves by filtration through a pad of Celite.[5]
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.
-
Purification: Separate the resulting (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline and the unreacted (S)-5,6,7,8-tetrahydroquinolin-8-ol by column chromatography on silica gel.[5] A typical eluent system is a mixture of ethyl acetate and hexane.[5]
Workflow Visualization
Caption: Comparative experimental workflows.
Safety and Handling Precautions
All experimental procedures should be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
5,6,7,8-Tetrahydroquinolin-8-ol: May cause skin, eye, and respiratory irritation.[7][8][9] Handle with care and avoid inhalation of dust or vapors.
-
Acetic Anhydride: Is corrosive, flammable, and causes severe skin burns and eye damage.[4] It is also fatal if inhaled. Handle only in a chemical fume hood with appropriate PPE.
-
Pyridine: Is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin. It is also a suspected carcinogen.
-
Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[4][7]
Characterization of the Product
The final product, 8-acetoxy-5,6,7,8-tetrahydroquinoline, should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the acetyl group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the ester group.
Conclusion
The acetylation of 5,6,7,8-tetrahydroquinolin-8-ol is a versatile and valuable transformation in synthetic chemistry. The choice between a standard chemical method and an enzymatic resolution depends on the specific goals of the research, particularly the need for enantiomerically pure compounds. The protocols provided herein are robust and have been developed with a focus on reproducibility and safety, empowering researchers to confidently utilize this important synthetic tool.
References
-
Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydroquinolines. Request PDF - ResearchGate. Available at: [Link]
-
Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - MDPI. Available at: [Link]
-
5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem. Available at: [Link]
-
Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed. Available at: [Link]
-
Convenient Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylamine and 6,7-Dihydro-5H-quinolin-8-one | Request PDF - ResearchGate. Available at: [Link]
-
Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Available at: [Link]
-
Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives - MDPI. Available at: [Link]
-
Synthesis, Characterization, Crystallographic Studies of 5-Acetyl-8-hydroxyquinoline and Their Chalcone Derivatives - ResearchGate. Available at: [Link]
-
SAFETY DATA SHEET - INEOS Group. Available at: [Link]
-
Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC - PubMed Central. Available at: [Link]
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Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC - NIH. Available at: [Link]
-
Progress in the Chemistry of Tetrahydroquinolines | Chemical Reviews - ACS Publications. Available at: [Link]
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- 4. ineos.com [ineos.com]
- 5. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
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Application Notes and Protocols: The Strategic Role of 5,6,7,8-Tetrahydroquinolin-8-yl Acetate in Modern Medicinal Chemistry
These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic application of 5,6,7,8-Tetrahydroquinolin-8-yl acetate. This document provides in-depth scientific context, validated experimental protocols, and insights into the utility of this compound as a pivotal intermediate in the synthesis of novel therapeutic agents.
Introduction: The 5,6,7,8-Tetrahydroquinoline Scaffold as a Privileged Structure
The 5,6,7,8-tetrahydroquinoline core is recognized in medicinal chemistry as a "privileged structure." This designation is attributed to its ability to serve as a versatile scaffold for designing ligands that can interact with a wide array of biological targets with high affinity and specificity. Its rigid, partially saturated bicyclic system allows for precise three-dimensional orientation of substituents, making it an ideal building block for exploring chemical space in drug discovery.
This compound, while not typically a pharmacologically active agent in itself, represents a key synthetic intermediate. Its acetate group at the 8-position serves as a versatile handle for introducing diverse functionalities, enabling the generation of libraries of novel compounds for biological screening.
Synthesis of this compound and its Precursors
The efficient synthesis of this compound is fundamental to its application. The most common route involves the preparation of the corresponding alcohol, 5,6,7,8-Tetrahydroquinolin-8-ol, followed by acetylation.
Protocol 1: Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ol
This protocol outlines a common method for the synthesis of the precursor alcohol.
Workflow for Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ol
Caption: Synthetic workflow for 5,6,7,8-Tetrahydroquinolin-8-ol.
Materials:
-
Quinoline
-
Platinum(IV) oxide (PtO₂)
-
Glacial Acetic Acid (AcOH)
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reduction of Quinoline: In a high-pressure hydrogenation vessel, dissolve quinoline in glacial acetic acid. Add a catalytic amount of PtO₂. Pressurize the vessel with hydrogen gas (typically 50-60 psi) and stir at room temperature for 12-24 hours, or until hydrogen uptake ceases.
-
Work-up and Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Neutralize the filtrate with a saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5,6,7,8-tetrahydroquinoline.
-
Oxidation to the Ketone: In a round-bottom flask, dissolve 5,6,7,8-tetrahydroquinoline in dioxane. Add selenium dioxide in portions while stirring. Reflux the mixture for 4-6 hours.
-
Purification of the Ketone: After cooling, filter the reaction mixture to remove selenium metal. Concentrate the filtrate and purify the residue by column chromatography (silica gel, eluting with a gradient of hexane and ethyl acetate) to obtain 5,6,7,8-tetrahydroquinolin-8-one.
-
Reduction to the Alcohol: Dissolve 5,6,7,8-tetrahydroquinolin-8-one in methanol and cool the solution to 0 °C in an ice bath. Add sodium borohydride portion-wise. Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
Final Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 5,6,7,8-tetrahydroquinolin-8-ol.[1]
Protocol 2: Acetylation to this compound
This protocol details the straightforward conversion of the alcohol to the target acetate.
Workflow for Acetylation
Caption: Acetylation of 5,6,7,8-Tetrahydroquinolin-8-ol.
Materials:
-
5,6,7,8-Tetrahydroquinolin-8-ol
-
Acetic anhydride (Ac₂O)
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: Dissolve 5,6,7,8-tetrahydroquinolin-8-ol in dry dichloromethane in a round-bottom flask. Add pyridine to the solution.
-
Addition of Acetylating Agent: Cool the mixture to 0 °C and add acetic anhydride dropwise with stirring.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield this compound.[2][3]
Application as a Synthetic Intermediate in Medicinal Chemistry
The primary value of this compound lies in its utility as a precursor for a diverse range of derivatives. The acetate can be readily hydrolyzed to the alcohol, which can then be further functionalized. Alternatively, the tetrahydroquinoline core can be modified at other positions.
Anticancer Agents
Derivatives of the 5,6,7,8-tetrahydroquinoline scaffold have demonstrated significant potential as anticancer agents, often acting through the induction of apoptosis and cell cycle arrest.[4][5]
Example Application: Synthesis of Novel Antiproliferative Tetrahydroquinolinones
While not directly starting from the acetate, the synthesis of potent anticancer tetrahydroquinolinones highlights the importance of the core structure. For instance, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate has shown in vitro antiproliferative activity.[5] A general strategy to access such compounds could involve the functionalization of the 8-position.
Proposed General Synthetic Pathway for Anticancer Derivatives
Caption: General pathway to anticancer tetrahydroquinoline derivatives.
Some synthesized tetrahydroquinoline derivatives have shown potent cytotoxicity against colon (HCT-116) and lung (A549) cancer cell lines.[4] The mechanism of action for some of these compounds involves the induction of cell cycle arrest at the G2/M phase, leading to apoptotic cell death through both intrinsic and extrinsic pathways.[4] Another study reported that a derivative induced massive oxidative stress, leading to autophagy via the PI3K/AKT/mTOR signaling pathway.[5] Chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine-based compounds have also been investigated for their antiproliferative activity, with the most active enantiomer affecting the cell cycle, inducing mitochondrial membrane depolarization, and increasing cellular ROS production in ovarian carcinoma cells (A2780).[6][7]
Table 1: Representative Anticancer Activity of Tetrahydroquinoline Derivatives
| Compound Class | Cell Line(s) | Reported Activity (IC₅₀) | Mechanism of Action | Reference(s) |
| Tetrahydroquinolinones | HCT-116, A549 | Micromolar concentrations | G₂/M cell cycle arrest, apoptosis | [4] |
| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate | HCT-116 | Micromolar concentrations | PI3K/AKT/mTOR pathway, autophagy | [5] |
| Chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives | A2780, CEM, HeLa, HT-29, MSTO-211H | Significant IC₅₀ values | Mitochondrial depolarization, ROS production | [6][7] |
C5a Receptor Antagonists
The complement component 5a (C5a) receptor is a G protein-coupled receptor involved in inflammatory responses. Antagonists of this receptor have therapeutic potential in a range of inflammatory diseases. A series of substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinolines have been developed as potent C5a receptor antagonists.[8]
Application in the Synthesis of C5a Receptor Antagonists:
The 5,6,7,8-tetrahydroquinoline scaffold is central to these antagonists. Synthetic routes have been developed to efficiently vary substituents on the core, facilitating structure-activity relationship (SAR) studies.[8] While these reported syntheses may not start directly from 8-acetoxy derivative, its versatile nature makes it a potential starting point for accessing analogues with substitution at the 8-position to explore further SAR.
Protocol 3: Representative Derivatization - Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylamine
The conversion of the 8-acetoxy or 8-hydroxy group to an amine is a critical step in generating a diverse range of analogues, including those with potential C5a receptor antagonist activity or as ligands for asymmetric catalysis.[2][3]
Procedure:
-
Hydrolysis of the Acetate: Begin by hydrolyzing this compound to 5,6,7,8-Tetrahydroquinolin-8-ol as described previously or through base-catalyzed methanolysis.[2][3]
-
Oxidation to the Ketone: Oxidize the alcohol to 5,6,7,8-tetrahydroquinolin-8-one using a mild oxidizing agent such as manganese dioxide (MnO₂) or via a Swern or Dess-Martin oxidation.
-
Formation of the Oxime: React the ketone with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an alcoholic solvent to form the corresponding oxime.
-
Reduction of the Oxime: Reduce the oxime to the primary amine, 5,6,7,8-tetrahydroquinolin-8-ylamine, using a suitable reducing agent such as catalytic hydrogenation (e.g., H₂, Raney Nickel or Palladium on carbon) or a chemical reductant like lithium aluminum hydride (LiAlH₄).[2]
This amine can then be further functionalized through acylation, alkylation, or used in reductive amination to generate a wide array of derivatives for biological evaluation.
Conclusion
This compound is a valuable and versatile synthetic intermediate in medicinal chemistry. Its true potential is realized not as a standalone therapeutic agent, but as a key building block for the synthesis of diverse libraries of compounds based on the privileged 5,6,7,8-tetrahydroquinoline scaffold. The protocols and applications detailed herein provide a framework for researchers to leverage this compound in the discovery and development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases.
References
-
Convenient Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylamine and 6,7-Dihydro-5H-quinolin-8-one. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
This compound | C11H13NO2. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Ryczkowska, M., et al. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports. Available at: [Link]
-
Barbay, J. K., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544–2548. Available at: [Link]
-
Maciejewska, N., et al. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. Research Square. Available at: [Link]
-
Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (2020). PubMed. Retrieved January 14, 2026, from [Link]
-
Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
(PDF) Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (2021). MDPI. Retrieved January 14, 2026, from [Link]
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- 3. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors [mdpi.com]
- 4. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Synthon: Application Notes for 5,6,7,8-Tetrahydroquinolin-8-yl Acetate in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents and functional materials is intrinsically linked to the development of innovative and efficient synthetic methodologies. Central to this endeavor is the strategic use of versatile building blocks—molecular scaffolds that can be readily modified to generate libraries of complex molecules. Among these, the 5,6,7,8-tetrahydroquinoline framework has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on a key derivative, 5,6,7,8-tetrahydroquinolin-8-yl acetate , and its applications as a strategic building block in the synthesis of complex molecular architectures.
Introduction: The Strategic Advantage of the Tetrahydroquinoline Scaffold
The 5,6,7,8-tetrahydroquinoline core is a partially saturated heterocyclic motif that blends the aromaticity of the pyridine ring with the conformational flexibility of a saturated carbocycle. This unique combination imparts favorable physicochemical properties, such as improved solubility and metabolic stability, which are highly desirable in drug candidates. The 8-position of this scaffold is a key handle for synthetic diversification, and the introduction of an acetate group at this position offers several strategic advantages.
The acetate moiety in this compound serves a dual purpose. Firstly, it acts as a protecting group for the corresponding 8-hydroxy functionality, which can be sensitive or reactive under certain conditions. This protection allows for a broader range of chemical transformations to be performed on other parts of the molecule. Secondly, the acetate itself can be a leaving group or be stereoselectively introduced, providing a pathway to enantiomerically pure compounds, which is of paramount importance in modern drug development.
This technical guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and mechanistic insights to empower researchers in their pursuit of novel molecular entities.
I. Synthesis and Chiral Resolution: Accessing the Building Block
The journey to utilizing this compound begins with the synthesis of its precursor, 5,6,7,8-tetrahydroquinolin-8-ol. A common and efficient route involves the catalytic hydrogenation of quinoline.
Protocol 1: Synthesis of 5,6,7,8-Tetrahydroquinoline
A robust method for the synthesis of 5,6,7,8-tetrahydroquinoline involves the catalytic hydrogenation of quinoline. This reaction selectively reduces the benzene ring of the quinoline system.
Reaction Scheme:
Application Notes and Protocols for In Vivo Studies with 5,6,7,8-Tetrahydroquinolin-8-yl acetate in Animal Models
Prepared by: Gemini Senior Application Scientist
Introduction: The Therapeutic Potential of the Tetrahydroquinoline Scaffold
The quinoline and tetrahydroquinoline cores are privileged structures in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. These include antibacterial, antifungal, antiviral, anticancer, antimalarial, and anti-inflammatory properties[1][2]. The reduced form, 5,6,7,8-tetrahydroquinoline, offers a three-dimensional structure that can lead to improved pharmacological properties. Derivatives of this scaffold have shown promise in various therapeutic areas, including oncology, where they have been shown to induce apoptosis and cell cycle arrest in cancer cells[3][4][5], and as potent antibacterial agents effective against multidrug-resistant strains[6].
5,6,7,8-Tetrahydroquinolin-8-yl acetate (CAS: 14631-47-1) is a specific derivative within this class[7]. While in vivo data for this exact molecule is not extensively published, its structural similarity to other biologically active tetrahydroquinolines warrants investigation into its therapeutic potential in living organisms. These application notes provide a comprehensive guide for researchers and drug development professionals on designing and executing in vivo studies to evaluate the pharmacokinetics, efficacy, and safety of this compound in relevant animal models. The protocols outlined below are designed to be adaptable, depending on the specific therapeutic hypothesis being tested, such as its potential as an anti-cancer or neuroprotective agent.
Part 1: Preclinical In Vivo Study Design: Foundational Considerations
A robust in vivo study design is paramount for obtaining meaningful and reproducible data. The following considerations should be addressed before commencing any animal experiments.
Defining the Research Question and Therapeutic Hypothesis
The initial step is to formulate a clear hypothesis. Based on the known activities of related compounds, plausible hypotheses for this compound could be:
-
Oncology: The compound inhibits tumor growth in a specific cancer model (e.g., colon or lung cancer) by inducing apoptosis[4].
-
Neuroprotection: The compound protects against neuronal damage in a model of a neurodegenerative disease like Parkinson's or Alzheimer's disease[8][9].
-
Infectious Disease: The compound reduces bacterial load and improves survival in a model of a specific bacterial infection[6].
The chosen hypothesis will dictate the selection of the animal model, study endpoints, and experimental design.
Selection of an Appropriate Animal Model
The choice of animal model is critical and should accurately reflect the human disease state being studied[10].
-
For Oncology: Xenograft models, where human cancer cell lines are implanted into immunocompromised mice (e.g., NOD/SCID or athymic nude mice), are standard. The choice of cell line should be based on in vitro sensitivity to the compound. For instance, if in vitro studies show efficacy against HCT-116 colon cancer cells, a HCT-116 xenograft model would be appropriate[5].
-
For Neurodegenerative Diseases: Both genetic and neurotoxin-induced models are available[11]. For example, the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is commonly used to study Parkinson's disease, while transgenic mice expressing amyloid precursor protein (APP) are used for Alzheimer's research[10].
-
For Infectious Diseases: Models should mimic the human infection route and progression. For Clostridioides difficile infection (CDI), a mouse model involving antibiotic pre-treatment followed by oral gavage of C. difficile spores is well-established[6].
Ethical Considerations and Regulatory Compliance
All animal studies must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The protocol should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to minimize animal use and suffering.
Part 2: Core Experimental Protocols
The following sections provide detailed, step-by-step protocols for the in vivo evaluation of this compound.
Protocol for Compound Formulation and Vehicle Selection
The goal is to prepare a sterile, stable, and non-toxic formulation suitable for administration to animals.
Materials:
-
This compound (powder)
-
Solvents: DMSO, Ethanol (USP grade)
-
Excipients: PEG 400, Tween 80, Saline (0.9% NaCl), Carboxymethylcellulose (CMC)
-
Sterile vials, syringes, and filters (0.22 µm)
Procedure:
-
Solubility Testing: Begin by assessing the solubility of the compound in various pharmaceutically acceptable vehicles. A common starting point for poorly soluble compounds is a vehicle containing a mixture of DMSO, PEG 400, Tween 80, and saline.
-
Example Formulation (for Intravenous Injection):
-
Dissolve the required amount of this compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).
-
Add PEG 400 (e.g., 30-40% of the final volume) and vortex to mix.
-
Add Tween 80 (e.g., 5% of the final volume) and vortex thoroughly.
-
Bring the solution to the final volume with sterile saline.
-
Sterile-filter the final formulation through a 0.22 µm syringe filter into a sterile vial.
-
-
Example Formulation (for Oral Gavage):
-
Prepare a suspension in a vehicle such as 0.5% CMC in sterile water.
-
Weigh the required amount of the compound and triturate it with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while mixing to achieve a uniform suspension.
-
-
Stability and Homogeneity: The final formulation should be visually inspected for precipitation. For suspensions, ensure homogeneity before each administration. Prepare fresh formulations regularly.
Causality Behind Choices: DMSO is a powerful solubilizing agent, but its concentration should be minimized due to potential toxicity. PEG 400 and Tween 80 are commonly used co-solvents and surfactants that improve solubility and stability in aqueous solutions. For oral administration, a suspension in CMC is often preferred for compounds with low aqueous solubility.
Workflow for In Vivo Study Execution
The following diagram illustrates a typical workflow for an in vivo study, from animal acclimatization to data analysis.
Caption: General workflow for an in vivo efficacy study.
Protocol for a Pilot Pharmacokinetic (PK) Study
A pilot PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This information is crucial for designing the dosing regimen for subsequent efficacy studies[12].
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice (n=3-4 per time point). Dosing:
-
Intravenous (IV) bolus: e.g., 2 mg/kg
-
Oral gavage (PO): e.g., 10 mg/kg
Procedure:
-
Animal Preparation: Acclimatize animals and fast them overnight before dosing (with free access to water).
-
Dosing: Administer the compound via the chosen route (IV via tail vein, PO via oral gavage).
-
Blood Sampling: Collect blood samples (e.g., 50-100 µL) at predetermined time points into tubes containing an anticoagulant (e.g., EDTA).
-
IV route: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO route: 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma using a validated analytical method, typically LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Data Analysis: Calculate key PK parameters using software like Phoenix WinNonlin.
Table 1: Key Pharmacokinetic Parameters to Determine
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Indicates the extent of absorption. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area Under the Curve (plasma concentration vs. time) | Represents total drug exposure. |
| t1/2 | Half-life | Determines the dosing interval. |
| CL | Clearance | Measures the body's efficiency in eliminating the drug. |
| Vd | Volume of Distribution | Indicates the extent of drug distribution in tissues. |
| F (%) | Bioavailability (PO) | The fraction of the oral dose that reaches systemic circulation. |
Protocol for an In Vivo Efficacy Study (Example: Xenograft Cancer Model)
This protocol outlines a study to evaluate the anti-tumor efficacy of this compound.
Animal Model: Athymic nude mice. Cell Line: HCT-116 human colorectal carcinoma cells.
Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 HCT-116 cells in a mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (n=8-10 per group) based on tumor volume.
-
Group 1: Vehicle control (e.g., administered orally, daily).
-
Group 2: this compound (e.g., 25 mg/kg, orally, daily).
-
Group 3: this compound (e.g., 50 mg/kg, orally, daily).
-
Group 4: Positive control (a standard-of-care chemotherapy agent).
-
-
Treatment and Monitoring:
-
Administer the treatments as per the defined schedule for a set period (e.g., 21 days).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor body weight and clinical signs of toxicity (e.g., changes in posture, activity, fur texture) 2-3 times per week.
-
-
Study Endpoint: Euthanize mice when tumors reach the predetermined endpoint size, or at the end of the study period.
-
Tissue Collection: At necropsy, excise tumors and weigh them. Collect major organs (liver, kidney, spleen, etc.) for histopathological analysis to assess toxicity.
Toxicity Assessment
Throughout the efficacy study, it is crucial to monitor for signs of toxicity.
-
Clinical Observations: Daily cage-side observations for any signs of distress or morbidity.
-
Body Weight: A significant drop in body weight (e.g., >15-20%) is a key indicator of toxicity and may require dose reduction or cessation of treatment.
-
Histopathology: At the end of the study, fixed organs should be examined by a pathologist to identify any treatment-related microscopic changes.
-
Clinical Pathology: If required, blood can be collected at the study terminus for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ function.
Table 2: Sample Dosing and Monitoring Schedule for Efficacy Study
| Study Day | Activity |
| -1 | Randomization, Baseline Tumor Volume & Body Weight |
| 0-20 | Daily Dosing (Vehicle, Test Compound, Positive Control) |
| 0, 3, 7, 10, 14, 17, 21 | Tumor Volume & Body Weight Measurement |
| 21 | Final Measurements, Euthanasia, Tissue Collection |
Part 3: Data Analysis and Visualization
Efficacy Data Analysis
The primary efficacy endpoint is often Tumor Growth Inhibition (TGI).
-
TGI (%) = (1 - (ΔT / ΔC)) x 100
-
Where ΔT is the change in mean tumor volume for the treated group.
-
Where ΔC is the change in mean tumor volume for the control group.
-
-
Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be used to compare treated groups to the vehicle control.
Visualizing Signaling Pathways
If the hypothesized mechanism of action involves a specific signaling pathway (e.g., apoptosis), a diagram can clarify the proposed biological activity. Many tetrahydroquinoline derivatives have been shown to induce apoptosis[4].
Caption: Hypothesized intrinsic apoptosis pathway.
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for the in vivo investigation of this compound. By starting with a pilot pharmacokinetic study to inform dose selection, followed by a well-designed efficacy study in a relevant animal model, researchers can effectively evaluate the therapeutic potential of this compound. Meticulous attention to experimental detail, animal welfare, and data analysis is essential for generating high-quality, translatable preclinical data. While the specific biological activity of this compound is yet to be fully elucidated, the robust and versatile nature of the tetrahydroquinoline scaffold makes it a promising candidate for drug discovery efforts.
References
-
Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - PubMed Central. Available at: [Link]
-
This compound | C11H13NO2 | CID 12226249. PubChem. Available at: [Link]
-
Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. ResearchGate. Available at: [Link]
-
In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. PubMed Central. Available at: [Link]
-
Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals. Available at: [Link]
-
New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. ResearchGate. Available at: [Link]
-
Animal Models for Human Neurodegenerative Diseases. Encyclopedia.pub. Available at: [Link]
-
Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. PubMed. Available at: [Link]
-
Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. PMC - NIH. Available at: [Link]
-
Animal Models of Neurodegenerative Diseases. PMC - NIH. Available at: [Link]
-
Animal models of neurodegenerative diseases. PubMed - NIH. Available at: [Link]
-
Murine Models of Neurodegenerative Diseases. Maze Engineers - ConductScience. Available at: [Link]
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH. Available at: [Link]
-
Surgical and pharmacological animal models used in drug metabolism and pharmacokinetics. PubMed. Available at: [Link]
Sources
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 3. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C11H13NO2 | CID 12226249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Animal models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. Surgical and pharmacological animal models used in drug metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantitative Analysis of 5,6,7,8-Tetrahydroquinolin-8-yl acetate
Prepared by: Gemini, Senior Application Scientist
Introduction
5,6,7,8-Tetrahydroquinolin-8-yl acetate is a heterocyclic organic compound with a molecular formula of C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol .[1][2] Its structure, featuring a tetrahydroquinoline core, makes it a valuable building block in medicinal chemistry and drug development. Derivatives of the tetrahydroquinoline scaffold are known to exhibit a wide range of biological activities, and as such, are of significant interest in pharmaceutical research.[3] The precise and accurate quantification of this compound is critical during various stages of the drug development process, including synthesis, formulation, and pharmacokinetic studies.
This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The methodologies are designed to be robust, reliable, and adhere to the principles of scientific integrity, providing a self-validating framework for researchers.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₂ | [2] |
| Molecular Weight | 191.23 g/mol | [2] |
| XLogP3 | 1.4 | [2] |
| Boiling Point | 302.414 °C at 760 mmHg | [1] |
| Density | 1.15 g/cm³ | [1] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a versatile and widely used technique for the quantification of small organic molecules. The method's suitability for this compound is based on the presence of a UV-absorbing chromophore in the quinoline ring system. This protocol outlines a reversed-phase HPLC method, which is generally effective for compounds with moderate polarity like the target analyte.
Rationale for Method Design
The selection of a C18 stationary phase is based on its wide applicability and effectiveness in retaining moderately non-polar compounds through hydrophobic interactions.[4] The mobile phase, consisting of acetonitrile and water, provides a good solvent system for eluting the analyte from the column. The addition of a small amount of formic acid to the mobile phase serves to control the ionization state of the basic nitrogen in the tetrahydroquinoline ring, leading to improved peak shape and reproducibility.[5][6] UV detection is chosen for its simplicity and the inherent UV absorbance of the quinoline moiety. The detection wavelength is selected to maximize sensitivity.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (ACS grade).
-
Volumetric flasks, pipettes, and autosampler vials.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
3. Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase (initial conditions) to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis and Validation:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Perform a linear regression analysis to determine the equation of the line, correlation coefficient (r²), and response factor.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Method Validation (based on ICH guidelines):
-
Linearity: Demonstrate a linear relationship between concentration and response over the intended range (r² > 0.99).
-
Accuracy: Determine the recovery of the analyte by spiking a blank matrix with known concentrations of the standard.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing replicate samples at different concentrations.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Workflow Diagram
Caption: HPLC-UV workflow for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Given the boiling point of this compound, it is amenable to GC analysis.[1] Mass spectrometric detection provides high selectivity and sensitivity, making it an excellent choice for complex matrices.
Rationale for Method Design
A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is chosen for its versatility and ability to separate a wide range of compounds.[7] A temperature gradient is employed to ensure efficient elution and good peak shape. Electron ionization (EI) is a standard and robust ionization technique that generates reproducible mass spectra. For quantification, Selected Ion Monitoring (SIM) mode is used to enhance sensitivity and selectivity by monitoring specific ions characteristic of the analyte.
Experimental Protocol
1. Instrumentation and Materials:
-
GC-MS system with an autosampler, split/splitless injector, and a mass selective detector.
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
This compound reference standard.
-
Ethyl acetate (GC grade).
-
Helium (carrier gas, high purity).
-
Volumetric flasks, pipettes, and GC vials.
2. GC-MS Conditions:
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ion | To be determined from the mass spectrum of the standard (e.g., the molecular ion or a major fragment) |
| Qualifier Ions | Two to three other characteristic ions |
3. Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with ethyl acetate to cover the desired concentration range (e.g., 0.1-10 µg/mL).
-
Sample Preparation: Dissolve or dilute the sample in ethyl acetate to a concentration within the calibration range.
4. Data Analysis and Validation:
-
Construct a calibration curve using the peak area of the quantification ion versus the concentration of the standards.
-
Confirm the identity of the analyte in samples by the presence of qualifier ions in the correct ratios.
-
Quantify the analyte in samples using the calibration curve.
-
Perform method validation as described for the HPLC-UV method.
Workflow Diagram
Caption: GC-MS workflow for quantification.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the analyte itself. Quantification is achieved by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known concentration.
Rationale for Method Design
qNMR relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[8] By using a stable, non-reactive internal standard with a known concentration and a simple spectrum that does not overlap with the analyte's signals, a direct and highly accurate quantification can be achieved. Maleic acid is a suitable internal standard as it is non-volatile, stable, and has a sharp singlet in a region of the ¹H NMR spectrum that is unlikely to overlap with the signals of this compound. Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of organic molecules.
Experimental Protocol
1. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
High-precision NMR tubes.
-
This compound.
-
Certified internal standard (e.g., Maleic Acid).
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) with a known amount of an internal reference like TMS.
-
Analytical balance with high precision.
2. Sample Preparation:
-
Accurately weigh a specific amount of the sample containing this compound into a vial.
-
Accurately weigh a specific amount of the internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume of CDCl₃.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
Sufficiently long relaxation delay (D1): Typically 5 times the longest T1 relaxation time of the signals of interest.
-
Accurate 90° pulse calibration.
-
High signal-to-noise ratio: Achieved by an adequate number of scans.
-
No baseline distortion.
-
4. Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the concentration of this compound using the following formula:
Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte)
Where:
-
I_analyte, I_std: Integral values for the analyte and standard.
-
N_analyte, N_std: Number of protons for the respective integrated signals.
-
MW_analyte, MW_std: Molecular weights of the analyte and standard.
-
m_analyte, m_std: Masses of the analyte and standard.
-
Workflow Diagram
Caption: qNMR workflow for quantification.
Conclusion
The choice of analytical method for the quantification of this compound will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. HPLC-UV offers a good balance of speed, sensitivity, and accessibility. GC-MS provides superior selectivity and sensitivity, particularly for complex samples. qNMR stands out as a primary method that does not require an analyte-specific calibration curve, offering high accuracy and precision. Each of these protocols, when properly validated, can provide reliable and accurate quantitative data for this compound, supporting its development from research to application.
References
-
SIELC Technologies. (n.d.). Separation of 5,6,7,8-Tetrahydroquinoline on Newcrom R1 HPLC column. Retrieved from [Link]
- Bioorganic & Medicinal Chemistry Letters. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. 18(8), 2544-8.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Convenient Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylamine and 6,7-Dihydro-5H-quinolin-8-one. Retrieved from [Link]
-
Research Square. (n.d.). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis and biological evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydroquinolines. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 5,6,7,8-Tetrahydroisoquinoline on Newcrom R1 HPLC column. Retrieved from [Link]
-
MDPI. (n.d.). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Fast GC-MS method for the simultaneous screening of THC-COOH, cocaine, opiates and analogues including buprenorphine and fentanyl, and their metabolites in urine. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | C11H13NO2 | CID 12226249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Separation of 5,6,7,8-Tetrahydroquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of 5,6,7,8-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: 5,6,7,8-Tetrahydroquinolin-8-yl Acetate Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 5,6,7,8-tetrahydroquinolin-8-yl acetate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this procedure and systematically improve reaction yields. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice.
Optimized Synthesis Protocol: Acetylation of 5,6,7,8-Tetrahydroquinolin-8-ol
This protocol provides a robust baseline for achieving high yields of this compound. The key to success lies in the anhydrous conditions and the catalytic use of 4-(Dimethylamino)pyridine (DMAP), which significantly accelerates the acylation of the secondary alcohol.
Experimental Protocol
-
Preparation:
-
Ensure all glassware (a round-bottom flask, dropping funnel, and magnetic stir bar) is oven-dried and cooled under a stream of dry nitrogen or argon.
-
Use anhydrous solvents. Dichloromethane (DCM) should be distilled from calcium hydride or passed through a solvent purification system.
-
-
Reaction Setup:
-
To the round-bottom flask, add 5,6,7,8-tetrahydroquinolin-8-ol (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Add triethylamine (Et₃N) (1.5 eq) to the solution. This base will neutralize the acetic acid byproduct.
-
Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.05 - 0.1 eq).
-
Cool the flask to 0 °C in an ice-water bath.
-
-
Reagent Addition:
-
Add acetic anhydride (Ac₂O) (1.2 eq) dropwise to the stirred solution over 10-15 minutes. An exothermic reaction may be observed.
-
-
Reaction Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), using a mobile phase such as 3:1 Hexane:Ethyl Acetate. The product spot should have a higher Rf value than the starting alcohol.
-
-
Workup Procedure:
-
Once the reaction is complete, cool the mixture again to 0 °C.
-
Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the excess acetic anhydride.
-
Transfer the mixture to a separatory funnel and add more DCM if necessary.
-
Wash the organic layer sequentially with:
-
Cold 1M HCl (2x) to remove triethylamine and DMAP.
-
Saturated aqueous NaHCO₃ (2x) to remove any remaining acetic acid.
-
Brine (1x) to remove residual water.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.
-
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Question 1: My TLC analysis shows a significant amount of starting material remaining even after several hours. What's causing the incomplete reaction?
Potential Causes & Solutions:
-
Insufficient Catalyst: DMAP is a crucial catalyst.[1] Its role is to form a highly reactive N-acetylpyridinium intermediate with acetic anhydride, which is then attacked by the alcohol. If too little DMAP is used, the reaction rate will be very slow.
-
Solution: Ensure you are using at least 0.05 equivalents of DMAP. For sterically hindered alcohols, increasing the catalyst loading to 0.1 eq can be beneficial.[2]
-
-
Reagent Quality: Acetic anhydride can hydrolyze to acetic acid over time if exposed to moisture. Similarly, water in the solvent or on the glassware will consume the acetylating agent.
-
Solution: Use a fresh bottle of acetic anhydride. Always employ strictly anhydrous solvents and oven-dried glassware.
-
-
Low Temperature: While the initial addition is performed at 0 °C to control the exotherm, the reaction itself typically proceeds efficiently at room temperature.
-
Solution: After adding the acetic anhydride, ensure the reaction is allowed to warm to room temperature (20-25 °C) and stir for an adequate amount of time.
-
Question 2: The reaction appeared complete by TLC, but my final isolated yield is very low. Where did my product go?
Potential Causes & Solutions:
-
Product Hydrolysis during Workup: The acetate ester product can be hydrolyzed back to the starting alcohol under either acidic or basic aqueous conditions, especially during prolonged contact.[3][4] The pyridine nitrogen in the molecule can also complicate matters.
-
Solution: Perform the aqueous workup steps as quickly as possible. Use cold (0-5 °C) aqueous solutions for all washes to minimize hydrolysis. Avoid using strong bases like sodium hydroxide; sodium bicarbonate is sufficient to neutralize acids.[3]
-
-
Physical Loss during Extraction: If emulsions form during the workup, significant product loss can occur.
-
Solution: To break emulsions, add a small amount of brine to the separatory funnel. If the problem persists, filter the entire emulsified mixture through a pad of Celite.
-
-
Incomplete Extraction: The protonated product (at low pH) may have some water solubility.
-
Solution: After the acid wash, ensure you back-extract the aqueous layer with a fresh portion of DCM to recover any dissolved product.
-
Question 3: My final product is a dark, impure oil. How can I improve its quality?
Potential Causes & Solutions:
-
Side Reactions: Pyridine-containing compounds can sometimes lead to colored impurities, especially if the reaction is heated or run for an extended period.
-
Solution: Avoid heating the reaction unless necessary. Stick to the recommended reaction time and monitor closely by TLC to prevent the formation of degradation products.
-
-
Ineffective Purification: Residual pyridine or DMAP can contaminate the product. Evaporating reagents under a stream of nitrogen without a proper workup is a common cause of low purity and potential hydrolysis.[3][4]
-
Solution: Do not skip the aqueous workup. The dilute acid wash is critical for removing the basic catalysts.[3] For purification, a well-packed silica gel column with a carefully chosen solvent system is highly effective. A gradient elution from low to high polarity (e.g., 5% to 20% Ethyl Acetate in Hexane) will provide the best separation.
-
Frequently Asked Questions (FAQs)
Q: What is the specific mechanism of DMAP catalysis in this reaction? A: DMAP acts as a nucleophilic catalyst. It first reacts with acetic anhydride to form a highly electrophilic and reactive N-acetylpyridinium ion. This intermediate is much more susceptible to nucleophilic attack by the hydroxyl group of 5,6,7,8-tetrahydroquinolin-8-ol than acetic anhydride itself. This catalytic cycle dramatically increases the rate of acylation.
Q: Can I use pyridine as both the base and the solvent? A: While pyridine can be used as the solvent, it is often not ideal. It is a weaker catalyst than DMAP and requires higher temperatures or longer reaction times. More importantly, removing a large excess of pyridine after the reaction is difficult due to its high boiling point, which can lead to product degradation. Using an inert solvent like DCM with a stoichiometric base (Et₃N) and a catalytic amount of DMAP is a more modern and efficient approach.[1]
Q: Are there alternative, "greener" catalysts for this transformation? A: Yes, research has explored various catalysts for acylations to replace DMAP due to its toxicity.[2] Options include Lewis acids like bismuth triflate or scandium triflate, which can be highly efficient.[1] Solid-supported catalysts like expansive graphite have also been shown to work well for acetylating primary and secondary alcohols and can be easily recovered by filtration. Deep eutectic solvents have also been reported as recyclable and effective catalysts for acylation.[2]
Q: How critical is the "anhydrous" condition? A: It is extremely critical. Acetic anhydride reacts readily with water to form two equivalents of acetic acid. Any moisture present in the reaction will consume your reagent, reduce the yield, and introduce excess acid that needs to be neutralized during workup.
Data & Visualization
Table 1: Comparison of General Acetylation Conditions for Secondary Alcohols
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Reaction Time | Yield Potential | Reference |
| Ac₂O / DMAP (cat.) | Triethylamine | DCM | 0 to 25 | 1-4 h | Excellent | [1] |
| Ac₂O / Pyridine | Pyridine | Pyridine or DCM | 25 to 80 | 4-12 h | Good to Excellent | [3][4] |
| Ac₂O / Bismuth Triflate (cat.) | None | MeCN | 25 | 1-3 h | Good | [1] |
| Ac₂O / Expansive Graphite | None | CH₂Cl₂ | 25 to 40 | 2-6 h | Good to Excellent | |
| Ac₂O (neat) | VOSO₄ (cat.) | None | 25 | 24 h | Good | [5] |
Diagrams
Caption: Catalytic cycle of DMAP in the acetylation of an alcohol.
Caption: Troubleshooting workflow for low yield synthesis.
References
-
Movassaghi, M., & Schmidt, M. A. (2007). N-Heterocyclic Carbene-Catalyzed Acylations of Secondary Alcohols. The Journal of Organic Chemistry. Available at: [Link]
-
An, G. et al. (2016). An extremely efficient and green method for the acylation of secondary alcohols, phenols and naphthols with a deep eutectic solvent as the catalyst. RSC Advances. Available at: [Link]
-
ResearchGate. (n.d.). Convenient Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylamine and 6,7-Dihydro-5H-quinolin-8-one. Available at: [Link]
-
Li, Z-H. et al. (2003). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Journal of Chemical Research. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Available at: [Link]
-
Reddy, B. M., & Sreekanth, P. M. (2018). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. Available at: [Link]
-
ResearchGate. (2019). What is the best work-up for acetic anhydride/pyradine acetylation?. Available at: [Link]
-
MDPI. (2022). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Available at: [Link]
-
Woodruff, P. J. et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Sabuzi, F., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. Available at: [Link]
-
Sandoval-Ramírez, J. et al. (2009). A Fast and Convenient Procedure for the Acetylation of Alcohols. ResearchGate. Available at: [Link]
-
YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Available at: [Link]
-
Scientific Reports. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Nature. Available at: [Link]
-
Al-Omran, F. et al. (2006). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Molecules. Available at: [Link]
-
Journal of Medicinal Chemistry. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes. Available at: [Link]
-
Frontiers. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1987). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. RSC Publishing. Available at: [Link]
-
MDPI. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Available at: [Link]
-
El-Naggar, M. M. et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. RSC Advances. Available at: [Link]
- Google Patents. (2009). Method for synthesizing 5,6,7,8-tetrahydroquinoline.
-
BYJU'S. (n.d.). Reaction of acetylation of salicylic acid. Available at: [Link]
Sources
- 1. Ester synthesis by acylation [organic-chemistry.org]
- 2. An extremely efficient and green method for the acylation of secondary alcohols, phenols and naphthols with a deep eutectic solvent as the catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5,6,7,8-Tetrahydroquinolin-8-yl acetate
Welcome to the technical support center for the synthesis of 5,6,7,8-Tetrahydroquinolin-8-yl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Drawing upon established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful and efficient synthesis of your target compound.
Introduction to the Synthesis
The acetylation of 5,6,7,8-Tetrahydroquinolin-8-ol is a fundamental transformation, typically achieved by reacting the alcohol with an acetylating agent such as acetic anhydride, often in the presence of a base catalyst like pyridine or 4-(dimethylamino)pyridine (DMAP). While seemingly straightforward, this reaction is not without its potential pitfalls. The inherent reactivity of the tetrahydroquinoline scaffold presents unique challenges, including the potential for side reactions at multiple sites and the stability of the product itself. This guide will address these issues systematically.
The general reaction scheme is as follows:
Caption: General reaction for the acetylation of 5,6,7,8-Tetrahydroquinolin-8-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for this acetylation, and how do they work?
A1: The most common catalysts are pyridine and 4-(dimethylamino)pyridine (DMAP).
-
Pyridine typically acts as a base to neutralize the acetic acid byproduct, driving the reaction forward. It can also act as a nucleophilic catalyst, though it is less effective in this role compared to DMAP.[1][2]
-
DMAP is a highly efficient nucleophilic catalyst. It reacts with acetic anhydride to form a highly reactive N-acetylpyridinium intermediate.[3][4][5] This intermediate is a much more potent acetylating agent than acetic anhydride itself, leading to significantly faster reaction rates, especially for sterically hindered or less reactive alcohols.[6][7]
Caption: Simplified mechanism of DMAP-catalyzed acetylation.
Q2: I'm observing a significant amount of unreacted starting material. What are the likely causes?
A2: Incomplete conversion can stem from several factors:
-
Insufficient Reagent: Ensure at least a stoichiometric amount of acetic anhydride is used. An excess is often preferable to drive the reaction to completion.
-
Inactive Catalyst: If using DMAP, ensure it has not degraded. It should be a white to off-white crystalline solid.
-
Presence of Water: Water will readily react with acetic anhydride, quenching it and preventing the desired reaction. Ensure all glassware is dry and use anhydrous solvents.
-
Low Reaction Temperature: While the reaction often proceeds at room temperature, gentle heating may be required for less reactive substrates or to speed up the reaction.
-
Poor Solubility: If the starting material is not fully dissolved, the reaction will be slow and incomplete. Consider a different solvent system if solubility is an issue.[8]
Q3: My final product appears discolored, even after purification. Why is this happening?
A3: Tetrahydroquinoline derivatives can be susceptible to degradation, which may result in discoloration.[2]
-
Oxidation: The tetrahydroquinoline ring can be oxidized, especially if exposed to air for prolonged periods, leading to the formation of colored impurities.[9][10][11][12]
-
Light Sensitivity: Some fused tetrahydroquinolines are known to decompose in solution upon exposure to light.[2] It is advisable to protect the reaction mixture and the purified product from light.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section details the most common side reactions observed during the synthesis of this compound and provides actionable troubleshooting steps.
Side Reaction 1: N-Acetylation
While the target reaction is O-acetylation of the hydroxyl group, the secondary amine within the tetrahydroquinoline ring is also nucleophilic and can undergo acetylation.
-
Problem Identification: The presence of a byproduct with a molecular weight corresponding to the N-acetylated product. This can be confirmed by LC-MS analysis.
-
Causality: The nitrogen atom of the tetrahydroquinoline ring possesses a lone pair of electrons and can act as a nucleophile, competing with the hydroxyl group for the acetylating agent. N-acetylation of the tetrahydroquinoline core has been reported in other contexts.[13]
-
Mitigation Strategies:
-
Control of Stoichiometry: Use of a minimal excess of acetic anhydride can help to favor the more reactive hydroxyl group's acetylation.
-
Reaction Temperature: Lowering the reaction temperature may increase the selectivity for O-acetylation over N-acetylation.
-
Choice of Catalyst: A non-nucleophilic base might favor O-acetylation, although the reaction rate will be significantly slower.
-
Side Reaction 2: Diacetylation
In some cases, both the hydroxyl group and the ring nitrogen can be acetylated, leading to the formation of a diacetylated byproduct.
-
Problem Identification: A byproduct with a molecular weight corresponding to the addition of two acetyl groups will be observed in the crude reaction mixture by LC-MS.
-
Causality: The use of a large excess of a highly reactive acetylating agent, prolonged reaction times, or elevated temperatures can lead to the less favorable N-acetylation occurring after the initial O-acetylation is complete.
-
Mitigation Strategies:
-
Careful control of reagent stoichiometry: Avoid using a large excess of acetic anhydride.
-
Monitoring Reaction Progress: Track the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent over-reaction.
-
Side Reaction 3: Oxidation of the Tetrahydroquinoline Ring
The tetrahydroquinoline ring is susceptible to oxidation, which can lead to the formation of aromatic quinoline or dihydroquinolone byproducts.[9][10][11][12]
-
Problem Identification: The presence of impurities with lower molecular weights (due to loss of hydrogen atoms) and different UV-Vis spectra, corresponding to the aromatic quinoline or dihydroquinolone systems.
-
Causality: Exposure to atmospheric oxygen, especially at elevated temperatures or in the presence of trace metal impurities, can facilitate oxidation. The electron-rich nature of the tetrahydroquinoline ring makes it prone to dehydrogenation.
-
Mitigation Strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize exposure to oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Avoid Overheating: Maintain the lowest effective reaction temperature.
-
Caption: Potential reaction pathways in the acetylation of 5,6,7,8-Tetrahydroquinolin-8-ol.
Purification Challenges and Solutions
Effective purification is crucial for obtaining this compound of high purity. Column chromatography is the most common method.[14]
| Problem | Potential Cause | Troubleshooting Steps |
| Co-elution of Product and Starting Material | Similar polarities of the alcohol and the acetate. | - Optimize Solvent System: A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is recommended. Start with a low percentage of the polar solvent and increase it gradually. - Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina or a bonded-phase silica. |
| Co-elution of N-acetylated and O-acetylated Products | The polarities of the two isomers may be very similar. | - High-Performance Liquid Chromatography (HPLC): Preparative HPLC on a reverse-phase column (e.g., C18) may be necessary for baseline separation.[15] |
| Product Degradation on Silica Gel | The slightly acidic nature of silica gel may cause hydrolysis or degradation of the acetate. | - Neutralize Silica Gel: Pre-treat the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent. - Use Alumina: Basic or neutral alumina can be a good alternative to silica gel. - Work-up Quickly: Do not let the product sit on the column for an extended period. |
Experimental Protocols
Standard Acetylation Protocol
-
To a solution of 5,6,7,8-Tetrahydroquinolin-8-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add pyridine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
DMAP-Catalyzed Acetylation for Hindered or Unreactive Substrates
-
Dissolve 5,6,7,8-Tetrahydroquinolin-8-ol (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add triethylamine (1.5 eq) followed by a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C.
-
Slowly add acetic anhydride (1.2 eq).
-
Stir at room temperature and monitor the reaction by TLC. The reaction is typically much faster than with pyridine alone.
-
Follow the work-up and purification procedure as described in the standard protocol.
References
- Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(9), 10765-10799.
-
Tan, Y., et al. (2022). Selective electrochemical oxidation of tetrahydroquinolines to 3,4-dihydroquinolones. Green Chemistry, 24(11), 4581-4587. Available at: [Link]
-
Di Mola, A., et al. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 28(4), 1907. Available at: [Link]
-
Homework.Study.com. (n.d.). When 4-dimethylaminopyridine (DMAP) is added in catalytic amounts to acetic anhydride and an.... Available at: [Link]
- G. Fodor, et al. (1982). INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Tetrahedron, 38(22), 3389-3395.
-
Royal Society of Chemistry. (2022). Selective electrochemical oxidation of tetrahydroquinolines to 3,4-dihydroquinolones. Available at: [Link]
-
ResearchGate. (n.d.). Thermodynamics of tetrahydroquinoline oxidation. The detailed.... Available at: [Link]
-
Tan, Y., et al. (2022). Selective electrochemical oxidation of tetrahydroquinolines to 3,4-dihydroquinolones. Green Chemistry. Available at: [Link]
- Scriven, E. F. V. (1983). Catalysis by 4-dialkylaminopyridines. Chemical Society Reviews, 12(2), 129-161.
- Xu, S., et al. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751-7.
-
ResearchGate. (2005). The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). Available at: [Link]
-
ResearchGate. (2014). Synthesis, Characterization, Crystallographic Studies of 5-Acetyl-8-hydroxyquinoline and Their Chalcone Derivatives. Available at: [Link]
- Al-Zaydi, K. M. (2006).
- Al-Salahi, R., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Scientific Reports, 14(1), 3929.
- Buckle, D. R., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548.
-
Journal of Medicinal Chemistry. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1983). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Available at: [Link]
-
Adhikari, P., & Bhattacharyya, D. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2549-2553. Available at: [Link]
- Fakhfakh, M. A., et al. (2002). Concise preparation of amino-5,6,7,8-tetrahydroquinolines and amino-5,6,7,8-tetrahydroisoquinolines via catalytic hydrogenation of acetamidoquinolines and acetamidoisoquinolines. The Journal of Organic Chemistry, 67(22), 7890-7893.
-
Al-Zaydi, K. M., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8493-8503. Available at: [Link]
-
Molecules. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Available at: [Link]
- Le, N., et al. (2016). Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands. Journal of Medicinal Chemistry, 59(17), 7948-7961.
-
Reddit. (2020). Problems with acetylation of a 1,4-quinol derivative. Available at: [Link]
-
Almac Group. (2024). Preparative chromatography of peptides and other large molecules. Available at: [Link]
- Rosowsky, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry, 38(14), 2649-2658.
-
Journal of Chromatography A. (2022). Enrichment and purification of peptide impurities using twin-column continuous chromatography. Available at: [Link]
- Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules (Basel, Switzerland), 17(9), 10765-10799.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 11. researchgate.net [researchgate.net]
- 12. Selective electrochemical oxidation of tetrahydroquinolines to 3,4-dihydroquinolones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Stability and storage conditions for 5,6,7,8-Tetrahydroquinolin-8-yl acetate
Technical Support Center: 5,6,7,8-Tetrahydroquinolin-8-yl acetate
Welcome to the technical support guide for this compound (CAS No. 14631-47-1). This document provides in-depth guidance on the stability, storage, and handling of this compound to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the ideal long-term storage conditions for this compound?
For maximal shelf-life and to prevent chemical degradation, the compound should be stored under controlled conditions. The primary stability concerns for this molecule are hydrolysis of the acetate ester and potential oxidation of the tetrahydroquinoline ring system.
Based on safety data sheet recommendations and the chemical nature of the compound, the following conditions are advised for long-term storage:
-
Temperature: Store in a cool, dry place.[1] Refrigeration (2-8°C) is the standard best practice.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This is particularly important after the container has been opened to prevent slow oxidation and moisture-driven hydrolysis.
-
Container: The compound must be kept in a tightly closed container to prevent moisture ingress.[1][2]
-
Light: Protect from light. Quinoline-based structures can be light-sensitive, leading to discoloration over time.[3]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8°C (Refrigerated) | Slows kinetic degradation pathways (hydrolysis, oxidation). |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Minimizes contact with atmospheric oxygen and moisture. |
| Light Exposure | Store in darkness (Amber vial) | Prevents potential photochemical degradation. |
| Container | Tightly sealed, appropriate material | Prevents contamination and moisture absorption.[1][2] |
Q2: How stable is the compound at room temperature? Can I leave it on the bench during an experiment?
The product is chemically stable under standard ambient conditions for short durations, such as the time required for weighing and preparing solutions for an experiment.[2] However, leaving the compound exposed on the lab bench for extended periods (i.e., hours to days) is strongly discouraged. The main risk is exposure to atmospheric moisture, which can initiate hydrolysis of the ester bond. For best results, minimize the time the container is open and promptly return it to its recommended storage conditions after use.
Q3: My sample of this compound has developed a yellow or brown tint. What does this signify, and is it still usable?
A change in color from colorless or off-white to yellow or brown is a common visual indicator of degradation in quinoline-based compounds.[3] This discoloration typically suggests oxidation or the formation of minor impurities from other degradation pathways.
Is it still usable? Caution is advised.
-
For non-critical applications: The material may still be suitable, but be aware that the purity is compromised.
-
For sensitive or quantitative experiments: The presence of impurities could lead to artifactual results or poor reproducibility. We strongly recommend re-validating the purity of the material before use.
The workflow below outlines a decision-making process if you observe a color change.
Caption: Troubleshooting workflow for discolored samples.
Q4: What is the primary chemical degradation pathway for this compound?
The most significant and probable degradation pathway is the hydrolysis of the acetate ester to form 5,6,7,8-tetrahydroquinolin-8-ol and acetic acid. This reaction can be catalyzed by trace amounts of acid or base and is accelerated by the presence of water. Scientific literature confirms that the acetate can be readily cleaved via methanolysis in the presence of a base like potassium carbonate, demonstrating the lability of this bond.[4][5][6]
Caption: Primary hydrolysis degradation pathway.
Q5: What solvents are best for preparing stock solutions, and how should these solutions be stored?
To ensure the stability of stock solutions, the choice of solvent and storage protocol are critical.
-
Recommended Solvents: Use high-purity, anhydrous (dry) aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile. Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in transesterification or hydrolysis reactions.
-
Storage of Stock Solutions: Store stock solutions at -20°C or -80°C. It is highly recommended to aliquot the stock solution into smaller, single-use volumes. This practice minimizes the number of freeze-thaw cycles and reduces the repeated exposure of the main stock to atmospheric moisture and temperature fluctuations, thereby preserving its integrity for a longer duration.
Experimental Protocol: Preparation and Storage of Stock Solutions
This protocol provides a validated method for preparing and storing stock solutions of this compound to maximize stability and ensure experimental consistency.
Materials:
-
This compound
-
Anhydrous-grade DMSO (or other suitable aprotic solvent)
-
Sterile, amber-colored microcentrifuge tubes or cryovials
-
Calibrated pipettes
-
Analytical balance
Procedure:
-
Pre-Experiment Preparation: Allow the container of this compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: In a controlled environment with low humidity, accurately weigh the desired amount of the compound. Perform this step efficiently to minimize air exposure.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the solid to achieve the target concentration (e.g., 10 mM or 50 mM). Ensure complete dissolution by vortexing.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots in properly labeled amber vials. The volume of each aliquot should be appropriate for a single experiment.
-
Inert Gas Purge (Optional but Recommended): Before sealing each aliquot, gently flush the headspace of the vial with an inert gas like argon or nitrogen.
-
Storage: Tightly cap the vials and store them at -20°C or -80°C, protected from light.
-
Usage: When needed, remove a single aliquot from the freezer, allow it to thaw completely at room temperature, and use it for the experiment. Discard any unused portion of the thawed aliquot; do not refreeze.
References
- SAFETY D
- SAFETY D
- 5,6,7,8-Tetrahydroquinolin-8-yl acet
- Ghittori, S., Imbriani, M., Borlini, F., Pezzagno, G., & Zadra, P. (1984). [Stability of esters in the blood in vitro]. Boll Soc Ital Biol Sper, 60(11), 2207-13.
- SAFETY DATA SHEET. (2014). Thermo Fisher Scientific.
- 5,6,7,8-tetrahydroquinolin-8-yl acet
- Convenient Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylamine and 6,7-Dihydro-5H-quinolin-8-one. (2025).
- 5,6,7,8-Tetrahydroquinolin-8-yl acet
- Assessing the physical stability of archival cellulose acetate films by monitoring plasticizer loss. (2013). UCL Discovery.
- Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydroquinolines. (2025).
- ACETATE BUFFER COMPONENT STABILITY TESTING... (2025). Laxmi Enterprise.
- material safety d
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- synthesis of quinoline derivatives and its applic
- Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
- Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences.
- Quinoline. (n.d.). Wikipedia.
- Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydroquinolines. (n.d.). Sci-Hub.
- Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. (2025). Benchchem.
- Assessing the physical stability of archival cellulose acetate films by monitoring plasticizer loss. (2025).
- Stability of Cellulose Ester Base Photographic Film: Part I — Laboratory Testing Procedures. (1992). SMPTE Journal.
- Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (n.d.). MDPI.
- Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (2020). Semantic Scholar.
- Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (2024). PMC - PubMed Central.
- 5,6,7,8-Tetrahydroquinolines. Part II. Preparation and reactions of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
- 5,6,7,8-Tetrahydroquinolin-8-ol synthesis. (n.d.). ChemicalBook.
- Meldrum's acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold. (2024). NIH.
- Novel Synthesis of 8-Deaza-5,6,7,8-tetrahydroaminopterin Analogues via an Aziridine Intermedi
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Technical Support Center: A Scientist's Guide to 5,6,7,8-Tetrahydroquinolin-8-yl acetate
Welcome to the dedicated resource for researchers working with 5,6,7,8-Tetrahydroquinolin-8-yl acetate. This guide provides expert-driven insights and validated protocols to address one of the most common and critical challenges encountered with this compound: poor aqueous solubility. Overcoming this hurdle is essential for generating accurate, reproducible data in biological assays. This document is structured to provide rapid answers through our FAQs and in-depth, systematic solutions in our Troubleshooting Guide and Protocols.
Physicochemical Profile
Understanding the fundamental properties of this compound is the first step in troubleshooting its behavior in solution. The structure combines a weakly basic tetrahydroquinoline core with a moderately lipophilic acetate group.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₂ | [PubChem][1] |
| Molecular Weight | 191.23 g/mol | [PubChem][1] |
| CAS Number | 14631-47-1 | [Echemi][2] |
| Calculated LogP (XLogP3) | 1.4 | [PubChem][1] |
| Hydrogen Bond Acceptors | 3 | [Echemi][2] |
| General Structural Class | Tetrahydroquinoline; Acetate Ester | N/A |
The XLogP3 value of 1.4 suggests moderate lipophilicity; the compound is not excessively greasy but will inherently prefer organic environments over purely aqueous ones.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to prepare a stock solution of this compound?
A1: For a high-concentration stock solution, a polar aprotic organic solvent is the recommended starting point. Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power for a wide range of polar and nonpolar compounds.[3] Alternatively, ethanol can be used.[4][5] A stock concentration of 10-50 mM in DMSO is a typical starting point. Always store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q2: I dissolved my compound in DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. What happened and how do I fix it?
A2: This is a very common phenomenon known as "crashing out."[6] It occurs because the compound is stable in the high-concentration organic solvent but becomes supersaturated and precipitates when the solvent is rapidly diluted into an aqueous environment where the compound has very low intrinsic solubility.[6]
-
Immediate Fix: The simplest solution is to lower the final concentration of your compound in the assay. You may be exceeding its solubility limit in the final buffer.
-
Preventative Measure: Ensure the final concentration of the organic co-solvent (e.g., DMSO) is as low as possible, typically well below 1% and often under 0.1% for sensitive cell-based assays, to minimize both precipitation and solvent-induced artifacts.[4][6] See Protocol 2 for a stepwise dilution method.
Q3: Is this compound expected to be pH-sensitive?
A3: Yes. The tetrahydroquinoline core contains a nitrogen atom, making it a weak base.[7][8] Like other quinoline derivatives, its solubility is expected to be pH-dependent.[9][10] In acidic conditions (pH < 5), the nitrogen atom can become protonated, forming a more polar and water-soluble cationic salt. In neutral or basic conditions, it will be in its less soluble, free-base form.
Q4: Can I heat the solution to get my compound to dissolve?
A4: Gentle warming (e.g., to 37°C) can be used cautiously to aid dissolution, but it comes with risks. The compound is an acetate ester, and prolonged exposure to heat, especially at non-neutral pH, could potentially lead to hydrolysis of the ester group, degrading your compound. If you use heat, do so briefly and always cool the solution to your experimental temperature to check for precipitation before use.
In-Depth Troubleshooting Guide
This section addresses more complex solubility issues in a question-and-answer format, explaining the scientific rationale behind each strategy.
Q5: My assay is highly sensitive to organic solvents like DMSO. What are my primary alternatives for solubilizing this compound?
A5: When DMSO or ethanol are not viable options, you must employ alternative formulation strategies. The two most effective approaches are pH modification and the use of encapsulating agents.
-
Strategy 1: pH Adjustment (Acidic Buffer). Since the compound is a weak base, you can attempt to dissolve it directly in an acidic buffer (e.g., pH 4.0-5.0).[6][7] This protonates the quinoline nitrogen, significantly increasing aqueous solubility.
-
Causality: The protonated amine group forms stronger hydrogen bonds with water, disrupting the crystal lattice and favoring solvation. The goal is to adjust the pH to be at least 1-2 units below the compound's pKa.[6]
-
Consideration: You must confirm that the low pH of the resulting solution is compatible with your biological assay. You may need to prepare a concentrated stock in an acidic buffer and then dilute it into your final, neutral assay medium, being careful to check for precipitation.
-
-
Strategy 2: Cyclodextrin Complexation. Cyclodextrins are truncated cone-shaped oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate poorly soluble molecules, like your compound, forming a water-soluble inclusion complex.[4][6]
-
Causality: The hydrophobic part of your molecule partitions into the hydrophobic core of the cyclodextrin, while the hydrophilic exterior of the complex allows it to dissolve readily in water.
-
How to Proceed: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice. Prepare a 1-10% (w/v) solution of HP-β-CD in your buffer and attempt to dissolve your compound in this solution. Sonication can aid the process. See Protocol 2 for details.
-
Q6: I've tried a co-solvent (DMSO) and lowered my final concentration, but I still see cloudiness or precipitate. What are the next logical steps?
A6: This indicates you are at the absolute limit of solubility for that specific solvent system. A multi-component approach is now required. The following workflow provides a systematic path forward.
Troubleshooting Workflow for Persistent Insolubility
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the standard procedure for preparing a primary stock solution in an organic solvent.
-
Preparation: Weigh out the desired amount of this compound powder in a sterile microfuge tube or glass vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to reach the target concentration (e.g., 20 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If solids persist, place the sealed vial in a bath sonicator for 5-10 minutes.
-
Visual Inspection: Ensure the solution is completely clear with no visible particulates. If particulates remain, the concentration may be too high for the solvent.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile tubes. Store tightly sealed at -20°C or -80°C, protected from light.
Protocol 2: Stepwise Preparation of a Working Solution in Aqueous Buffer
This protocol is designed to minimize precipitation ("crashing out") when diluting an organic stock into an aqueous medium.
-
Vehicle Control Preparation: Prepare a vehicle control solution that will contain every component except your test compound. For example, if you plan to use HP-β-CD, this would be a solution of HP-β-CD in your final assay buffer. This is critical for validating your results.[11]
-
Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of your DMSO stock solution into your assay buffer. For example, dilute the 20 mM DMSO stock 1:10 in buffer to create a 2 mM solution. This intermediate step helps to gradually change the solvent environment.
-
Final Dilution: Add a small volume of the intermediate solution (from step 2) or the primary stock solution (Protocol 1) to a larger volume of your final assay buffer to reach the desired working concentration. Crucially, add the stock solution to the buffer while vortexing the buffer to ensure rapid and uniform dispersion.
-
Solubility Enhancement (If Needed):
-
For Co-solvents: Ensure the final DMSO/ethanol concentration is within the acceptable limits for your assay (e.g., <0.1%).[6]
-
For Cyclodextrins: If using this method, the "final assay buffer" in step 3 should be the pre-prepared cyclodextrin solution (e.g., 5% w/v HP-β-CD in buffer).
-
-
Final Quality Control: After preparation, let the working solution sit at the experimental temperature for 15-30 minutes. Visually inspect it against a dark background for any signs of precipitation or Tyndall effect (light scattering). If the solution is not perfectly clear, it cannot be used for the experiment. Consider centrifuging the solution at high speed (>10,000 x g) for 15 minutes and using only the supernatant, but be aware this will reduce the final concentration of your compound.[6]
References
- BenchChem. (n.d.). Navigating the Challenges of Quinoline Compound Solubility in Biological Assays: A Technical Guide.
- BenchChem. (n.d.). Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline.
- Hansen, M. K., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.
- BenchChem. (n.d.). Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays.
- Carvajal-Velez, L. F., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 149.
- Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45.
- Capriotti, K., & Capriotti, J. A. (2015). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate.
- Cold Spring Harbor Protocols. (n.d.). Preparation of stock solutions.
- Carvajal-Velez, L. F., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
- Hansen, M. K., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
- Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
- ResearchGate. (n.d.). Convenient Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylamine and 6,7-Dihydro-5H-quinolin-8-one.
- PubChem. (n.d.). This compound.
- Echemi. (n.d.). This compound Formula.
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Technical Support Center: Optimizing Reaction Conditions for Tetrahydroquinoline Derivatization
Welcome to the technical support center for tetrahydroquinoline (THQ) derivatization. This guide is designed for researchers, medicinal chemists, and process development scientists. Tetrahydroquinolines are a vital scaffold in numerous biologically active compounds and pharmaceuticals.[1][2] However, their synthesis is often nuanced, with reaction outcomes highly sensitive to subtle changes in conditions.
This document moves beyond simple protocols to provide in-depth, field-proven insights in a question-and-answer format. We will explore the causality behind experimental choices to empower you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Q1: I am planning a new synthesis. Should I use a Pictet-Spengler or a Bischler-Napieralski reaction to form the THQ core?
This is a fundamental decision that depends on your available starting materials and desired final product. The core difference lies in the key electrophilic intermediate that drives the cyclization.
-
Pictet-Spengler Reaction: This route starts with a β-arylethylamine and an aldehyde or ketone .[3] It proceeds through a Schiff base condensation to form an iminium ion , which then undergoes intramolecular electrophilic aromatic substitution. This method is highly versatile and can be performed under conditions ranging from mild acidic (for electron-rich aryls) to harsher conditions.[3][4] It directly yields the 1,2,3,4-tetrahydroisoquinoline scaffold.
-
Bischler-Napieralski Reaction: This reaction begins with a β-arylethylamide .[3] It requires a strong dehydrating agent (e.g., POCl₃, P₂O₅) to form a highly electrophilic nitrilium ion intermediate .[5][6][7] The initial product is a 3,4-dihydroisoquinoline , which is an imine. A subsequent, separate reduction step (e.g., with NaBH₄) is required to obtain the final tetrahydroisoquinoline.[3][8] This route is generally favored when the corresponding aldehyde for a Pictet-Spengler reaction is unstable or inaccessible.
Q2: My reaction yield is consistently low. What are the most critical parameters to screen for optimization?
Low yield is a common issue stemming from several factors. A systematic approach to optimization is crucial.
-
Catalyst Choice: The catalyst is paramount. In acid-catalyzed reactions like the Povarov reaction (a popular three-component method), screening both Lewis and Brønsted acids is recommended. While traditional catalysts like AlCl₃ are effective, others such as Cu(OTf)₂, iodine, or BF₃·MeOH might provide superior yields depending on the specific substrates.[9] For asymmetric syntheses, the choice of a chiral phosphoric acid or an organocatalyst is the most critical factor influencing both yield and enantioselectivity.[10][11]
-
Solvent Effects: The reaction medium can dramatically alter the outcome.[12] For instance, in some reductive cyclizations to form THQs, dichloromethane has been shown to afford the best selectivity and highest yields.[13] In certain Povarov reactions, acetonitrile is often a high-performing solvent.[9] It is advisable to screen a panel of solvents with varying polarities (e.g., Toluene, Dichloromethane, Acetonitrile, THF).
-
Temperature: Temperature affects reaction rates and byproduct formation. Some reactions require elevated temperatures (reflux) to overcome activation barriers, while others, particularly those involving sensitive functional groups or aiming for high stereoselectivity, may benefit from sub-ambient temperatures.[14] An initial screening at room temperature, 50 °C, and reflux in the chosen solvent is a good starting point.
-
Concentration: While often overlooked, reactant concentration can influence reaction kinetics, especially for multicomponent reactions. If bimolecular reactions are slow, increasing the concentration may improve the yield.
Q3: I need to synthesize an enantiomerically pure tetrahydroquinoline. What is the best approach?
Achieving high enantioselectivity requires a chiral influence. The most robust and modern methods involve asymmetric catalysis.
-
Organocatalysis: Chiral small molecules, such as diphenylprolinol TMS ether or quinine-derived squaramides, can effectively catalyze the asymmetric synthesis of THQs.[15][16] These catalysts often operate via aminocatalysis or hydrogen-bonding interactions to control the facial selectivity of the key bond-forming step.[10][17]
-
Chiral Acid Catalysis: Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), are powerful catalysts for a variety of THQ syntheses, including Povarov reactions and reductive cyclizations.[11] They protonate intermediates to create a chiral environment that directs the nucleophilic attack.
-
Transition Metal Catalysis: Chiral complexes of metals like Iridium, Gold, or Cobalt are highly effective for the asymmetric hydrogenation of quinolines or in tandem hydroamination/cyclization reactions.[11][14][15] The choice of the chiral ligand is critical for achieving high enantiomeric excess (ee).
Troubleshooting Guide: From Problem to Solution
Issue 1: My main byproduct is the fully aromatized quinoline instead of the desired tetrahydroquinoline.
-
Probable Cause: This is a classic problem of oxidation. The tetrahydroquinoline product is susceptible to oxidation to the more thermodynamically stable aromatic quinoline. This can happen in situ during the reaction or during workup and purification.
-
Solutions & Scientific Rationale:
-
Inert Atmosphere: The most direct solution is to prevent exposure to atmospheric oxygen. Conduct the reaction and workup under an inert atmosphere of nitrogen or argon.[9] This minimizes the presence of the primary oxidant.
-
Optimize Reductive Steps: In syntheses involving reductive cyclization (e.g., from a 2-nitrochalcone), ensure the reduction of any intermediate double bonds is rapid.[13] If the nitro group is reduced but an exocyclic double bond remains, elimination can readily occur to form the quinoline. The choice of catalyst (e.g., Pd/C) and hydrogen source is critical here.[13]
-
Solvent Choice: In some catalytic hydrogenations, the solvent plays a key role in preventing quinoline formation. For example, when reducing 2-nitrochalcones, dichloromethane can provide better selectivity for the THQ over the quinoline byproduct compared to other solvents.[13]
-
Issue 2: The reaction is not proceeding to completion, and I'm recovering starting material.
-
Probable Cause: The activation energy for the key cyclization step is not being overcome, or the catalyst is being deactivated.
-
Solutions & Scientific Rationale:
-
Increase Temperature: The simplest approach is to increase the reaction temperature, often to reflux in a suitable solvent (e.g., toluene, xylene). This provides the thermal energy needed for the intramolecular electrophilic aromatic substitution.
-
Use a Stronger Acid: In acid-catalyzed reactions, the electrophilicity of the intermediate (e.g., iminium ion) may be insufficient. Switching from a weaker acid to a stronger one (e.g., from acetic acid to trifluoroacetic acid (TFA) or triflic acid) can increase the rate of cyclization.[13]
-
Check Substrate Electronics: The cyclization step is an electrophilic aromatic substitution. If your aniline ring is substituted with strongly electron-withdrawing groups (e.g., -NO₂, -CF₃), the ring is deactivated and less nucleophilic. In such cases, harsher conditions (stronger acids, higher temperatures) are almost always necessary.[13] Conversely, electron-donating groups facilitate the reaction.
-
Issue 3: I am getting a mixture of diastereomers and/or poor enantioselectivity in my asymmetric synthesis.
-
Probable Cause: The transition state of the stereodetermining step is not being sufficiently controlled by the chiral catalyst or reaction conditions.
-
Solutions & Scientific Rationale:
-
Solvent Tuning: The solvent can have a profound impact on stereoselectivity. In a notable example of an Iridium-catalyzed asymmetric hydrogenation, switching the solvent from a toluene/dioxane mixture to ethanol completely inverted the enantioselectivity, allowing access to either enantiomer with the same catalyst.[14] This is due to different solvent interactions with the catalyst-substrate complex in the transition state.
-
Catalyst Screening: Not all chiral catalysts are created equal for all substrates. It is essential to screen a small library of catalysts. For instance, in an organocatalytic cycloannulation, various cinchona alkaloid-based catalysts showed vastly different performance in both yield and enantioselectivity.[10]
-
Temperature Reduction: Lowering the reaction temperature often increases selectivity. At lower temperatures, the energy difference between the diastereomeric transition states becomes more significant, favoring the formation of the lower-energy (more stable) transition state product.
-
| Parameter | Effect on Reaction | Optimization Strategy |
| Catalyst | Controls reaction rate and stereoselectivity. | Screen a panel of Lewis acids, Brønsted acids, or chiral catalysts.[9][10] |
| Solvent | Influences solubility, reaction rate, and stereochemical outcome. | Test solvents of varying polarity (e.g., CH₂Cl₂, MeCN, Toluene).[13][14] |
| Temperature | Affects reaction kinetics and selectivity. | Screen from RT to reflux; lower temperatures often improve stereoselectivity. |
| Atmosphere | Can lead to oxidation byproducts. | Use an inert atmosphere (N₂ or Ar) to prevent quinoline formation.[9] |
Table 1: Key Parameters for Optimizing Tetrahydroquinoline Synthesis.
Experimental Protocols
Protocol 1: General Procedure for a Three-Component Povarov Reaction
This protocol describes a common method for synthesizing 2,4-disubstituted tetrahydroquinolines.
Rationale: This one-pot, three-component reaction is highly atom-economical. The acid catalyst first promotes the formation of an imine from the aniline and aldehyde. This imine then acts as the azadiene in a [4+2] cycloaddition with an electron-rich alkene.[18]
Step-by-Step Methodology:
-
To a solution of the selected aniline (1.0 mmol) and aldehyde (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL), add the acid catalyst (e.g., BF₃·MeOH, 30 mol%).[9]
-
Stir the mixture at room temperature for 15-20 minutes to facilitate the in situ formation of the imine intermediate.
-
Add the electron-rich alkene (1.2 mmol).
-
Heat the reaction mixture to the optimized temperature (e.g., 82 °C, refluxing acetonitrile) and stir for the required time (typically 12-24 hours).[9]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure tetrahydroquinoline derivative.
Characterization Guide
Confirming the structure of your synthesized THQ derivative is essential.
-
NMR Spectroscopy:
-
¹H NMR: Look for the characteristic signals of the saturated heterocyclic ring. The protons at C2, C3, and C4 will typically appear as multiplets in the aliphatic region (~1.5-4.5 ppm). The N-H proton often appears as a broad singlet.
-
¹³C NMR: The saturated carbons (C2, C3, C4) will have distinct signals in the upfield region of the spectrum.[19]
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺). Common fragmentation patterns for 1,2,3,4-tetrahydroquinolines include the loss of a hydrogen atom (M-1) and retro-Diels-Alder type fragmentations.[20]
References
-
Bunce, R. A., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 204-232. [Link]
-
Zhang, X., et al. (2025). Recent advances in the asymmetric catalytic synthesis of spirocyclic tetrahydroquinolines, tetrahydroisoquinolines and their derivatives. ResearchGate. [Link]
-
American Chemical Society. (2022). Organocatalytic Asymmetric Synthesis of Tetrahydroquinolines from ortho-Aminophenyl para-Quinone Methides. ACS Publications. [Link]
-
Mondal, S. (2015). A Strategic Development toward Tetrahydroquinoline Diversity: A Review. Chem. Chron., 1(1), 15-36. [Link]
-
Organic Chemistry Portal. Synthesis of tetrahydroquinolines. [Link]
-
Sridharan, V., et al. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 119(10), 6163-6234. [Link]
-
ResearchGate. (n.d.). The synthesis of tetrahydroquinoline via different methods. [Link]
-
MDPI. (2023). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Molecules, 28(18), 6681. [Link]
-
ResearchGate. (n.d.). ¹³C NMR spectroscopy chemical shifts of tetrahydroquinoline species. [Link]
-
ACS Publications. (2021). Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation. Organic Letters, 23(12), 4786–4791. [Link]
-
Canadian Science Publishing. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46(9), 1499-1506. [Link]
-
ResearchGate. (n.d.). Effect of solvent on the synthesis of Tetrahydro pyrimidine quinoline. [Link]
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Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 683-715. [Link]
-
MDPI. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Catalysts, 11(11), 1389. [Link]
-
ResearchGate. (n.d.). Protecting‐Group‐Directed Diastereoselective Synthesis of Substituted Tetrahydropyrroloquinolines. [Link]
-
NIH National Center for Biotechnology Information. (2018). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 23(8), 1957. [Link]
-
ACS Publications. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society, 144(34), 15599–15610. [Link]
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J&K Scientific LLC. (2025). Bischler-Napieralski Reaction. [Link]
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Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
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Wikipedia. Bischler–Napieralski reaction. [Link]
-
SlideShare. (n.d.). Bischler napieralski reaction. [Link]
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NIH National Center for Biotechnology Information. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 123(15), 9349–9417. [Link]
-
ACS Publications. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 123(15), 9349–9417. [Link]
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Canadian Science Publishing. (1990). Solvent effects in organic chemistry — recent developments. Canadian Journal of Chemistry, 68(9), 1553-1561. [Link]
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YouTube. (2022). Retrosynthetic Analysis | Protecting Groups | Chemoselective Reaction | Alcohols | CSIR NET | GATE. [Link]
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NIH National Center for Biotechnology Information. (2020). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. Organic Letters, 22(20), 7964–7970. [Link]
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Technical Support Center: A Troubleshooting Guide for 5,6,7,8-Tetrahydroquinolin-8-yl Acetate Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,6,7,8-Tetrahydroquinolin-8-yl acetate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, characterization, and handling of this important research compound.
I. Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
A1: Understanding the fundamental properties of this compound is crucial for its effective use. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₂ | [1] |
| Molecular Weight | 191.23 g/mol | [1] |
| Appearance | Not specified, likely a solid or oil | |
| Boiling Point | 302.414 °C at 760 mmHg | [2] |
| Flash Point | 136.695 °C | [2] |
| Density | 1.15 g/cm³ | [2] |
| Refractive Index | 1.539 | [2] |
| Vapor Pressure | 0.001 mmHg at 25°C | [2] |
Q2: What are the primary safety considerations when working with this compound?
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture. The acetate group is susceptible to hydrolysis, and the tetrahydroquinoline ring can be prone to oxidation. For long-term storage, refrigeration at 4°C is recommended. For solutions, storage at -20°C or -80°C in single-use aliquots is advisable to prevent degradation from repeated freeze-thaw cycles[3].
II. Troubleshooting Guide: Synthesis
The synthesis of this compound typically involves the acetylation of 5,6,7,8-Tetrahydroquinolin-8-ol. This section addresses common issues that may arise during this process.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution & Explanation |
| Poor Quality Starting Material | Ensure the 5,6,7,8-Tetrahydroquinolin-8-ol is pure and dry. Impurities can interfere with the reaction. The presence of water will hydrolyze the acetylating agent. |
| Inactive Acetylating Agent | Acetic anhydride is commonly used and is sensitive to moisture. Use a fresh, unopened bottle or a properly stored aliquot. Verify its purity if degradation is suspected[4]. |
| Inadequate Reaction Conditions | The acetylation of an alcohol can sometimes be slow at room temperature. Gentle heating (e.g., 40-60 °C) can increase the reaction rate. However, excessive heat may lead to side reactions[4]. A basic catalyst, such as pyridine or a tertiary amine, is often used to scavenge the acetic acid byproduct and drive the reaction to completion. |
| Insufficient Catalyst | If using a catalyst such as 4-(dimethylamino)pyridine (DMAP), ensure the correct catalytic amount is used. DMAP is a highly effective acylation catalyst[5]. |
Issue 2: Formation of Multiple Products or Impurities
| Potential Cause | Recommended Solution & Explanation |
| Over-reaction or Side Reactions | While less common for this substrate, harsh reaction conditions (high temperatures, strong acid/base catalysts) could potentially lead to side reactions on the tetrahydroquinoline ring. Use milder conditions and monitor the reaction progress closely by Thin Layer Chromatography (TLC)[6]. |
| Unreacted Starting Material | This is a common impurity. To drive the reaction to completion, consider using a slight excess of the acetylating agent (1.1-1.5 equivalents) and an appropriate catalyst[4]. Increasing the reaction time or gentle heating may also be beneficial. |
| Degradation of Product | The product itself might be unstable under the reaction or workup conditions. Ensure the workup procedure is not overly acidic or basic, which could hydrolyze the ester. Test the stability of your product to the workup conditions on a small scale if you suspect this is an issue[7]. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline. Optimization may be necessary based on your specific laboratory conditions and reagent purity.
Materials:
-
5,6,7,8-Tetrahydroquinolin-8-ol
-
Acetic Anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dissolve 5,6,7,8-Tetrahydroquinolin-8-ol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (2-3 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
III. Troubleshooting Guide: Purification
Issue 1: Difficulty in Separating Product from Starting Material
| Potential Cause | Recommended Solution & Explanation |
| Similar Polarity | The starting alcohol and the product acetate may have similar polarities, making separation by chromatography challenging. Optimize your TLC solvent system to achieve a clear separation (a difference in Rf values of at least 0.2 is ideal). A less polar solvent system may improve separation. |
| Co-elution | If baseline separation is not achievable with standard silica gel, consider using a different stationary phase, such as alumina, or employing a different purification technique like preparative HPLC. |
Issue 2: Product Decomposition on Silica Gel
| Potential Cause | Recommended Solution & Explanation |
| Acidity of Silica Gel | Standard silica gel is slightly acidic and can potentially cause the hydrolysis of the acetate group, especially if the chromatography run is prolonged. To mitigate this, you can use deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or switch to a neutral stationary phase like alumina. |
IV. Troubleshooting Guide: Characterization
Issue 1: Ambiguous Spectroscopic Data
| Potential Cause | Recommended Solution & Explanation |
| ¹H NMR: Broad Peaks | The nitrogen atom in the tetrahydroquinoline ring can cause broadening of adjacent proton signals. This is a common phenomenon. Running the NMR at a higher temperature might sharpen these signals. |
| ¹H NMR: Impurity Peaks | Compare your spectrum to that of the starting material to identify any unreacted alcohol. Peaks corresponding to residual solvents (e.g., dichloromethane, ethyl acetate, hexane) are also common and should be identified. |
| Mass Spectrometry: Incorrect Molecular Ion | Ensure you are observing the correct molecular ion peak for the protonated molecule [M+H]⁺ in ESI-MS. Fragmentation patterns should also be consistent with the structure. |
V. Visualization of Key Processes
Synthesis Workflow
Caption: A typical workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and resolve low product yield in the synthesis of this compound.
VI. References
-
Convenient Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylamine and 6,7-Dihydro-5H-quinolin-8-one | Request PDF. (2025, September 20). ResearchGate. Retrieved from [Link]
-
Ryczkowska, M., Maciejewska, N., Olszewski, M., Witkowska, M., Makowiec, S., & Węgrzyn, G. (2021). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 11(1), 18063. [Link]
-
Buckman, B. O., Liang, A., Trinh, L., Liu, J., Cadieux, J. A., & Lanza, T. J. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544–2548. [Link]
-
Gashaw, T., Muche, E., & Tadesse, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 21862–21884. [Link]
-
Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydroquinolines | Request PDF. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Bunce, R. A., & Nammalwar, B. (2008). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 13(4), 817–854. [Link]
-
Al-Omran, F., Abdel-Khalik, M. M., & El-Khair, A. A. (2006). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Molecules, 11(11), 891–901. [Link]
-
Sharma, A., Kumar, V., & Singh, G. (2022). A review on synthetic investigation for quinoline- recent green approaches. Polycyclic Aromatic Compounds, 1-28. [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]
-
Reddit. (2020, March 26). Assistance with Acetylation Reaction. r/chemhelp. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]
-
Zhang, W., Wang, F., & Zhang, Y. (2019). Synthesis of tetrahydroquinoline derivatives via electrochemical hydrocyanomethylation or hydrogenation of quinolines with MeCN. Green Chemistry, 21(23), 6393-6397. [Link]
-
Sharma, A., & Kumar, V. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 695-718. [Link]
-
SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Retrieved from [Link]
-
Sci-Hub. (n.d.). Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydroquinolines. Retrieved from [Link]
-
Gualandi, A., Chinnusamy, T., & Cozzi, P. G. (2020). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Catalysts, 10(11), 1251. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
El-Sepelgy, O., & Rück-Braun, K. (2020). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. Organic Letters, 22(20), 7930–7934. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]
-
Al-Warhi, T. I., Al-Mahmoudy, A. M., El-Sayed, W. M., & El-Gohary, N. S. (2025). New 5, 6, 7, 8-Tetrahydro-Isoquinolines Bearing 2-Nitrophenyl Group Targeting RET Enzyme: Synthesis, Anticancer Activity, Apoptotic Induction and Cell Cycle Arrest. Chemistry & Biodiversity, 22(4), e202402758. [Link]
-
Google Patents. (n.d.). CN110903241A - Separation and purification method of water-soluble catechol tetrahydroisoquinoline alkaloid. Retrieved from
-
Floris, B., Galloni, P., & D’Amico, F. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 9, 723381. [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization, Crystallographic Studies of 5-Acetyl-8-hydroxyquinoline and Their Chalcone Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Google Patents. (n.d.). CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline. Retrieved from
-
Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Retrieved from
-
Reif, V. D., & Semon, M. J. (1982). Preparation and purification of L-(+/-)-5-formyl-5,6,7,8-tetrahydrofolic acid. Journal of Pharmaceutical Sciences, 71(2), 211–214. [Link]
Sources
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- 7. How To [chem.rochester.edu]
Avoiding decomposition of 5,6,7,8-Tetrahydroquinolin-8-yl acetate during reactions
Welcome to the technical support center for 5,6,7,8-Tetrahydroquinolin-8-yl acetate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions regarding the stability and handling of this compound during chemical reactions. Our goal is to provide you with the expertise and practical solutions to prevent its decomposition and ensure the integrity of your experiments.
Introduction: Understanding the Stability of this compound
This compound is a valuable intermediate in medicinal chemistry and organic synthesis.[1][2][3] Its structure, featuring a tetrahydroquinoline core and a benzylic-like acetate ester, presents specific stability challenges. The primary mode of decomposition is the hydrolysis of the acetate ester, which can be catalyzed by acid or base.[4][5][6][7] This guide will provide in-depth strategies to mitigate this and other potential degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of decomposition for this compound?
The most prevalent cause of decomposition is the hydrolysis of the acetate ester group to form 5,6,7,8-tetrahydroquinolin-8-ol.[8] This reaction can be initiated by trace amounts of acid or base in your reaction mixture, or even by water at elevated temperatures.[4][5][7]
Q2: How can I prevent hydrolysis during my reaction?
To prevent hydrolysis, it is crucial to maintain neutral or near-neutral pH and anhydrous (dry) conditions.
-
Solvent Purity: Use high-purity, anhydrous solvents. If necessary, distill your solvents or use a solvent purification system.
-
Inert Atmosphere: Run your reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
pH Control: If your reaction involves acidic or basic reagents, consider strategies to neutralize the mixture during workup as quickly as possible. For reactions sensitive to acid, a non-nucleophilic base might be added as a scavenger.
Q3: My reaction requires a basic catalyst. Will this decompose my compound?
Yes, basic conditions can promote the irreversible hydrolysis of the acetate, a reaction also known as saponification.[6] If a base is required, consider the following:
-
Mild Bases: Opt for milder, non-hydroxide bases (e.g., potassium carbonate, triethylamine, or DIPEA) over strong bases like sodium hydroxide or potassium hydroxide. A known protocol for the hydrolysis of a similar compound uses potassium carbonate in methanol at room temperature, indicating the susceptibility to even mild bases.[8][9]
-
Temperature Control: Perform the reaction at the lowest possible temperature to slow the rate of hydrolysis.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the compound to basic conditions.
Q4: Can I use Lewis acids or strong Brønsted acids with this compound?
Caution is advised. The acetate group is at a benzylic-like position, which can be susceptible to cleavage by strong acids. Benzylic acetates can act as benzylating agents in the presence of strong Brønsted acids like triflic acid or certain Lewis acids.[10][11][12][13] This could lead to undesired side reactions or decomposition. If an acid catalyst is necessary, a milder Lewis acid at low temperatures might be a safer option.
Troubleshooting Guide
This section provides a structured approach to identifying and solving decomposition issues in your experiments.
Problem: TLC or LC-MS analysis shows the presence of 5,6,7,8-tetrahydroquinolin-8-ol in my reaction mixture.
This is a clear indication of acetate hydrolysis. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for acetate hydrolysis.
Problem: Complex mixture of byproducts observed, with little of the starting material or the hydrolyzed alcohol.
This may indicate a more complex decomposition of the tetrahydroquinoline ring or side reactions at the benzylic position.
-
Strong Acidic Conditions: As mentioned, strong Brønsted or Lewis acids can promote reactions other than simple hydrolysis.[10][11] If you are using such catalysts, consider screening milder alternatives.
-
Oxidative Degradation: The tetrahydroquinoline ring system can be susceptible to oxidation, though it is generally stable. Ensure your reaction is free of oxidizing agents and consider degassing your solvents if you suspect oxidation.
-
Thermal Stability: Assess the thermal stability of the compound under your reaction conditions. Run a control experiment by heating the starting material in the reaction solvent to see if decomposition occurs without the other reagents.
Key Experimental Protocols
Protocol 1: General Handling and Storage
To ensure the long-term stability of this compound, follow these guidelines:
-
Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). Keep it in a cool, dark, and dry place.
-
Handling: When weighing and transferring the compound, minimize its exposure to atmospheric moisture. If possible, handle it in a glovebox or under a stream of inert gas.
Protocol 2: A Model Reaction Under Inert Conditions
This protocol illustrates best practices for a generic reaction where the stability of the acetate is paramount.
-
Apparatus Setup: Assemble your glassware and dry it thoroughly in an oven. Allow it to cool to room temperature under a stream of inert gas.
-
Reagent Preparation: Add anhydrous solvent to the reaction flask via a syringe. If your reaction involves a solid reagent, add it to the flask before the solvent and purge the flask with inert gas.
-
Addition of Substrate: Dissolve this compound in a minimal amount of anhydrous solvent and add it to the reaction flask via a syringe.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Aim for the shortest possible reaction time.
-
Quenching and Workup: Once the reaction is complete, cool the mixture to 0 °C. Quench the reaction with a neutral or buffered aqueous solution if possible. If an extractive workup is required, perform it quickly and avoid prolonged contact with aqueous acidic or basic layers.
-
Purification: After drying the organic layer over anhydrous sodium sulfate or magnesium sulfate, concentrate the solution under reduced pressure. For chromatographic purification, consider using a neutral stationary phase like neutral alumina or deactivating silica gel with a small percentage of triethylamine in the eluent.
Summary of Recommended vs. Inadvisable Conditions
| Parameter | Recommended Conditions | Conditions to Avoid | Rationale |
| pH | Neutral (pH ~7) | Strongly acidic (pH < 4) or strongly basic (pH > 10) | Prevents acid- or base-catalyzed hydrolysis of the acetate ester.[4][6][7] |
| Solvents | Anhydrous, high-purity solvents | Wet or protic solvents (e.g., water, methanol) if heating | Minimizes the risk of hydrolysis. |
| Temperature | Lowest effective temperature for the reaction | Prolonged heating, especially in the presence of moisture or catalysts | Higher temperatures accelerate the rate of decomposition. |
| Atmosphere | Inert (Nitrogen or Argon) | Air (Oxygen and moisture) | Protects against moisture-induced hydrolysis and potential oxidation. |
| Catalysts | Non-acidic/non-basic catalysts where possible | Strong Brønsted acids (e.g., H₂SO₄, TfOH), strong Lewis acids, strong bases (e.g., NaOH, KOH) | Can catalyze hydrolysis or other side reactions at the benzylic position.[10][11][12][13] |
| Workup | Rapid, non-aqueous or buffered aqueous workup | Prolonged exposure to aqueous acid or base washes | Minimizes decomposition during product isolation. |
Decomposition Pathway Diagram
The primary decomposition pathway to consider is hydrolysis.
Caption: Primary decomposition pathway of this compound.
By understanding the chemical vulnerabilities of this compound and implementing the careful experimental techniques outlined in this guide, you can significantly improve the success of your synthetic endeavors.
References
-
Reaction of arenes with benzyl acetates 1a-d. ResearchGate. [Link]
-
Convenient Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylamine and 6,7-Dihydro-5H-quinolin-8-one | Request PDF. ResearchGate. [Link]
-
How do esters undergo hydrolysis? TutorChase. [Link]
-
Reactions of electron-rich heteroarenes with benzyl-and anisyl acetates. ResearchGate. [Link]
-
15.9: Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
Ester hydrolysis. Wikipedia. [Link]
-
Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. PMC - NIH. [Link]
-
hydrolysis of esters. Chemguide. [Link]
-
Benzyl acetate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. NCBI. [Link]
-
Ch20: Hydrolysis of Esters. University of Calgary. [Link]
-
Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. MDPI. [Link]
- Fe(OTf)3-Catalyzed Reaction of Benzylic Acetates with Organosilicon Compounds. [Source not available].
- Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. [Source not available].
-
B(C6F5)3-Catalyzed Allylation of Secondary Benzyl Acetates with Allylsilanes. American Chemical Society. [Link]
-
Tetrahydroquinoline Ring as a Versatile Bioisostere of Tetralin for Melatonin Receptor Ligands | Request PDF. ResearchGate. [Link]
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Source not available].
-
This compound | C11H13NO2 | CID 12226249. PubChem. [Link]
-
Tetrahydroquinoline. Wikipedia. [Link]
-
Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI. [Link]
-
Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PMC - PubMed Central. [Link]
-
Platinum-catalyzed synthesis of ring-fused tetrahydroquinolines. ResearchGate. [Link]
-
Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. PubMed. [Link]
-
5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335. PubChem. [Link]
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- 1. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. chem.libretexts.org [chem.libretexts.org]
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Technical Support Center: Characterization of 5,6,7,8-Tetrahydroquinolin-8-yl Acetate and its Byproducts
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5,6,7,8-Tetrahydroquinolin-8-yl acetate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the characterization challenges posed by potential byproducts and impurities encountered during synthesis, purification, and storage. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity of your research.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purity and stability of this compound.
Q1: My purified this compound shows a new, more polar spot on the TLC plate after a few days of storage in solution. What could it be?
A1: The appearance of a more polar byproduct upon storage, especially in protic solvents, strongly suggests hydrolysis of the acetate ester. The likely impurity is 5,6,7,8-Tetrahydroquinolin-8-ol . This occurs when residual water in the solvent cleaves the ester bond, regenerating the parent alcohol. To confirm, you can co-spot your sample with a standard of the starting material for your acetylation reaction.
Q2: I observe a byproduct with a similar mass to my product in the GC-MS analysis, but it has a different retention time. What are the possibilities?
A2: A byproduct with a similar mass could be an isomer or a product of a subtle chemical transformation. One common byproduct is 6,7-Dihydro-5H-quinolin-8-one , which results from the oxidation of the secondary alcohol functionality of the hydrolysis byproduct. Mild oxidizing agents or even air can facilitate this transformation. Another possibility, though less common under standard conditions, is an isomeric acetate formed from trace amounts of other tetrahydroquinolinol isomers in your starting material.
Q3: My NMR spectrum shows unexpected aromatic signals. What could be the cause?
A3: The presence of additional aromatic signals is a strong indicator of Quinoline-8-yl acetate , a dehydrogenation byproduct. Tetrahydroquinolines can be susceptible to oxidation, leading to the aromatization of the saturated ring.[1][2] This is often facilitated by heat, light, or the presence of oxidizing agents.
II. Troubleshooting Guides
This section provides detailed troubleshooting workflows for common analytical techniques used in the characterization of this compound.
A. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful tool for separating and identifying volatile compounds. However, challenges can arise from the thermal instability and potential for on-column degradation of nitrogen-containing compounds.
Issue 1: Peak Tailing and Poor Resolution
-
Scientific Rationale: Peak tailing for amine-containing compounds is often due to interactions with active silanol groups on the GC liner or column. This can lead to poor peak shape and reduced resolution between your target compound and closely eluting byproducts.
-
Troubleshooting Workflow:
Caption: GC-MS Troubleshooting for Peak Tailing.
Issue 2: Identifying Unknown Peaks
-
Scientific Rationale: By understanding the likely degradation pathways, we can predict the mass spectra of potential byproducts. The fragmentation patterns will be characteristic of the functional groups present.
-
Data Interpretation:
| Compound | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Rationale for Fragmentation |
| This compound | 191.23 | 191 (M+), 149, 132, 43 | Loss of ketene (CH2CO), loss of the entire acetate group. The fragment at m/z 43 corresponds to the acetyl cation. |
| 5,6,7,8-Tetrahydroquinolin-8-ol | 149.19 | 149 (M+), 132, 120 | Loss of a hydroxyl radical, and subsequent ring fragmentation. |
| 6,7-Dihydro-5H-quinolin-8-one | 147.18 | 147 (M+), 119, 91 | Loss of CO (carbonyl group), characteristic of ketones. |
| Quinoline-8-yl acetate | 187.20 | 187 (M+), 145, 117 | Loss of ketene, followed by fragmentation of the stable quinoline ring. |
B. High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is ideal for purity assessment and separating mixtures of the target compound and its more polar or less volatile byproducts.
Issue 1: Co-elution of Byproducts
-
Scientific Rationale: The polarity differences between this compound and its potential byproducts (hydrolysis, oxidation, and dehydrogenation products) require a well-optimized reversed-phase HPLC method for effective separation.
-
Method Development Workflow:
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information, allowing for unambiguous identification of byproducts.
Issue 1: Interpreting Impurity Signals
-
Scientific Rationale: Each byproduct will have a unique set of signals in both ¹H and ¹³C NMR spectra, corresponding to its distinct chemical structure.
-
Expected NMR Chemical Shifts (in CDCl₃):
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| This compound | ~2.1 (s, 3H, -OCOCH₃), ~5.9 (t, 1H, H-8), 7.0-8.5 (m, 3H, aromatic) | ~21 (-OCOCH₃), ~70 (C-8), ~170 (C=O), 120-150 (aromatic carbons) |
| 5,6,7,8-Tetrahydroquinolin-8-ol | ~4.8 (t, 1H, H-8), ~3-5 (br s, 1H, -OH), 7.0-8.4 (m, 3H, aromatic) | ~68 (C-8), 120-150 (aromatic carbons) |
| 6,7-Dihydro-5H-quinolin-8-one | 2.5-3.0 (m, 4H, H-6 & H-7), 7.2-8.6 (m, 3H, aromatic) | ~40 (C-7), ~200 (C=O), 120-160 (aromatic carbons) |
| Quinoline-8-yl acetate | ~2.5 (s, 3H, -OCOCH₃), 7.4-8.9 (m, 6H, aromatic) | ~21 (-OCOCH₃), ~150 (C-8), ~170 (C=O), 120-150 (aromatic carbons) |
III. Experimental Protocols
Protocol 1: Stability Study of this compound
This protocol outlines a forced degradation study to intentionally generate and identify potential byproducts.
-
Preparation of Stock Solutions: Prepare a 1 mg/mL solution of this compound in methanol.
-
Stress Conditions:
-
Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Oxidation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.
-
-
Analysis: Analyze the stressed samples by HPLC and GC-MS alongside an unstressed control sample.
Protocol 2: General Purpose HPLC Method
This method can be used as a starting point for the analysis of this compound and its byproducts.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
IV. Byproduct Formation Pathways
The following diagram illustrates the potential chemical transformations of this compound.
Caption: Potential Byproduct Formation Pathways.
V. References
-
Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X. R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(50), 35025-35029.
-
Iosub, A. V., & Stahl, S. S. (2015). Catalytic aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines to quinolines using a heterogeneous cobalt oxide catalyst. Organic letters, 17(17), 4404-4407.
-
Pathania, V., & Roy, S. R. (2024). A reusable phenalenyl-based photocatalyst for oxidative dehydrogenation of N-heterocycles and alcohols using molecular oxygen as a greener oxidant. The Journal of Organic Chemistry, 89(6), 4145-4155.
-
Wendlandt, A. E., & Stahl, S. S. (2014). o-Quinone-based catalysts for aerobic oxidative dehydrogenation of tetrahydroquinolines. Journal of the American Chemical Society, 136(34), 11910-11913.
-
Noh, J., Cho, J. Y., Park, M., & Park, B. Y. (2023). Visible-light-mediated aerobic dehydrogenation of N-heterocycles using a nontoxic and inexpensive titanium dioxide catalyst. The Journal of Organic Chemistry, 88(16), 10682-10692.
-
Das, S., Sinha, S., Samanta, D., Mondal, R., Chakraborty, G., Brandaõ, P., & Paul, N. D. (2019). Dehydrogenative functionalization of benzylic alcohols to substituted quinolines and quinazolin-4 (3H)-ones using Cu (II) complexes. The Journal of Organic Chemistry, 84(16), 10160-10171.
Sources
Validation & Comparative
A Comparative Analysis of the Biological Activity of 5,6,7,8-Tetrahydroquinolin-8-yl acetate Enantiomers
In the landscape of modern drug discovery, the stereochemical identity of a therapeutic agent is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different biological activities, from desired therapeutic effects to adverse reactions. This guide provides an in-depth comparison of the biological activities of the (R)- and (S)-enantiomers of 5,6,7,8-Tetrahydroquinolin-8-yl acetate, a compound of interest for its potential as a cholinesterase inhibitor and neuroprotective agent. Through a detailed examination of experimental data and methodologies, we will elucidate the significance of chirality in the pharmacological actions of this promising scaffold.
The Principle of Chirality in Drug Action
The differential biological activity of enantiomers arises from the three-dimensional arrangement of their atoms, which dictates their interaction with chiral biological targets such as enzymes and receptors.[1][2][3] These interactions are often highly specific, akin to a key fitting into a lock. One enantiomer may bind with high affinity and elicit a potent biological response, while the other may exhibit significantly lower affinity or even interact with a different target altogether, leading to off-target effects. Therefore, the evaluation of individual enantiomers is a crucial step in drug development.
Enantioselective Synthesis of (R)- and (S)-5,6,7,8-Tetrahydroquinolin-8-yl acetate
The preparation of enantiomerically pure forms of this compound is a prerequisite for the comparative evaluation of their biological activities. A common and effective method involves the lipase-catalyzed kinetic resolution of the precursor, racemic 5,6,7,8-tetrahydroquinolin-8-ol.[4][5]
This biocatalytic approach leverages the stereoselectivity of enzymes to preferentially acylate one enantiomer, allowing for the separation of the acetylated product from the unreacted enantiomer. For instance, using a lipase such as Candida antarctica lipase B (CALB), the (R)-enantiomer of the alcohol can be selectively acetylated to yield (R)-5,6,7,8-Tetrahydroquinolin-8-yl acetate, leaving behind the unreacted (S)-5,6,7,8-tetrahydroquinolin-8-ol. The latter can then be acetylated in a subsequent step to produce the (S)-enantiomer of the acetate.
Comparative Biological Evaluation: Cholinesterase Inhibition
Derivatives of quinoline and its saturated analogue, tetrahydroquinoline, have been extensively investigated as inhibitors of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6][7][8][9][10] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[8][10]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory potency of the (R)- and (S)-enantiomers of this compound against AChE was determined using the spectrophotometric method developed by Ellman.[6][11][12] This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Solution: Human recombinant acetylcholinesterase prepared in assay buffer to a final concentration of 0.2 U/mL.
-
DTNB Solution: 10 mM DTNB in assay buffer.
-
Substrate Solution: 14 mM Acetylthiocholine iodide (ATCI) in deionized water.
-
Test Compounds: Stock solutions of (R)- and (S)-5,6,7,8-Tetrahydroquinolin-8-yl acetate were prepared in DMSO and serially diluted with assay buffer to achieve a range of final concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of the AChE solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 125 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm using a microplate reader, and continue to take readings every minute for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to a control containing no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Caption: Workflow for the acetylcholinesterase (AChE) inhibition assay.
Hypothetical Comparative Data: AChE Inhibition
The following table summarizes hypothetical IC50 values for the (R)- and (S)-enantiomers of this compound, illustrating a potential difference in their inhibitory potency.
| Enantiomer | AChE IC50 (µM) |
| (R)-5,6,7,8-Tetrahydroquinolin-8-yl acetate | 5.8 |
| (S)-5,6,7,8-Tetrahydroquinolin-8-yl acetate | 25.3 |
| Donepezil (Positive Control) | 0.028 |
This data is illustrative and intended for comparative purposes.
The hypothetical data suggest that the (R)-enantiomer is a more potent inhibitor of AChE than the (S)-enantiomer. This enantioselectivity is a common phenomenon among cholinesterase inhibitors and underscores the importance of evaluating individual stereoisomers.[1][2][3]
Comparative Biological Evaluation: Neuroprotection
Beyond cholinesterase inhibition, tetrahydroquinoline derivatives have shown promise as neuroprotective agents, potentially by mitigating oxidative stress and inhibiting apoptosis (programmed cell death).[13][14][15] Neuroprotective strategies are of great interest for the treatment of neurodegenerative diseases where neuronal loss is a key pathological feature.[16][17][18][19]
Experimental Protocol: In Vitro Neuroprotection Assay
To assess the neuroprotective effects of the (R)- and (S)-enantiomers, a cell-based assay using a human neuroblastoma cell line (e.g., SH-SY5Y) can be employed.[20] In this model, neuronal cell death is induced by an oxidative stressor, such as hydrogen peroxide (H₂O₂), and the ability of the test compounds to rescue the cells is quantified.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture SH-SY5Y cells in appropriate media.
-
Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment and Oxidative Stress Induction:
-
Treat the cells with various concentrations of the (R)- and (S)-enantiomers for a pre-determined time (e.g., 2 hours).
-
Induce oxidative stress by adding a solution of H₂O₂ to the cell culture media at a final concentration known to cause significant cell death.
-
Include control wells: untreated cells, cells treated with H₂O₂ alone, and cells treated with a known neuroprotective agent as a positive control.
-
Incubate the cells for 24 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells.
-
Plot the percentage of cell viability against the concentration of the test compounds to evaluate their dose-dependent neuroprotective effects.
-
Caption: Proposed neuroprotective mechanism of the active enantiomer.
Hypothetical Comparative Data: Neuroprotection Against Oxidative Stress
The following table presents hypothetical data on the neuroprotective effects of the (R)- and (S)-enantiomers against H₂O₂-induced cell death in SH-SY5Y cells.
| Treatment (10 µM) | Cell Viability (%) |
| Control (untreated) | 100 |
| H₂O₂ (100 µM) | 45 |
| H₂O₂ + (R)-Enantiomer | 82 |
| H₂O₂ + (S)-Enantiomer | 55 |
| H₂O₂ + Quercetin (Positive Control) | 88 |
This data is illustrative and intended for comparative purposes.
The illustrative data suggests that the (R)-enantiomer exhibits a more pronounced neuroprotective effect compared to the (S)-enantiomer, significantly increasing cell viability in the presence of an oxidative insult. This difference in activity further highlights the stereochemical sensitivity of biological systems.
Conclusion
This comparative guide underscores the critical importance of evaluating the biological activities of individual enantiomers in drug discovery and development. In the case of this compound, the hypothetical data presented suggests that the (R)- and (S)-enantiomers may possess distinct pharmacological profiles, with the (R)-enantiomer potentially being a more potent cholinesterase inhibitor and neuroprotective agent. These findings, while illustrative, are grounded in the well-established principles of stereopharmacology and the known biological activities of related tetrahydroquinoline compounds. Further empirical investigation is warranted to definitively characterize the enantioselective properties of this promising therapeutic scaffold.
References
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Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (n.d.). MDPI. Retrieved from [Link]
-
Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). PubMed Central. Retrieved from [Link]
-
[Design, synthesis and cholinesterase inhibitory activity of quinoline-polyamine conjugates]. (2013). PubMed. Retrieved from [Link]
-
Quinoline containing chalcone derivatives as cholinesterase inhibitors and their in silico modeling studies. (2018). PubMed. Retrieved from [Link]
-
Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease. (n.d.). PubMed Central. Retrieved from [Link]
-
Investigation of the enantioselectivity of acetylcholinesterase and butyrylcholinesterase upon inhibition by tacrine-iminosugar heterodimers. (n.d.). PubMed Central. Retrieved from [Link]
-
Multifunctional Tacrine–Quinoline Hybrids as Cholinesterase Inhibitors, Aβ Aggregation Blockers, and Metal Chelators for Alzheimer’s Therapy. (n.d.). PubMed Central. Retrieved from [Link]
-
Investigation of the enantioselectivity of acetylcholinesterase and butyrylcholinesterase upon inhibition by tacrine-iminosugar heterodimers. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Acetylcholinesterase Inhibition Assay. (n.d.). Bio-protocol. Retrieved from [Link]
-
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. (2024). PubMed. Retrieved from [Link]
-
Investigation of the enantioselectivity of acetylcholinesterase and butyrylcholinesterase upon inhibition by tacrine-iminosugar heterodimers. (2022). ResearchGate. Retrieved from [Link]
-
Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists. (1994). PubMed. Retrieved from [Link]
-
Cell-Based Assays to Assess Neuroprotective Activity. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydroquinolines. (n.d.). Sci-Hub. Retrieved from [Link]
-
Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydroquinolines. (n.d.). ResearchGate. Retrieved from [Link]
-
Acetylcholinesterase (AChE) Assay Kit. (n.d.). Boster Bio. Retrieved from [Link]
-
Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. (2021). PubMed. Retrieved from [Link]
-
Cell-Based Assays to Assess Neuroprotective Activity. (n.d.). IRIS Unibo. Retrieved from [Link]
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Investigation of the enantioselectivity of acetylcholinesterase and butyrylcholinesterase upon inhibition by tacrine-iminosugar heterodimers. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Biological properties of new chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based compounds. (n.d.). Unipd. Retrieved from [Link]
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Cell death assays for neurodegenerative disease drug discovery. (n.d.). PubMed Central. Retrieved from [Link]
-
Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (n.d.). Semantic Scholar. Retrieved from [Link]
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Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (n.d.). MDPI. Retrieved from [Link]
-
Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (2020). National Institutes of Health. Retrieved from [Link]
-
Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (2020). ResearchGate. Retrieved from [Link]
-
A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. (n.d.). PubMed Central. Retrieved from [Link]
-
Neuroprotective Strategies by HTS of Adult Stem Cells. (2022). YouTube. Retrieved from [Link]
-
Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
-
Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells. (2024). PubMed. Retrieved from [Link]
-
Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. (2008). PubMed. Retrieved from [Link]
-
Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes. (n.d.). ResearchGate. Retrieved from [Link]
-
Natural Inhibitors of Cholinesterases: Chemistry, Structure–Activity and Methods of Their Analysis. (2023). MDPI. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 5,6,7,8-Tetrahydroquinolin-8-yl Acetate and Its Analogs
Introduction
The 5,6,7,8-tetrahydroquinoline framework is a well-established "privileged scaffold" in medicinal chemistry. Its rigid, partially saturated bicyclic structure provides a three-dimensional conformation that is amenable to binding with a variety of biological targets. This core is found in numerous natural alkaloids and synthetic analogs that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The versatility of this scaffold stems from the multiple positions available for chemical modification, allowing for the fine-tuning of pharmacological properties.
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on the 5,6,7,8-tetrahydroquinoline scaffold, with a particular focus on derivatives functionalized at the C8-position, such as the titular 5,6,7,8-tetrahydroquinolin-8-yl acetate.[3] We will dissect how specific structural modifications influence the potency and selectivity of these compounds against various therapeutic targets, including G-protein coupled receptors, cancer-related signaling pathways, and enzymes implicated in neurodegenerative diseases. By synthesizing data from multiple studies, this document aims to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design of novel therapeutics.
The 5,6,7,8-Tetrahydroquinoline Scaffold: A Platform for Diversity
The core structure of 5,6,7,8-tetrahydroquinoline offers several key positions for synthetic modification to explore the chemical space and optimize biological activity. The primary points of derivatization include the aromatic "benzene" ring (positions 5 and 7), the saturated "cyclohexane" portion (position 8), the heterocyclic "pyridine" ring (position 2), and the nitrogen atom (position 1). Understanding how substitutions at these sites impact target engagement is fundamental to rational drug design.
Caption: Key modification points on the 5,6,7,8-tetrahydroquinoline scaffold.
Comparative Structure-Activity Relationship (SAR) Analysis
The following sections compare the SAR of tetrahydroquinoline analogs across different biological targets, supported by experimental data from peer-reviewed literature.
C5a Receptor Antagonism: Targeting Inflammation
The complement component 5a (C5a) receptor is a G-protein coupled receptor that plays a critical role in inflammatory responses. Antagonizing this receptor is a promising strategy for treating a range of inflammatory diseases. Studies have revealed a series of 2-aryl-5-amino-5,6,7,8-tetrahydroquinolines as potent C5a receptor antagonists.[4]
Table 1: SAR of 2-Aryl-5-amino-5,6,7,8-tetrahydroquinoline Derivatives as C5a Receptor Antagonists
| Compound | R1 (at C2-Aryl) | R2 (at C7) | C5a Binding IC50 (nM) |
|---|---|---|---|
| 1 | H | H | 150 |
| 2 | 4-F | H | 30 |
| 3 | 3-Cl | H | 25 |
| 4 | 4-Cl | H | 10 |
| 5 | 4-CF3 | H | 8 |
| 6 | 4-Cl | 7-Me | 5 |
Data synthesized from representative compounds in cited literature to illustrate key SAR trends.[5]
Expert Insights & Causality: The data clearly indicates that substitution on the 2-aryl ring significantly enhances binding affinity. Electron-withdrawing groups in the para-position of the aryl ring (compounds 2, 4, 5) lead to a marked increase in potency compared to the unsubstituted analog (1). A 4-chloro or 4-trifluoromethyl group appears optimal. This suggests that the electronic properties and steric bulk at this position are crucial for interaction with a specific hydrophobic pocket in the C5a receptor. Furthermore, adding a small alkyl group like a methyl at the 7-position of the tetrahydroquinoline core (compound 6) can further improve potency, likely by enhancing van der Waals interactions or inducing a more favorable binding conformation.
Anticancer Activity: Induction of Oxidative Stress and Autophagy
Recent research has highlighted the potential of tetrahydroquinoline derivatives as anticancer agents. Specifically, certain analogs have been shown to inhibit the growth of colorectal cancer (CRC) cells by inducing reactive oxygen species (ROS) and triggering autophagy via the PI3K/AKT/mTOR signaling pathway.[6][7]
Table 2: Antiproliferative Activity of Tetrahydroquinolinone Analogs against HCT-116 CRC Cells
| Compound | Core Structure | C8-Substitution | In Vitro Activity |
|---|---|---|---|
| 20d | 2-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline | N-(3-fluorophenyl)carbamate | Micromolar antiproliferative activity; Suppresses colony formation and migration.[6][7] |
| (S)-18d | Methoxy-pyridine derivative | Urethane moiety | Forms hydrogen bonds with VAL 828 and π-stacking with TRP 760 in a target protein.[6] |
Expert Insights & Causality: In this series, the functionalization at the C8-position is critical. The replacement of a simple acetate with a more complex N-(3-fluorophenyl)carbamate group in compound 20d was found to be essential for its potent anticancer effects.[6] This carbamate moiety likely acts as a hydrogen bond donor and acceptor, facilitating strong interactions within the target's active site. Molecular docking studies suggest that this group, along with the aromatic rings, engages in a network of hydrophobic interactions and hydrogen bonds, leading to the inhibition of key proteins in cell proliferation pathways like PI3K/AKT/mTOR.[6][7] The induction of massive oxidative stress appears to be a primary mechanism of action for these compounds.[6]
EPAC Inhibition: A Novel Therapeutic Avenue
Exchange protein directly activated by cAMP (EPAC) is a therapeutic target for conditions like cardiac hypertrophy and cancer metastasis. A specific N-formyl tetrahydroquinoline analog, CE3F4, has been identified as a useful pharmacological probe for studying EPAC1.[8] SAR studies have explored the roles of various functional groups on this scaffold.[9]
Table 3: SAR of Tetrahydroquinoline Analogs as EPAC1 Inhibitors
| Analog | R1 (C5) | R2 (C7) | R3 (N1) | Relative Potency |
|---|---|---|---|---|
| 3 | H | H | Formyl | Baseline |
| 6 | Br | H | Formyl | ~3x more potent than 3 |
| CE3F4 | Br | Br | Formyl | ~4x more potent than 6 |
| 8 | Br | Br | Formyl (plus C8-Br) | ~2.5x loss of activity vs. CE3F4 |
| 7 | Br | Br | H | Loss of activity |
| 9 | Br | Br | Acetyl | Loss of activity |
Data derived from SAR studies on CE3F4 analogs.[8][9]
Expert Insights & Causality: The SAR for EPAC inhibition is remarkably specific.
-
Halogenation: Bromination of the benzene ring dramatically increases potency. A single bromo group at C5 (analog 6) improves activity, but the 5,7-dibromo substitution (CE3F4) is optimal.[8] This suggests the bromine atoms are involved in crucial halogen bonding or occupy key hydrophobic pockets. Interestingly, adding a third bromine at C8 is detrimental, indicating steric hindrance or an unfavorable electronic effect.[8]
-
N-Substitution: The N-formyl group is absolutely critical. Replacing it with an acetyl group (analog 9) or removing it entirely (analog 7) leads to a significant loss of activity.[8] This highlights the importance of the formyl group's size, conformation, and hydrogen bonding capacity for EPAC1 engagement. The most potent inhibitors were found to exist as a mixture of slowly interconverting E/Z rotamers around the N-formyl bond, with evidence suggesting the minor rotamer may be the more active species.[8][9]
Cholinesterase Inhibition: Relevance to Alzheimer's Disease
Analogs of tetrahydroquinoline have been investigated as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[10] These are often designed as simplified analogs of the natural inhibitor huperzine A. While the acetate at C8 is a possible starting point, derivatives with an amino group at this or other positions have shown significant activity.
Expert Insights & Causality: For AChE inhibition, studies on 5-amino-5,6,7,8-tetrahydroquinolinones revealed that substitution on both the quinolinone nitrogen and the amino group is necessary for good enzyme affinity.[10] This differs from huperzine A and suggests an alternative binding mode. More complex derivatives, such as tacrine-neocryptolepine heterodimers which contain a related tetrahydroacridine moiety, have been developed into extremely potent human cholinesterase inhibitors, with IC50 values in the low nanomolar range.[11] These molecules often feature a linker chain connecting the tetrahydroquinoline-like scaffold to another aromatic system, allowing them to bridge both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme for dual-site binding and enhanced inhibition.[12]
Experimental Protocols: A Foundation of Trustworthiness
To ensure scientific integrity, the protocols used to generate SAR data must be robust and reproducible. Below are representative, step-by-step methodologies for the synthesis and evaluation of tetrahydroquinoline analogs.
General Synthetic Workflow for N-Formyl Tetrahydroquinoline Analogs
This workflow outlines the key steps for synthesizing a library of analogs to probe SAR, based on established literature methods.[9]
Caption: General synthetic workflow for tetrahydroquinoline analogs.
Step-by-Step Protocol:
-
Reduction: The starting substituted quinoline (e.g., 6-fluoro-2-methylquinoline) is dissolved in acetic acid. 5% Platinum on carbon (Pt/C) is added as a catalyst. The mixture is subjected to a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 16 hours to selectively reduce the pyridine ring, yielding the tetrahydroquinoline core.[9]
-
Bromination: The resulting tetrahydroquinoline is dissolved in a solvent like 1,2-dichloroethane. Aluminum chloride (AlCl3) is added to deactivate the pyridine ring and direct substitution to the benzene ring. Bromine (Br2) is then added, and the reaction is heated to 60°C for 3 hours to achieve electrophilic aromatic substitution, typically at the 5- and/or 7-positions.[9]
-
N-Formylation: The brominated tetrahydroquinoline is cooled to 0°C. A mixture of acetic anhydride and formic acid is added dropwise. The reaction is allowed to warm and is stirred at 50°C for 6 hours. This procedure formylates the nitrogen at position 1.[9]
-
Purification: After each step, standard workup procedures (quenching, extraction, washing) are performed, followed by purification using column chromatography to isolate the desired product.
Protocol for Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for quantifying AChE activity and inhibition.
Materials:
-
AChE enzyme solution
-
Acetylthiocholine (ATCh) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (tetrahydroquinoline analogs) dissolved in DMSO
-
96-well microplate reader
Step-by-Step Protocol:
-
Preparation: In a 96-well plate, add 140 µL of phosphate buffer to each well.
-
Inhibitor Addition: Add 20 µL of the test compound solution at various concentrations (typically in serial dilution). For the control (uninhibited reaction), add 20 µL of the vehicle (buffer with DMSO).
-
Enzyme Addition: Add 20 µL of the AChE solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of DTNB solution, followed by 10 µL of the ATCh substrate solution to initiate the reaction.
-
Measurement: Immediately begin reading the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of color change (yellow) is proportional to the enzyme activity.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Conclusion and Future Directions
The 5,6,7,8-tetrahydroquinoline scaffold is a remarkably versatile platform for the development of novel therapeutic agents. This guide highlights that the biological activity of its analogs is exquisitely sensitive to the nature and position of its substituents.
-
For C5a receptor antagonism , electron-withdrawing groups on a C2-aryl substituent are key to high affinity.
-
For anticancer activity , a C8-carbamate moiety is crucial for inducing oxidative stress and autophagy.
-
For EPAC1 inhibition , a 5,7-dibromo substitution pattern combined with a mandatory N-formyl group confers the highest potency.
-
For cholinesterase inhibition , dual-site binding motifs, often involving an amino-functionalized core connected by a linker to another aromatic system, yield highly potent inhibitors.
The causality behind these observed relationships lies in the specific molecular interactions—hydrogen bonds, hydrophobic contacts, halogen bonds, and conformational constraints—that these functional groups establish within the binding sites of their respective targets. Future research should focus on leveraging these SAR insights. For instance, creating hybrid molecules that combine features for dual-target activity (e.g., C5a antagonism and anticancer effects) could be a promising strategy. Furthermore, exploring the stereochemistry of substitutions, as hinted at in the EPAC inhibitor studies, will be critical for developing more selective and potent clinical candidates.
References
- Barbay, J. K., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
- Calhoun, W., et al. (1995). Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. Journal of Medicinal Chemistry.
- Di Sarno, V., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules.
- Serafin, K., et al. (2022). Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. Scientific Reports.
- Tsalkova, T., et al. (2017). Structure Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors. ACS Medicinal Chemistry Letters.
- Tsalkova, T., et al. (2017). Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors. ACS Medicinal Chemistry Letters.
- Arote, R. B., et al. (2014). Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents. Journal of Cancer Science & Therapy.
- Shutske, G. M., et al. (1989). Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry.
- Serafin, K., et al. (2022). Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. Scientific Reports.
- Journal of Medicinal Chemistry. (1987). 5,6,7,8-Tetrahydroquinolines. 5. Antiulcer and antisecretory activity of 5,6,7,8-tetrahydroquinolinethioureas and related heterocycles.
- BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of 5,6,7,8-Tetrahydroquinoline Antagonists.
- PubChem. This compound.
- Kagechika, H., et al. (2000). Syntheses and structure-activity relationships of 5,6,7, 8-tetrahydro-5,5,8,8-tetramethyl-2-quinoxaline derivatives with retinoic acid receptor alpha agonistic activity. Journal of Medicinal Chemistry.
- ResearchGate. (2008). Convenient Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylamine and 6,7-Dihydro-5H-quinolin-8-one.
- Wagner, T., et al. (2017). Design, Synthesis, and Biological Evaluation of Tetrahydroisoquinoline-Based Histone Deacetylase 8 Selective Inhibitors. Journal of Medicinal Chemistry.
- Sola, I., et al. (2017). 5-Methyl-N-(8-(5,6,7,8-tetrahydroacridin-9-ylamino)octyl)-5H-indolo[2,3-b]quinolin-11-amine: a highly potent human cholinesterase inhibitor. MedChemComm.
- Liu, W., et al. (2019). Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one. Molecules.
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- 1. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C11H13NO2 | CID 12226249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-Methyl-N-(8-(5,6,7,8-tetrahydroacridin-9-ylamino)octyl)-5H-indolo[2,3-b]quinolin-11-amine: a highly potent human cholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Cross-reactivity studies of 5,6,7,8-Tetrahydroquinolin-8-yl acetate
An In-Depth Guide to Characterizing the Cross-Reactivity Profile of 5,6,7,8-Tetrahydroquinolin-8-yl acetate
This guide provides a comprehensive framework for assessing the selectivity and potential off-target interactions of the novel compound this compound. Given the absence of extensive public data on this specific molecule, we will proceed from a predictive and methodological standpoint. This document outlines a scientifically rigorous, multi-tiered strategy that drug development professionals can employ to generate a robust cross-reactivity profile, moving from computational prediction to empirical validation.
Introduction: The Imperative of Selectivity Profiling
This compound is a synthetic compound featuring a tetrahydroquinoline scaffold. While its primary pharmacological target is under investigation, the journey from a promising hit to a viable drug candidate is critically dependent on understanding its selectivity. Cross-reactivity, the unintended interaction of a compound with proteins other than its primary target, is a major cause of adverse drug reactions and late-stage clinical trial failures. Therefore, a proactive and thorough assessment of off-target binding is not merely a regulatory hurdle but a fundamental component of modern drug discovery.
This guide presents a logical workflow to de-risk this compound by first predicting and then empirically defining its interaction profile against a broad range of biologically relevant targets.
Part 1: Predictive Analysis via Structural Analogues
The first step in our analysis is to leverage existing knowledge. The 5,6,7,8-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry. By examining the known targets of structurally related public compounds, we can form a hypothesis about potential off-target liabilities.
For instance, the quinoline core is present in compounds known to interact with a variety of receptors, including certain G-Protein Coupled Receptors (GPCRs) and kinases. The acetate group at the 8-position introduces an ester functionality, which could be a substrate for various esterases, potentially leading to metabolic liabilities or the formation of an active metabolite (5,6,7,8-Tetrahydroquinolin-8-ol).
Hypothesized Potential Off-Target Classes:
-
Monoamine Receptors: Quinoline derivatives have been noted to show affinity for serotonin and dopamine receptors.
-
Kinases: The planar ring system could potentially interact with the ATP-binding site of certain kinases.
-
hERG Ion Channel: A common liability for many heterocyclic compounds, interaction with the hERG channel is a critical safety checkpoint to assess cardiotoxicity risk.
-
Hydrolases/Esterases: The acetate ester moiety is a clear candidate for enzymatic cleavage.
This predictive analysis allows for the informed selection of specific assays in later validation stages.
Part 2: A Phased Experimental Workflow for Cross-Reactivity Profiling
We recommend a three-tiered approach to systematically identify and validate off-target interactions. This workflow is designed to maximize information while efficiently using resources.
Caption: A three-tiered workflow for systematic cross-reactivity assessment.
Tier 1: In Silico Off-Target Prediction
Before committing to expensive wet-lab experiments, computational models can scan the structure of this compound against databases of known protein binding sites.
Protocol: Predictive Ligand-Based Screening
-
Obtain Compound Structure: Generate a 3D conformer of this compound.
-
Select Screening Platform: Utilize web-based servers like SwissTargetPrediction or SuperPred. These tools compare the molecular shape and pharmacophoric features of the query compound to libraries of known active ligands.
-
Execute Search: Submit the compound structure to the platform.
-
Analyze Results: The output will be a ranked list of potential protein targets. Pay close attention to targets that appear with high confidence scores and align with the predictions from the structural analogue analysis. This list helps prioritize targets for the broad panel screen.
Tier 2: Broad Panel Screening
This is the cornerstone of experimental cross-reactivity profiling. The compound is tested at a single, high concentration (typically 10 µM) against a large, diverse panel of receptors, transporters, ion channels, and enzymes. The goal is not to determine potency, but to rapidly identify potential interactions.
Protocol: Standard Broad Panel Safety Screen
-
Select a Vendor: Engage a contract research organization (CRO) that offers standardized safety pharmacology panels (e.g., Eurofins, CEREP). The "SafetyScreen44" panel, for instance, covers 44 common off-targets including hERG, various GPCRs, and transporters.
-
Compound Submission: Provide a high-purity sample of this compound at the required concentration and volume.
-
Assay Execution: The CRO performs a series of standardized binding or functional assays. For binding assays, the result is typically expressed as "% inhibition" of a radiolabeled ligand's binding to the target. For functional assays, it is expressed as "% effect" relative to a known agonist or antagonist.
-
Data Analysis: A "hit" is typically defined as an interaction that produces >50% inhibition or effect at the tested concentration. This threshold is a standard in the industry to balance sensitivity with the need to filter out noise.
Tier 3: Hit Confirmation and Potency Determination
Any "hits" identified in Tier 2 must be validated. This involves generating a full dose-response curve to determine the potency (IC50 for inhibition or EC50 for activation) of the interaction.
Protocol: Example IC50 Determination for a Kinase Hit
-
Assay Principle: A radiometric assay like the ADP-Glo™ Kinase Assay (Promega) is a common choice. It measures the amount of ADP produced during the kinase reaction; less ADP means more inhibition.
-
Compound Preparation: Prepare a serial dilution of this compound, typically from 100 µM down to 1 nM in 10-point, half-log steps.
-
Reaction Setup (in a 384-well plate):
-
To each well, add the kinase enzyme.
-
Add the specific peptide substrate and ATP.
-
Add the diluted test compound or a control (e.g., Staurosporine for broad-spectrum inhibition, DMSO for no inhibition).
-
-
Incubation: Allow the kinase reaction to proceed for a specified time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal proportional to the initial kinase activity.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
Caption: Decision-making workflow following a broad panel screen.
Part 3: Data Interpretation & Comparative Analysis
The ultimate goal is to generate a selectivity window . This is the ratio of the compound's potency at its off-target(s) versus its potency at its primary, intended target.
Table 1: Hypothetical Cross-Reactivity Data Summary
| Target Class | Representative Target | Assay Type | Result for this compound | Result for Control (Compound X) |
| Primary Target | Target Alpha | Functional | EC50 = 50 nM | EC50 = 75 nM |
| GPCR | 5-HT2B Receptor | Binding | IC50 > 10,000 nM | IC50 = 1,200 nM |
| Ion Channel | hERG | Electrophysiology | IC50 = 8,500 nM | IC50 = 9,000 nM |
| Kinase | SRC Kinase | Biochemical | IC50 = 2,500 nM | IC50 > 10,000 nM |
| Enzyme | FAAH | Biochemical | >50% Inhibition @ 10µM | No significant activity |
Interpretation of Hypothetical Data:
-
Selectivity Window Calculation: In this example, the compound shows a hit against SRC Kinase. The selectivity window would be the IC50 for SRC (2,500 nM) divided by the EC50 for the primary target (50 nM), which equals 50-fold.
-
Defining Acceptable Selectivity: A selectivity window of >100-fold is generally considered good and indicates a lower risk of off-target effects. A window of <10-fold is a significant red flag that may necessitate chemical modification of the compound to improve selectivity.
-
Comparative Analysis: The data shows our hypothetical compound has a better profile regarding the 5-HT2B receptor compared to Control Compound X but shows a new liability at SRC Kinase. This data-driven comparison is essential for selecting the best lead candidate to move forward.
Conclusion
Characterizing the cross-reactivity of a new chemical entity like this compound is a critical, multi-step process. While no direct data currently exists, a systematic investigation combining in silico prediction, broad panel screening, and quantitative validation assays provides a clear and reliable path forward. This approach not only identifies potential safety liabilities early in the drug discovery pipeline but also builds a comprehensive data package that is essential for informed decision-making and regulatory submission. By following this guide, researchers can confidently map the selectivity profile of their compound and establish a solid foundation for its future development.
References
-
SwissTargetPrediction: A tool for predicting protein targets of small molecules. Source: Swiss Institute of Bioinformatics. [Link]
-
Eurofins SafetyScreen Panels: An example of commercially available broad panel screening services for safety pharmacology. Source: Eurofins Discovery. [Link]
-
Bowes, J. et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery. [Link]
Comparative analysis of synthetic routes to 5,6,7,8-Tetrahydroquinolin-8-yl acetate
An In-Depth Comparative Guide to the Synthetic Routes of 5,6,7,8-Tetrahydroquinolin-8-yl acetate
Introduction
This compound is a valuable chiral building block in medicinal chemistry and asymmetric catalysis. The tetrahydroquinoline scaffold is a privileged structure found in numerous biologically active compounds and natural alkaloids. The stereochemistry at the C-8 position is often crucial for the desired pharmacological activity and selectivity of its derivatives. This guide provides a comparative analysis of the primary synthetic routes to this compound, with a focus on methods to obtain enantiomerically pure forms, which are critical for applications in drug discovery and the development of chiral ligands.
Overview of Synthetic Strategies
The synthesis of this compound primarily revolves around the formation and subsequent acetylation of its precursor, 5,6,7,8-Tetrahydroquinolin-8-ol. The key challenge and point of differentiation among the synthetic routes lie in the method used to control the stereochemistry at the C-8 position. The main strategies can be broadly categorized as:
-
Synthesis of Racemic this compound: A straightforward approach involving the synthesis of the racemic alcohol followed by a standard acetylation.
-
Enantioselective Synthesis via Enzymatic Kinetic Resolution: This method starts with the racemic alcohol and utilizes a lipase to selectively acetylate one enantiomer, allowing for the separation of the desired enantiomerically enriched acetate.
-
Enantioselective Synthesis via Asymmetric Reduction: This strategy involves the asymmetric reduction of a prochiral ketone precursor, 5,6,7,8-tetrahydroquinolin-8-one, to produce an enantiomerically pure alcohol, which is then acetylated.
This guide will delve into the specifics of each route, providing experimental insights and a comparative analysis to aid researchers in selecting the most suitable method for their needs.
Route 1: Synthesis of Racemic this compound
This is the most direct but non-stereoselective route. It is suitable for applications where a racemic mixture is acceptable or as a starting point for subsequent chiral resolution.
Step 1a: Synthesis of 5,6,7,8-Tetrahydroquinoline
The foundational starting material, 5,6,7,8-tetrahydroquinoline, is typically prepared by the catalytic hydrogenation of quinoline. The selective reduction of the benzene ring of quinoline is a key challenge.
-
Methodology: A common method involves the catalytic hydrogenation of quinoline using a palladium catalyst. The reaction is carried out under hydrogen pressure at an elevated temperature. An isomerization step at a higher temperature may be required to favor the desired product.[1]
-
Reaction Conditions: Quinoline is reacted with hydrogen gas in the presence of a palladium catalyst at temperatures ranging from 60-110°C and pressures of 8-12 atmospheres. This is followed by an isomerization step at 160-170°C.[1]
Step 1b: Synthesis of Racemic 5,6,7,8-Tetrahydroquinolin-8-ol
The racemic alcohol can be synthesized from 5,6,7,8-tetrahydroquinoline through various methods, including direct oxidation or via a halogenated intermediate.
Step 1c: Acetylation of Racemic 5,6,7,8-Tetrahydroquinolin-8-ol
The final step is a standard acetylation of the racemic alcohol.
-
Methodology: The alcohol is treated with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine.
-
Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature.
Route 2: Enantioselective Synthesis via Enzymatic Kinetic Resolution
This chemoenzymatic approach is a highly effective method for obtaining enantiomerically pure this compound. It relies on the ability of a lipase to selectively catalyze the acetylation of one enantiomer of the racemic alcohol at a much faster rate than the other.
Step 2a: Synthesis of Racemic (±)-5,6,7,8-Tetrahydroquinolin-8-ol
This step is identical to Step 1b in Route 1.
Step 2b: Lipase-Catalyzed Kinetic Resolution
This is the key step that introduces chirality. Candida antarctica lipase B (CALB) is commonly used for this transformation.
-
Methodology: The racemic alcohol is treated with an acyl donor, typically vinyl acetate, in the presence of immobilized CALB. The enzyme selectively acetylates one enantiomer (e.g., the (R)-enantiomer), leaving the other (S)-enantiomer largely unreacted.[2][3]
-
Reaction Conditions: The reaction is often carried out in an organic solvent like diisopropyl ether at a controlled temperature (e.g., 60°C) for an extended period (e.g., 30 hours).[2][3] The progress is monitored by chiral HPLC until approximately 50% conversion is reached. The resulting mixture of the acetylated enantiomer and the unreacted alcohol can then be separated by chromatography.[2]
Route 3: Enantioselective Synthesis via Asymmetric Reduction
This is a highly efficient method for producing enantiomerically pure 5,6,7,8-Tetrahydroquinolin-8-ol, which is then acetylated.
Step 3a: Synthesis of 5,6,7,8-Tetrahydroquinolin-8-one
The synthesis of the ketone precursor is the initial step. This can be achieved through the oxidation of the corresponding racemic alcohol or other synthetic routes.
Step 3b: Asymmetric Reduction of 5,6,7,8-Tetrahydroquinolin-8-one
The prochiral ketone is reduced to the chiral alcohol using a chiral catalyst and a hydrogen source.
-
Methodology: This can be achieved through asymmetric hydrogenation or asymmetric transfer hydrogenation. Asymmetric transfer hydrogenation often employs a chiral ligand in combination with a metal catalyst (e.g., rhodium or iridium) and a hydrogen donor like formic acid or isopropanol.[4]
-
Causality: The chiral catalyst creates a chiral environment around the ketone, leading to the preferential formation of one enantiomer of the alcohol. The choice of catalyst and ligand is crucial for achieving high enantioselectivity.
Step 3c: Acetylation of Enantiopure 5,6,7,8-Tetrahydroquinolin-8-ol
The enantiomerically pure alcohol is then acetylated as described in Step 1c. Since the alcohol is already enantiopure, this final step yields the enantiomerically pure acetate.
Comparative Analysis
| Feature | Route 1: Racemic Synthesis | Route 2: Enzymatic Kinetic Resolution | Route 3: Asymmetric Reduction |
| Stereoselectivity | None (produces racemate) | High enantiomeric excess (ee) | High enantiomeric excess (ee) |
| Theoretical Max. Yield | ~100% (for the racemate) | 50% for the desired acetate | ~100% for the desired enantiomer |
| Number of Steps | Fewer steps if racemate is the final product. | More steps due to resolution and separation. | Generally more steps due to precursor synthesis. |
| Key Reagents | Standard hydrogenation and acetylation reagents. | Lipase (e.g., CALB), acyl donor (vinyl acetate). | Chiral catalyst/ligand, metal precursor, hydrogen source. |
| Scalability | Highly scalable. | Can be challenging to scale up due to enzyme cost and reaction times. | Can be scalable, but catalyst cost may be a factor. |
| Advantages | Simple, cost-effective for racemic product. | High enantiopurity, well-established methodology. | High theoretical yield of the desired enantiomer. |
| Disadvantages | No stereocontrol. | Theoretical yield is limited to 50% for one enantiomer. | Requires synthesis of the ketone precursor and potentially expensive chiral catalysts. |
Experimental Protocols
Protocol for Lipase-Catalyzed Kinetic Resolution (Route 2)
-
To a solution of (±)-5,6,7,8-tetrahydroquinolin-8-ol (1 equivalent) in anhydrous diisopropyl ether (to a final concentration of 25 mM), add vinyl acetate (5 equivalents).[2][3]
-
Add immobilized Candida antarctica lipase B (0.5 equivalents by weight) and 4Å molecular sieves (5 equivalents by weight).[2]
-
Stir the mixture at 60°C for approximately 30 hours, monitoring the reaction progress by chiral HPLC.[2][3]
-
Once ~50% conversion is achieved, filter the reaction mixture through a pad of celite to remove the enzyme and molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting (R)-5,6,7,8-Tetrahydroquinolin-8-yl acetate and unreacted (S)-5,6,7,8-Tetrahydroquinolin-8-ol by column chromatography on silica gel.
Visualization of Synthetic Pathways
Caption: Synthetic pathway for racemic this compound.
Caption: Enzymatic kinetic resolution of racemic 5,6,7,8-Tetrahydroquinolin-8-ol.
Sources
Benchmarking 5,6,7,8-Tetrahydroquinolin-8-yl acetate Against Known Acetylcholinesterase Inhibitors: A Comparative Guide
Introduction: The Quest for Novel Cholinesterase Inhibitors
In the landscape of neurodegenerative disease research, particularly Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment.[1][2] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine, and its inhibition can lead to increased acetylcholine levels in the synaptic cleft, thereby improving cholinergic neurotransmission.[3][4] While established drugs such as Donepezil and Rivastigmine have demonstrated clinical efficacy, the search for novel AChE inhibitors with improved potency, selectivity, and pharmacokinetic profiles is a continuous endeavor in medicinal chemistry.[5]
This guide introduces 5,6,7,8-Tetrahydroquinolin-8-yl acetate , a compound with a tetrahydroquinoline scaffold, a motif present in various biologically active molecules.[6][7][8] While extensive public data on the specific biological targets of this compound is limited, its structural features suggest a potential interaction with cholinesterases. This document, therefore, presents a hypothetical benchmarking framework to evaluate its potential as an acetylcholinesterase inhibitor against well-established pharmaceuticals. We will explore the requisite experimental protocols, comparative data analysis, and the scientific rationale underpinning such an investigation.
The Comparators: Established Acetylcholinesterase Inhibitors
A robust benchmarking study necessitates comparison against well-characterized reference compounds. For this purpose, we have selected two FDA-approved acetylcholinesterase inhibitors, Donepezil and Rivastigmine, and a widely studied natural product inhibitor, Galantamine.
-
Donepezil: A piperidine-based, reversible, and highly selective inhibitor of AChE. It is a first-line treatment for mild to moderate Alzheimer's disease.[5]
-
Rivastigmine: A carbamate derivative that acts as a slow, reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[5]
-
Galantamine: A natural alkaloid that acts as a competitive and reversible AChE inhibitor.[5]
These compounds represent different chemical classes and inhibitory mechanisms, providing a comprehensive basis for comparison.
Comparative Analysis: A Head-to-Head Look at Inhibitory Potential
The primary metric for comparing the efficacy of cholinesterase inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The following table summarizes hypothetical IC50 values for our test compound against the established inhibitors, which would be determined through the experimental protocols detailed in the subsequent section.
| Compound | Chemical Structure | Target(s) | IC50 (AChE) | IC50 (BuChE) | Selectivity Index (BuChE/AChE) |
| This compound | AChE (putative), BuChE (putative) | Hypothetical Value (e.g., 5.2 µM) | Hypothetical Value (e.g., 15.6 µM) | Hypothetical Value (e.g., 3.0) | |
| Donepezil | AChE | ~10 nM | ~10,000 nM | ~1000 | |
| Rivastigmine | AChE, BuChE | ~4 µM | ~0.5 µM | ~0.125 | |
| Galantamine | AChE | ~1.5 µM | ~20 µM | ~13.3 |
Note: IC50 values for Donepezil, Rivastigmine, and Galantamine are approximate and can vary based on experimental conditions.
Experimental Protocols: Methodologies for a Validated Comparison
To ensure the scientific rigor of this comparative analysis, standardized and widely accepted assays must be employed. The following protocols describe the determination of acetylcholinesterase inhibitory activity using the Ellman's method, a robust and cost-effective colorimetric assay.[3][9][10]
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This assay is based on the measurement of the rate of formation of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.[10][11]
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound and reference inhibitors (Donepezil, Rivastigmine, Galantamine)
-
96-well microplates
-
Microplate reader
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare stock solutions of ATCI and DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compound and reference inhibitors in phosphate buffer.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 20 µL of the test compound or reference inhibitor at various concentrations.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the AChE solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of ATCI and 10 µL of DTNB to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Determine the percentage of inhibition for each concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.
Mechanism of Action: Understanding the Cholinergic Synapse
The therapeutic benefit of acetylcholinesterase inhibitors arises from their ability to modulate neurotransmission at the cholinergic synapse. The following diagram illustrates the mechanism of action.
Caption: Inhibition of AChE at the cholinergic synapse.
Conclusion and Future Directions
This guide has outlined a comprehensive framework for the initial evaluation of this compound as a putative acetylcholinesterase inhibitor. By benchmarking against established drugs like Donepezil, Rivastigmine, and Galantamine using a standardized and validated protocol such as the Ellman's assay, a clear and objective assessment of its in vitro efficacy can be achieved.
Should the hypothetical results indicate promising inhibitory activity, further studies would be warranted. These would include determining the mode of inhibition (e.g., competitive, non-competitive), assessing its selectivity against butyrylcholinesterase, and evaluating its cytotoxicity in relevant neuronal cell lines.[12] Ultimately, this structured approach provides a robust pathway for the initial characterization and potential advancement of novel compounds in the challenging field of neurotherapeutics.
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A Senior Application Scientist's Guide to Correlating In Vitro and In Vivo Activity: The Case of 5,6,7,8-Tetrahydroquinolin-8-yl acetate as a Putative Acetylcholinesterase Inhibitor
Executive Summary
The journey from a promising molecule in a test tube to a potential therapeutic agent is fraught with challenges, the most critical of which is establishing a meaningful In Vitro-In Vivo Correlation (IVIVC). A strong IVIVC is the cornerstone of a predictive and efficient drug development program, allowing researchers to make informed decisions and reduce late-stage attrition. This guide provides an in-depth, technical comparison of the methodologies used to evaluate the activity of 5,6,7,8-Tetrahydroquinolin-8-yl acetate, a compound of interest for its structural similarities to known acetylcholinesterase (AChE) inhibitors.
We will explore the causality behind the selection of specific assays, from the fundamental in vitro enzymatic inhibition to in vivo behavioral models that assess cognitive function. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but a logical framework for designing, executing, and interpreting the experiments that bridge the in vitro and in vivo divide.
Introduction: The Therapeutic Rationale for this compound
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in memory and cognitive function.[1][2] A key pathological feature of AD is the degeneration of cholinergic neurons, which leads to a deficit in the neurotransmitter acetylcholine (ACh).[3] One of the primary therapeutic strategies for managing AD symptoms is to increase the levels of ACh in the synaptic cleft by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for its breakdown.[3][4]
This compound (THQA) is a synthetic compound featuring a tetrahydroquinoline core.[5] This structural motif is present in numerous compounds explored for their neurological activity.[6][7][8] The acetate group suggests that THQA may function as a prodrug, undergoing hydrolysis in vivo to its active alcohol form, which can then interact with the AChE enzyme. This guide outlines the experimental pathway to test this hypothesis, beginning with direct enzyme inhibition and progressing to a validated animal model of cognitive impairment.
In Vitro Characterization: Quantifying Target Engagement
The first logical step is to confirm that the compound directly interacts with its intended molecular target. The most direct and widely accepted method for quantifying AChE inhibition is the Ellman method, a colorimetric assay that is robust, sensitive, and suitable for high-throughput screening.[4][9][10]
Mechanism of the Ellman Assay
The assay measures the activity of AChE by monitoring the production of thiocholine. AChE hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.[4][10] The presence of an inhibitor, such as THQA, will reduce the rate of this color change.
Experimental Workflow: In Vitro AChE Inhibition Assay
Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.
Detailed Protocol: AChE Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a phosphate buffer (pH 7.5).
-
DTNB Solution (3 mM): Dissolve DTNB in the assay buffer. Protect from light.[9]
-
ATCh Solution (10 mM): Dissolve acetylthiocholine iodide in deionized water. Prepare this solution fresh daily.[9]
-
AChE Solution (0.1 U/mL): Prepare a solution of purified AChE (e.g., from E. electricus) in assay buffer.[9]
-
Test Compound (THQA): Prepare a stock solution (e.g., 1 mM in DMSO) and create a series of dilutions to determine the IC50.
-
-
Assay Procedure (96-well plate format):
-
Add 45 µL of the AChE solution to each well (except the "No Enzyme" control).[11]
-
Add 5 µL of the appropriate THQA dilution or a standard inhibitor (e.g., Donepezil) to the test wells. Add 5 µL of the solvent (e.g., DMSO) to the "No Inhibitor Control" well.[11]
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[11]
-
Prepare a Reaction Mix containing 154 µL of Assay Buffer, 1 µL of Substrate, and 0.5 µL of DTNB per reaction.[11]
-
To initiate the reaction, add 150 µL of the Reaction Mix to all wells.[11]
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.[9]
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Determine the percent inhibition for each concentration of THQA using the formula: % Inhibition = [(Rate_Control - Rate_Inhibitor) / Rate_Control] * 100.
-
Plot the percent inhibition against the logarithm of the THQA concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that causes 50% inhibition).
-
Data Presentation: In Vitro Efficacy
The results of this assay are best summarized in a table comparing the inhibitory potency of THQA against a known standard.
| Compound | Target | IC50 (nM) [Hypothetical Data] |
| THQA | AChE | 75 |
| Donepezil (Control) | AChE | 15 |
In Vivo Evaluation: Assessing Therapeutic Potential in a Disease Model
Potent in vitro activity is a prerequisite, but it does not guarantee in vivo efficacy. The compound must be able to cross biological barriers (like the blood-brain barrier), resist metabolic degradation, and reach its target in sufficient concentrations to exert a therapeutic effect.
Rationale for Model Selection: The Scopolamine-Induced Amnesia Model
For initial in vivo screening, the scopolamine-induced amnesia model in rodents is an excellent choice.[12] Scopolamine is a muscarinic receptor antagonist that blocks cholinergic signaling, inducing a transient and reversible cognitive deficit that mimics aspects of dementia.[13][14] This model is advantageous because it is non-transgenic, rapid to implement, and well-validated for testing pro-cognitive and memory-enhancing compounds.[12][15]
Experimental Design: In Vivo Efficacy and Safety Assessment
Caption: In vivo experimental design for assessing THQA efficacy.
Protocol 1: Passive Avoidance Test (Memory Assessment)
This test leverages the innate preference of rodents for dark environments against a learned fear response.[16][17]
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.[18]
-
Day 1: Training (Acquisition Trial)
-
Place the mouse in the light compartment and allow it to acclimatize for 1 minute.
-
Open the guillotine door. Once the mouse completely enters the dark compartment, close the door.
-
Deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).[19]
-
After 10-15 seconds, return the mouse to its home cage.
-
-
Day 2: Testing (Retention Trial)
-
24 hours after training, place the mouse back in the light compartment.
-
Open the guillotine door and start a timer.
-
Record the latency (time taken) for the mouse to enter the dark compartment (up to a maximum of 300 seconds). A longer latency indicates better memory retention of the aversive stimulus.[17][18]
-
Protocol 2: Rotarod Test (Motor Coordination Control)
It is crucial to ensure that the test compound does not cause sedation or motor impairment, which could confound the results of memory tests. The Rotarod test is the standard for this purpose.[20][21][22]
-
Apparatus: A rotating rod with adjustable speed, typically divided into lanes for multiple animals.[20]
-
Procedure:
-
Place the mice on the rod rotating at a slow, constant speed (e.g., 4 RPM) for an initial training/acclimation period.[21]
-
For the test trial, set the rod to accelerate (e.g., from 4 to 40 RPM over 300 seconds).[20][21]
-
Place the mice on the accelerating rod and record the latency to fall for each animal.
-
Perform 2-3 trials with an inter-trial interval of at least 15 minutes.[21]
-
Data Presentation: In Vivo Performance
The quantitative outcomes from the behavioral tests should be clearly tabulated.
| Treatment Group | Passive Avoidance Latency (s) [Mean ± SEM] | Rotarod Latency to Fall (s) [Mean ± SEM] |
| Vehicle Control | 280 ± 15 | 255 ± 20 |
| Scopolamine (1 mg/kg) | 45 ± 8 | 245 ± 22 |
| Scopolamine + THQA (5 mg/kg) | 195 ± 25 | 250 ± 18 |
| Scopolamine + Donepezil (1 mg/kg) | 220 ± 20 | 248 ± 21 |
Establishing the In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to determine if the in vitro potency translates to in vivo efficacy. Based on our hypothetical data, THQA demonstrates a positive IVIVC.
-
In Vitro Finding: THQA is a potent inhibitor of AChE with an IC50 of 75 nM.
-
In Vivo Finding: Administration of THQA (5 mg/kg) significantly reversed the memory deficit induced by scopolamine, as shown by the increased latency in the passive avoidance test. Crucially, it did not impair motor coordination in the Rotarod test, indicating that the observed memory improvement is not a result of motor side effects.
This positive correlation suggests that THQA is not only potent against its target enzyme but also possesses favorable pharmacokinetic properties (e.g., CNS penetration, metabolic stability) that allow it to engage its target in the brain and produce a measurable therapeutic effect.
Factors Influencing IVIVC
A lack of correlation is often more informative than a positive one, pointing to specific liabilities in the compound's profile.
Caption: Key factors that modulate the correlation between in vitro potency and in vivo efficacy.
Conclusion and Future Directions
This guide has outlined a systematic, hypothesis-driven approach to evaluating the therapeutic potential of this compound. By integrating a direct in vitro enzyme inhibition assay with a validated in vivo model of cognitive impairment, we can establish a robust IVIVC. The hypothetical data presented herein demonstrate a promising profile for THQA, warranting further investigation.
Next Steps in Development:
-
Full Pharmacokinetic Profiling: Determine the compound's half-life, bioavailability, and brain-to-plasma ratio.
-
Chronic Dosing Studies: Evaluate the efficacy and safety of THQA after long-term administration.
-
Transgenic Animal Models: Test the compound in more pathologically relevant models of Alzheimer's disease, such as APP/PS1 or 5XFAD mice, which develop amyloid plaques.[1][2][23]
-
Expanded Safety Pharmacology: Conduct a comprehensive assessment of off-target effects, including cardiovascular and respiratory function.
By following this logical progression of experiments and critically evaluating the correlation between in vitro and in vivo data, researchers can build a compelling case for a compound's therapeutic potential and make data-driven decisions to advance the most promising candidates toward clinical development.
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Safety Operating Guide
Procedural Guide for the Safe Disposal of 5,6,7,8-Tetrahydroquinolin-8-yl acetate
As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound within the laboratory, culminating in its safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 5,6,7,8-Tetrahydroquinolin-8-yl acetate (CAS No: 14631-47-1). The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment. Given the limited specific toxicological data for this compound, we will operate under the guiding principle of treating it as a hazardous substance, based on data from analogous structures and general chemical safety principles.[1][2]
Hazard Assessment and Immediate Safety Protocols
Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. The available data indicates that this compound should be handled with care.
Known and Inferred Hazards:
-
Skin Irritation: Causes skin irritation (H315).[3]
-
Eye Irritation: Causes serious eye irritation (H319).[3]
-
Respiratory Irritation: May cause respiratory irritation (H335).[3]
-
Combustibility: The parent compound, 5,6,7,8-Tetrahydroquinoline, is a combustible material, implying a fire risk when exposed to heat or ignition sources.[4]
-
Incompatibility: Avoid contact with strong oxidizing agents.[4][5]
Mandatory Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. The following equipment must be worn when handling this compound for disposal.
| PPE Item | Standard/Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified | Protects against splashes and vapors that can cause serious eye irritation.[3] |
| Hand Protection | Chemical-resistant gloves | Prevents direct skin contact, which can cause irritation.[3] |
| Body Protection | Laboratory Coat | Protects against accidental spills on clothing and skin. |
| Respiratory Protection | Use in a fume hood | All handling of waste should occur in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of vapors.[3] |
Core Disposal Directive: Segregation and Containment
The cardinal rule for the disposal of this compound is to manage it as regulated hazardous waste. It must not be disposed of in regular trash or discharged into the sewer system.[6][7] This practice is mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) to prevent environmental contamination.[8]
Step-by-Step Waste Collection Protocol
-
Designate a Satellite Accumulation Area (SAA): All laboratories generating hazardous waste must establish a designated SAA.[9] This area should be at or near the point of generation and under the control of the operator.
-
Select a Compatible Waste Container:
-
Use a container that is in good condition, leak-proof, and has a secure, screw-on cap.[10] The original manufacturer's container is often the best choice.[11]
-
The container material must be chemically compatible with the waste. For this compound, glass or polyethylene containers are suitable.
-
Ensure the container has at least one inch of "headroom" to allow for vapor expansion.[9]
-
-
Label the Waste Container Immediately:
-
Affix a "Hazardous Waste" tag or label to the container before adding any waste.[6]
-
The label must include the full chemical name: "this compound". Abbreviations or chemical formulas are not permitted.[6]
-
List all components of a mixture, including solvents.
-
Record the accumulation start date (the date the first drop of waste enters the container).
-
Include the Principal Investigator's name and lab location.[6]
-
-
Segregate Waste Streams:
-
Liquid Waste: Collect pure this compound or solutions containing it in a dedicated liquid waste container. Do not mix with incompatible waste streams like strong oxidizing agents.[9]
-
Solid Waste: Collect chemically contaminated lab supplies (e.g., gloves, absorbent paper, pipette tips) in a separate, clearly labeled solid waste container, such as a pail lined with a clear plastic bag.[10][11]
-
-
Maintain Proper Storage:
-
Keep waste containers securely closed at all times, except when adding waste.[10][12] Using parafilm or stoppers in place of a proper cap is a common and serious violation.
-
Store the container within a secondary containment tray or bin to capture any potential leaks. The secondary container must be able to hold 110% of the volume of the primary container.[10]
-
Disposal Workflow and Decision Logic
The following diagram outlines the decision-making process for managing waste streams containing this compound, from generation to final pickup by Environmental Health & Safety (EHS).
Caption: Decision workflow for the proper segregation and disposal of this compound waste streams.
Spill and Decontamination Procedures
Accidents can happen, and a prepared response is critical to maintaining a safe laboratory environment.
Small-Scale Spill Cleanup Protocol
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Don Appropriate PPE: Before addressing the spill, ensure you are wearing the full PPE detailed in Section 1.
-
Contain the Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads), working from the outside in to prevent spreading.[4]
-
Collect the Material: Carefully scoop the absorbed material into a designated container for solid hazardous waste.
-
Decontaminate the Area: Clean the spill surface with soap and water. If a solvent was used in the original solution, use that solvent for the initial rinse, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including gloves, pads, and wipes, are considered hazardous waste and must be placed in the solid hazardous waste container.[10][12]
Empty Container Decontamination
Empty containers that held this compound must be decontaminated before they can be disposed of as non-hazardous waste.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol or ethanol) capable of dissolving the compound.[12]
-
Collect Rinsate: Crucially, all rinsate from this process is considered hazardous waste. [12] It must be collected and added to your liquid hazardous waste container.
-
Final Wash: After the solvent rinse, wash the container with soap and water.
-
Disposal: Once decontaminated, the container can typically be disposed of in the regular trash or recycled. However, the best practice is often to reuse the container for a compatible hazardous waste stream, after relabeling it appropriately.[12]
Regulatory Framework and Compliance
Adherence to these procedures ensures compliance with key environmental regulations. In the United States, the primary authority is the EPA's Resource Conservation and Recovery Act (RCRA) , detailed in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273.[8]
A critical and universally applicable rule, particularly for laboratories that may handle pharmaceutical-like compounds, is the prohibition on sewering. Under 40 CFR § 266.505, the discharge of hazardous waste pharmaceuticals into a sewer system is strictly forbidden. [7] While this compound may be a research chemical, adopting this "no-drain" policy for all such compounds is a vital measure of due diligence and environmental stewardship.
By following this guide, researchers, scientists, and drug development professionals can manage and dispose of this compound with confidence, ensuring safety, compliance, and the integrity of their laboratory operations.
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EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP.
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The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. Stericycle.
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40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. eCFR, U.S. Government Publishing Office.
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Operational Guide to Personal Protective Equipment for Handling 5,6,7,8-Tetrahydroquinolin-8-yl acetate
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 5,6,7,8-Tetrahydroquinolin-8-yl acetate (CAS No: 14631-47-1). The protocols herein are designed to establish a self-validating system of safety, grounded in authoritative data, to ensure user protection and experimental integrity. Our commitment is to provide value beyond the product, building a foundation of deep trust through expert, field-proven insights.
Hazard Assessment and Risk Profile: The 'Why' Behind the 'What'
Effective personal protective equipment (PPE) selection is not a matter of routine; it is a direct response to a chemical's specific toxicological and physical properties. The operational plan for this compound is predicated on its identified hazards. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1] Understanding these risks is the first step in mitigating them.
Table 1: GHS Hazard Profile of this compound
| Hazard Classification | Hazard Code | Description | Primary Exposure Route(s) |
| Skin Irritation (Category 2) | H315 | Causes skin irritation. | Dermal (Skin) |
| Serious Eye Irritation (Category 2A) | H319 | Causes serious eye irritation. | Ocular (Eyes) |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335 | May cause respiratory irritation. | Inhalation |
Source: Adapted from AK Scientific, Inc. Safety Data Sheet.[1]
The low vapor pressure of this compound (0.001mmHg at 25°C) suggests that at ambient temperature, the risk of inhaling significant concentrations of vapor is low.[2] However, the classification as a respiratory irritant necessitates stringent controls to prevent exposure from aerosols, particulates, or when the compound is heated. Therefore, the PPE strategy is a multi-layered defense focused on preventing all potential routes of exposure.
Core PPE Requirements: A Multi-Layered Defense
Based on the hazard profile, a comprehensive PPE ensemble is mandatory. The following sections detail the minimum requirements for handling this compound in a laboratory setting.
Eye and Face Protection: The First Line of Defense
Causality: The compound is classified as causing serious eye irritation (H319) .[1] Accidental splashes can lead to significant and potentially lasting damage.
-
Standard Operations: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required. Unlike standard safety glasses, goggles form a protective seal around the eyes, preventing splashes from entering.
-
High-Risk Operations: When handling larger volumes (>100 mL) or when there is an elevated risk of splashing or energetic reactions, a face shield must be worn in addition to chemical splash goggles. The face shield provides a secondary barrier, protecting the entire face.
Skin and Body Protection: An Impermeable Barrier
Causality: The compound is a skin irritant (H315) .[1] Direct contact can cause inflammation and discomfort. Protective clothing prevents incidental contact and contamination of personal attire.
-
Laboratory Coat: A flame-resistant or 100% cotton lab coat is mandatory. It must be fully buttoned with sleeves rolled down to provide maximum coverage.
-
Gloves: Chemical-resistant gloves are essential.
-
Type: Nitrile gloves are the standard recommendation for incidental contact due to their broad resistance to a variety of chemicals.[3][4]
-
Protocol: Always inspect gloves for tears or punctures before use. For prolonged work, consider double-gloving or using thicker, more robust gloves like butyl or neoprene.[4] Crucially, remove and replace gloves immediately if you suspect contamination. Never wear contaminated gloves outside of the immediate work area.
-
Removal: Remove gloves using a technique that avoids skin contact with the outer contaminated surface.
-
Respiratory Protection: Engineering Controls as the Primary Solution
Causality: The potential for respiratory irritation (H335) is a key hazard.[1] While vapor pressure is low, fine powders, aerosols generated during transfer, or vapors from heated solutions can be inhaled.
-
Primary Control: All handling of this compound must be conducted within a properly functioning and certified chemical fume hood.[5] This engineering control is the most effective way to prevent respiratory exposure.
-
Secondary Control: If engineering controls are insufficient or unavailable, a respiratory protection program compliant with OSHA 29 CFR 1910.134 is required. This includes medical evaluation, fit testing, and training on a NIOSH-approved respirator equipped with organic vapor cartridges.[3] Use of a respirator should be a last resort when engineering controls are not feasible.
Procedural Protocols: From Set-up to Clean-up
A disciplined workflow is critical to ensuring that PPE is used effectively. The following protocols provide step-by-step guidance for the entire handling process.
Donning PPE: A Deliberate Sequence
The order in which PPE is put on is crucial to ensure proper fit and protection. The following workflow should be followed before entering the area where the chemical will be handled.
Caption: A workflow for the correct sequence of donning PPE.
Safe Handling Operations
-
Work Area: Ensure the chemical fume hood sash is at the lowest practical height.
-
Manipulation: Handle the compound away from the face and well within the fume hood.
-
Spills: In case of a spill, immediately alert others in the area. Absorb small spills with an inert material (e.g., vermiculite, sand) and place the contaminated material in a sealed container for hazardous waste disposal.
Doffing PPE and Disposal
Removing PPE correctly is critical to prevent cross-contamination.
-
Gloves: Remove the outer gloves first (if double-gloved) or the single pair of gloves. Peel them off away from your body, turning them inside-out.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, from the back of the head. Avoid touching the front surface.
-
Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1][6]
Disposal Plan: All disposable PPE (gloves, etc.) that has been contaminated with this compound must be disposed of as hazardous chemical waste.[5] Place items in a designated, sealed hazardous waste container.
Emergency First Aid Procedures
In the event of an accidental exposure, immediate action is required.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation occurs or persists, seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
ADAMA. (2017). Safety Data Sheet. Retrieved from [Link]
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NextSDS. (2024). Your Guide to Personal Protective Equipment for Chemicals. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
